Ro 67-7476
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEHFYNGSSBGSS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652763 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-60-5 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro 67-7476 mechanism of action on mGluR1
An In-depth Technical Guide on the Mechanism of Action of Ro 67-7476 on mGluR1
Introduction
The metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), is a key modulator of neuronal excitability and synaptic plasticity. Its involvement in various neurological and psychiatric disorders has established it as a significant therapeutic target. This compound is a potent and selective positive allosteric modulator (PAM) of the rat mGluR1 receptor.[1][2][3][4][5][6] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site. This binding results in a potentiation of the receptor's response to the endogenous agonist, glutamate.[7] This document provides a comprehensive technical overview of the mechanism of action of this compound, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, enhancing the affinity and/or efficacy of glutamate at the mGluR1 receptor. This modulatory action is characterized by a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is required to elicit a response in the presence of this compound.[8][9]
Allosteric Binding Site
This compound binds within the seven-transmembrane (7TM) domain of the mGluR1 receptor, a site physically separate from the orthosteric glutamate-binding domain located in the extracellular Venus flytrap (VFT) module.[10] Studies have shown that the binding site for this compound is also distinct from that of mGluR1 negative allosteric modulators (NAMs).[8][9][11] Radioligand binding assays have demonstrated that this compound does not displace the binding of [3H]R214127, a known radioligand for the allosteric antagonist site.[11]
Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues critical for the activity of this compound. Notably, valine at position 757 (V757), located in transmembrane helix 5 (TM5) of the rat mGluR1, is essential for its potentiating effect.[11][12] This residue is a key determinant of the compound's species selectivity; the human mGluR1 possesses a leucine (B10760876) in the corresponding position, rendering this compound inactive at the human receptor.[10][12][13][14]
Modulation of mGluR1 Signaling Pathways
The binding of this compound to mGluR1 results in a complex, pathway-dependent modulation of downstream signaling. While it acts as a classic PAM for the canonical Gq-mediated pathway, it exhibits direct agonist activity on other signaling cascades, a phenomenon known as "biased agonism" or "probe-dependent signaling".[8][9]
Gq/11-PLC-Ca²⁺ Pathway Potentiation
Canonically, mGluR1 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. In this pathway, this compound has no intrinsic agonist activity but robustly potentiates glutamate-induced calcium mobilization.[8][9]
ERK1/2 Phosphorylation Agonism
In contrast to its effect on calcium mobilization, this compound acts as a direct agonist for the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway.[1][2][8][9] It can induce ERK1/2 phosphorylation in the absence of exogenously added glutamate. This agonist activity is blocked by both orthosteric and allosteric mGluR1 antagonists, confirming that the effect is mediated through the mGluR1 receptor.[8][9]
cAMP Pathway Modulation
mGluR1 can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[8][12] this compound has been shown to increase basal cAMP levels and potentiate glutamate-induced cAMP accumulation.[1][8]
Figure 1. Simplified mGluR1 signaling cascade modulated by this compound.
Quantitative Data Summary
The pharmacological effects of this compound on various mGluR1-mediated signaling pathways have been quantified across multiple studies. The following tables summarize the key efficacy and potency values.
Table 1: Potentiation of Glutamate-Induced Responses by this compound
| Assay | Cell Type | Receptor | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ | 60.1 nM | [1][3][4][5] |
| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ | 1.74 µM | [2] |
| Calcium Mobilization | BHK | rat mGluR1a | Fold Shift | ~4.5-fold leftward shift (at 1 µM) | [8] |
| cAMP Accumulation | BHK | rat mGluR1a | EC₅₀ | 17.7 µM | [1] |
| cAMP Accumulation | BHK | rat mGluR1a | Fold Shift | ~3-fold potentiation (at 500 nM) |[8] |
Table 2: Agonist Activity of this compound (in the absence of exogenous glutamate)
| Assay | Cell Type | Receptor | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| ERK1/2 Phosphorylation | - | rat mGluR1 | EC₅₀ | 163.3 nM | [1][2][3][4] |
| cAMP Accumulation | - | rat mGluR1 | Basal Increase | ~8% |[1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro and ex vivo assays.
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release.
-
Cell Culture: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR1a are cultured to confluency.[8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes).[8]
-
Glutamate Stimulation: A range of glutamate concentrations is added to the cells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Concentration-response curves for glutamate in the presence and absence of this compound are generated to determine the EC₅₀ fold shift.
ERK1/2 Phosphorylation Assay
This assay determines the direct agonist effect of this compound on ERK1/2 signaling.
-
Cell Treatment: Cultured cells expressing mGluR1a are treated with varying concentrations of this compound for a defined time period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Membranes are incubated with secondary antibodies conjugated to a reporter (e.g., HRP) and visualized using chemiluminescence.
-
Analysis: The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the concentration-dependent effect of this compound.
cAMP Accumulation Assay
This assay measures the modulation of adenylyl cyclase activity.
-
Cell Incubation: mGluR1a-expressing cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with this compound, with or without a sub-maximal concentration of glutamate.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The amount of cAMP produced is quantified and compared across different treatment conditions.
Patch-Clamp Electrophysiology
This technique assesses the effect of this compound on neuronal activity.
-
Slice Preparation: Acute brain slices (e.g., from the cerebellum, rich in mGluR1-expressing Purkinje cells) are prepared from rats.[1][2]
-
Recording: Whole-cell patch-clamp recordings are established from a target neuron (e.g., Purkinje cell).
-
Baseline Measurement: mGluR1-mediated excitatory postsynaptic currents (EPSCs) are evoked by synaptic stimulation or application of glutamate.
-
PAM Application: this compound is bath-applied to the slice.
-
Potentiation Measurement: The amplitude and/or duration of the mGluR1-mediated EPSC is recorded again in the presence of the modulator.[1][2]
-
Analysis: The change in the EPSC is quantified to determine the degree of potentiation.
Figure 2. Experimental workflow for characterizing an mGluR1 PAM like this compound.
Conclusion
This compound is a powerful pharmacological tool whose mechanism of action on the mGluR1 receptor is multifaceted. It serves as a classic positive allosteric modulator by potentiating glutamate-induced Gq signaling, yet it also functions as a direct agonist on the ERK1/2 and cAMP pathways. This pathway-dependent activity underscores the complexity of allosteric modulation and highlights how different receptor conformations, stabilized by an allosteric ligand, can lead to distinct functional outcomes. The detailed characterization of this compound has not only advanced our understanding of mGluR1 pharmacology but also provided a valuable template for the investigation of other allosteric modulators for GPCRs. Its species selectivity, while limiting its direct translational potential, provides a unique advantage for dissecting the specific role of mGluR1 in rodent models of CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 8. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Function of Ro 67-7476 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of its function, mechanism of action, and its application in neuroscience research. It is designed to serve as a comprehensive resource for professionals in neuroscience and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways.
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is a Group I mGluR, which is postsynaptically located and coupled to Gq/G11 proteins. Its activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound acts as a PAM at the mGluR1, enhancing the receptor's response to the endogenous agonist, glutamate. It exhibits significant species selectivity, being potent at the rat mGluR1 while showing little to no activity at the human receptor. This property makes it a valuable tool for preclinical studies in rodent models.
Mechanism of Action
This compound binds to an allosteric site on the mGluR1, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve. While it is primarily known as a PAM, this compound also exhibits agonist activity in certain signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), even in the absence of glutamate.
Signaling Pathways
The primary signaling pathway modulated by this compound is the Gq/G11-PLC-IP3 cascade. Upon potentiation of mGluR1, the following events are initiated:
-
Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Generation of Second Messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) are produced.
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
-
Activation of Protein Kinase C (PKC): Elevated intracellular calcium and DAG together activate PKC.
-
Modulation of ERK1/2 Pathway: this compound has been shown to induce the phosphorylation of ERK1/2, a key pathway involved in synaptic plasticity and cell survival.
Below is a diagram illustrating the core signaling pathway of mGluR1 potentiation by this compound.
Figure 1: mGluR1 signaling pathway modulated by this compound.
Quantitative Data
The following tables summarize the in vitro potency of this compound in various functional assays.
Table 1: Potentiation of Glutamate-Induced Responses
| Assay | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 | rat mGluR1a | EC50 | 60.1 nM | [1][2] |
| Calcium Mobilization | BHK | rat mGluR1a | EC50 | 185.8 ± 45.6 nM | |
| cAMP Accumulation | HEK293 | rat mGluR1a | EC50 | 17.7 µM | [2] |
Table 2: Agonist Activity
| Assay | Cell Line | Receptor | Parameter | Value | Reference |
| ERK1/2 Phosphorylation | HEK293 | rat mGluR1a | EC50 | 163.3 nM | [2] |
| ERK1/2 Phosphorylation | BHK | rat mGluR1a | EC50 | 163.3 ± 44.8 nM |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
Intracellular Calcium Mobilization Assay
This assay is the primary method for screening and characterizing mGluR1 PAMs. It measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing the receptor.
Workflow Diagram:
Figure 2: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor are cultured to ~80-90% confluency in 384-well plates.
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C.
-
Compound Preparation: Test compounds, including this compound, are prepared in a serial dilution format in the assay buffer.
-
Fluorescence Measurement: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is established.
-
PAM Incubation: this compound at various concentrations is added to the wells, and the plate is incubated for a defined period (e.g., 2-15 minutes).
-
Agonist Addition: A sub-maximal (EC20) concentration of glutamate is added to the wells to stimulate the receptor.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium levels, is measured. The data are normalized to the response of a maximal glutamate concentration and plotted against the concentration of this compound to determine the EC50 for potentiation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to measure the direct agonist activity of this compound on the ERK1/2 signaling pathway.
Workflow Diagram:
Figure 3: Workflow for an ERK1/2 phosphorylation Western blot assay.
Detailed Protocol:
-
Cell Culture: mGluR1a-expressing BHK cells are plated in 6-well plates and grown to a suitable confluency.
-
Serum Starvation: Cells are serum-starved for at least 3 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a short period (e.g., 5 minutes).
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The normalized data are then used to generate a concentration-response curve and calculate the EC50 value.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a functional measure of receptor activity in a more physiologically relevant context, such as in neurons within brain slices. It is used to measure the potentiation of glutamate-evoked currents by this compound.
Detailed Protocol:
-
Brain Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the cerebellum are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A Purkinje cell is visualized.
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents.
-
Baseline Recording: A stimulating electrode is placed to evoke mGluR1-mediated excitatory postsynaptic currents (EPSCs). To isolate these, AMPA, NMDA, and GABAA receptor antagonists (e.g., DNQX, AP5, and picrotoxin) are included in the aCSF. A baseline of evoked EPSCs is recorded.
-
Modulator Application: this compound is applied to the slice via the perfusing aCSF.
-
Post-Modulator Recording: The same stimulation protocol is repeated, and the potentiation of the mGluR1-mediated EPSC is measured.
-
Data Analysis: The amplitude and duration of the EPSC before and after the application of this compound are compared to quantify the degree of potentiation.
Conclusion
This compound is a valuable pharmacological tool for the study of mGluR1 function in neuroscience. Its character as a potent and selective positive allosteric modulator, particularly in rodent models, allows for the detailed investigation of the physiological and pathological roles of mGluR1. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.
References
Ro 67-7476: A Technical Guide to a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 1 (mGluR1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It exhibits significant species selectivity, with robust activity at the rat mGluR1 while being largely inactive at the human receptor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using DOT language diagrams. This document is intended to serve as an in-depth resource for researchers in neuroscience and drug discovery exploring the therapeutic potential of mGluR1 modulation.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is predominantly expressed postsynaptically and is coupled to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.
Positive allosteric modulators (PAMs) offer a nuanced approach to receptor modulation by enhancing the effects of the endogenous agonist, glutamate, without directly activating the receptor themselves. This can provide greater spatial and temporal precision compared to orthosteric agonists. This compound, chemically known as (S)-2-(4-fluorophenyl)-1-(p-tolylsulfonyl)pyrrolidine, was one of the first identified selective mGluR1 PAMs. Its unique pharmacological profile, particularly its species selectivity, has made it a valuable tool for elucidating the physiological and pathophysiological roles of mGluR1.
Mechanism of Action
This compound binds to an allosteric site on the mGluR1, distinct from the orthosteric glutamate-binding site located in the Venus flytrap domain. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of glutamate, this compound potentiates mGluR1-mediated downstream signaling cascades.
The species selectivity of this compound has been attributed to a single amino acid difference in the seventh transmembrane domain (TM7) of the receptor. Specifically, Valine at position 757 in the rat mGluR1 is critical for the activity of this compound, while the corresponding Leucine residue in the human mGluR1 prevents effective binding and modulation.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound from various studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference(s) |
| Calcium Mobilization | HEK293 expressing mGluR1a | Rat | EC50 (potentiation) | 60.1 nM | [2][3][4] |
| ERK1/2 Phosphorylation | BHK expressing mGluR1a | Rat | EC50 (agonist activity) | 163.3 nM | [2][3][4][5] |
| cAMP Accumulation | BHK expressing mGluR1a | Rat | EC50 (potentiation) | 17.7 µM | [6] |
| Electrophysiology (GIRK current) | CHO expressing Kir3.1/3.2c and mGluR1a | Rat | pEC50 (potentiation) | 6.76 ± 0.08 | [7] |
Table 2: Radioligand Binding Data for this compound
| Radioligand | Preparation | Species | Effect of this compound (10 µM) | KD Fold Decrease | Reference(s) |
| [3H]Quisqualate | Membranes from cells expressing mGluR1a | Rat | Increased affinity | 2.3 | [7] |
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR1 and the modulatory effect of this compound.
Caption: mGluR1 signaling cascade potentiated by this compound.
Experimental Workflows
This high-throughput assay is a primary method for characterizing mGluR1 PAMs.
Caption: Workflow for a calcium mobilization assay.
This assay is used to assess the direct agonist activity of this compound on a downstream signaling pathway.
Caption: Workflow for ERK1/2 phosphorylation western blot.
This technique provides a functional measure of this compound's effect on mGluR1-mediated currents in a more physiologically relevant setting.
Caption: Workflow for a patch-clamp electrophysiology experiment.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from standard procedures for measuring Gq-coupled receptor activation.
-
Cell Culture: Culture HEK293 cells stably expressing rat mGluR1a in a 384-well, black, clear-bottom plate until they reach 80-90% confluency.
-
Dye Loading: Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 10-15 minutes.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate (typically the EC20) to all wells simultaneously using a liquid handler.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Generate concentration-response curves by plotting the fluorescence signal against the concentration of this compound to determine the EC50 of potentiation.
ERK1/2 Phosphorylation Western Blot Assay
This protocol outlines the steps to measure the agonist effect of this compound on ERK1/2 phosphorylation.[5]
-
Cell Culture and Treatment: Plate BHK cells stably expressing rat mGluR1a in 6-well plates. Once confluent, serum-starve the cells for 3-4 hours. Treat the cells with varying concentrations of this compound for 5-10 minutes at 37°C.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with a primary antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the concentration of this compound to determine the EC50 for ERK1/2 phosphorylation.
In Vivo Behavioral Testing: Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating that is often deficient in animal models of schizophrenia. This protocol is a general guideline.
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal (rat) in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A low-intensity, non-startling stimulus (e.g., 74, 82, or 86 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a specified time before the test session.
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature. However, based on its structure, a plausible synthetic route would involve the reaction of (S)-2-(4-fluorophenyl)pyrrolidine with p-toluenesulfonyl chloride in the presence of a base. The (S)-2-(4-fluorophenyl)pyrrolidine precursor can be synthesized from (S)-proline through methods such as the addition of a Grignard reagent to a proline-derived intermediate.
Pharmacokinetics
Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively published. Some studies with other mGluR1 modulators suggest that compounds of this class can be developed to be brain-penetrant.[8] However, specific parameters for this compound, such as its bioavailability, half-life, and brain-to-plasma ratio, require further investigation.
Conclusion
This compound is a valuable pharmacological tool for studying the role of mGluR1 in the central nervous system. Its characterization as a potent and selective positive allosteric modulator at the rat mGluR1, coupled with its inactivity at the human receptor, provides a unique opportunity for comparative studies and for understanding the molecular determinants of allosteric modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations of mGluR1 function and its potential as a therapeutic target. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore the therapeutic implications of its mechanism of action.
References
- 1. mGluR1 Products: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR1: Small Molecules and Peptides [bio-techne.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthesis of Ro 67-7476: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476, with the chemical name (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] Developed by Hoffmann-La Roche, it was among the first generation of mGluR1 PAMs to be discovered. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. The quantitative data on its pharmacological activity are summarized, and detailed methodologies for crucial in vitro assays are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Discovery and Pharmacological Profile
This compound was discovered by researchers at Hoffmann-La Roche in the early 2000s as part of a program to identify novel modulators of metabotropic glutamate receptors.[1] It emerged as a potent positive allosteric modulator of the rat mGluR1, demonstrating the ability to enhance the receptor's response to the endogenous agonist, glutamate.[2][3] Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[2]
The primary mechanism of action of this compound is the potentiation of glutamate-induced intracellular signaling cascades. This is most prominently observed as an enhancement of glutamate-induced calcium release and the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2][3] Interestingly, while this compound acts as a PAM for calcium mobilization in the presence of glutamate, it can act as a full agonist for ERK1/2 phosphorylation even in the absence of an orthosteric agonist.
It is important to note that this compound exhibits species selectivity, showing potent activity at the rat mGluR1 receptor but being inactive at the human mGluR1 receptor in some assay formats. This has significant implications for its use as a research tool and for the translation of findings to human systems.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.
| Assay | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ (Potentiation) | 60.1 nM | [3] |
| Calcium Mobilization | BHK | rat mGluR1a | EC₅₀ (Potentiation) | 185.8 ± 45.6 nM | [2] |
| ERK1/2 Phosphorylation | BHK | rat mGluR1a | EC₅₀ (Agonist activity) | 163.3 ± 44.8 nM | [2] |
| cAMP Accumulation | BHK | rat mGluR1a | EC₅₀ (Potentiation) | 17.7 µM | [3] |
Synthesis of this compound
A detailed, multi-step synthesis of this compound from basic starting materials is not explicitly available in a single publication. However, based on available information for its precursors, a plausible synthetic route can be outlined. The key steps involve the synthesis of the chiral intermediate (S)-2-(4-fluorophenyl)pyrrolidine, followed by its sulfonylation.
Synthesis of (S)-2-(4-fluorophenyl)pyrrolidine
The synthesis of the key pyrrolidine (B122466) intermediate can be achieved through asymmetric reduction of a suitable precursor. One reported method involves the following steps:
-
Preparation of the Precursor : A mixture of tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate is treated with trifluoroacetic acid in dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere. The reaction is stirred for several hours, and after removal of the acid and solvent under vacuum, the resulting substance is dissolved in a toluene/tetrahydrofuran (THF) mixture.[4]
-
Asymmetric Hydrogenation : To the solution of the precursor, a catalyst system consisting of Ti(OiPr)₄, DABCO, an iridium-based catalyst (Ir-L9), and potassium iodide (KI) is added.[4] The reaction is then subjected to hydrogenation under pressure (50 atm of H₂) at an elevated temperature (50 °C) for an extended period.[4]
-
Workup and Purification : The reaction is quenched with an aqueous sodium bicarbonate solution. The organic phase is concentrated, and the metal complex is removed using a short silica (B1680970) plug to yield (S)-2-(4-fluorophenyl)pyrrolidine.[4]
Final Step: Sulfonylation
The final step in the synthesis of this compound is the sulfonylation of the (S)-2-(4-fluorophenyl)pyrrolidine intermediate. This is a standard chemical transformation:
-
Reaction Setup : (S)-2-(4-fluorophenyl)pyrrolidine is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to act as an acid scavenger.
-
Addition of Sulfonyl Chloride : The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.
-
Reaction and Workup : The reaction mixture is stirred, allowing it to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (this compound).
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium concentration in cells expressing mGluR1.
Materials:
-
HEK293 or BHK cells stably expressing rat mGluR1a
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium-sensitive dye
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
L-glutamic acid
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture : Seed HEK293 or BHK cells expressing rat mGluR1a into 384-well black, clear-bottom plates at a density that will result in 80-90% confluency on the day of the assay.
-
Dye Loading : On the day of the assay, remove the culture medium and wash the cells with Assay Buffer. Incubate the cells with Fluo-4 AM (typically 2-4 µM) in Assay Buffer (containing probenecid if necessary) for 1 hour at 37°C.
-
Compound Preparation : Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock solution of L-glutamic acid in Assay Buffer.
-
Assay Procedure :
-
Wash the cells with Assay Buffer after dye loading to remove excess dye.
-
Add the diluted this compound or vehicle to the cells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration (EC₂₀) of L-glutamic acid to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis : The increase in fluorescence intensity upon glutamate addition is indicative of intracellular calcium mobilization. The potentiation by this compound is measured as the increase in the glutamate-induced signal in the presence of the compound compared to the vehicle. Plot the response as a function of the this compound concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce the phosphorylation of ERK1/2, a downstream signaling event of mGluR1 activation.
Materials:
-
BHK cells stably expressing rat mGluR1a
-
Culture medium
-
Serum-free medium for starvation
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment : Seed BHK-rat mGluR1a cells in multi-well plates. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 5-10 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Detection and Analysis :
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway of mGluR1 activation and the points of modulation by this compound.
Caption: Simplified mGluR1 signaling cascade modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for this compound synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1 [chemicalbook.com]
Pharmacological Profile of Ro 67-7476: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It exhibits significant species selectivity, potentiating glutamate-induced responses at the rat mGluR1 but showing no activity at the human ortholog. This compound has been instrumental in elucidating the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and a visual representation of its effects on intracellular signaling cascades.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Positive allosteric modulators of mGluRs represent a promising therapeutic strategy as they only enhance the receptor's response to the endogenous agonist, glutamate, potentially offering a more refined and safer pharmacological intervention compared to orthosteric agonists.
This compound, with the chemical name (2S)-2-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine, has emerged as a key pharmacological tool for studying mGluR1 function. Its high potency and selectivity for the rat mGluR1 have made it invaluable for in vitro and in vivo preclinical research. This document synthesizes the available data on this compound to serve as a detailed reference for the scientific community.
Mechanism of Action
This compound functions as a positive allosteric modulator of mGluR1.[1][2] It does not activate the receptor directly but binds to a topographically distinct site from the glutamate binding site, enhancing the receptor's affinity for and/or efficacy of glutamate.[2] This potentiation of glutamate's effect leads to an amplification of the canonical mGluR1 signaling cascade. Interestingly, while it acts as a PAM for glutamate-induced calcium mobilization, this compound has been shown to exhibit intrinsic agonist activity in the absence of exogenous glutamate for other signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4][5]
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency values.
Table 1: In Vitro Potency of this compound at Rat mGluR1a
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | EC50 | 60.1 nM | [4][5][6] |
| ERK1/2 Phosphorylation (in the absence of exogenous glutamate) | HEK293 expressing rat mGluR1a | EC50 | 163.3 nM | [4][5][6] |
| Glutamate-induced cAMP Accumulation Potentiation | Not specified | EC50 | 17.7 µM | [4] |
Table 2: Selectivity and Species Specificity of this compound
| Receptor/Species | Activity | Reference(s) |
| Human mGluR1 | No activity | [7] |
| Rat mGluR5a | No significant effect | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing rat mGluR1a.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
L-glutamate stock solution (in water or assay buffer).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed HEK293-rat mGluR1a cells into black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of L-glutamate in assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
Add the fixed concentration of L-glutamate to all wells.
-
Record the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) and normalize the data to a control response (glutamate alone). Plot the normalized response against the concentration of this compound to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce ERK1/2 phosphorylation.
Materials:
-
HEK293 cells stably expressing rat mGluR1a.
-
Serum-free cell culture medium.
-
This compound stock solution (in DMSO).
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-block the membrane and probe with the primary antibody against t-ERK.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized data against the concentration of this compound to determine the EC50.[9][10][11]
[3H]Quisqualate Binding Assay
This assay is used to determine if this compound affects the binding of an orthosteric agonist to mGluR1.
Materials:
-
Membrane preparations from cells expressing rat mGluR1a.
-
[3H]Quisqualate (radioligand).
-
Assay buffer.
-
This compound stock solution (in DMSO).
-
Non-labeled quisqualate for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]quisqualate in the absence or presence of varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled quisqualate.
-
Incubate for 1 hour at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on the affinity (KD) and maximum number of binding sites (Bmax) of [3H]quisqualate.[12][13]
Signaling Pathways and Visualizations
This compound modulates mGluR1 signaling, which primarily involves the Gq/11 pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by this compound.
This compound Potentiation of mGluR1-Mediated Calcium Mobilization
Caption: Potentiation of mGluR1-mediated calcium signaling by this compound.
This compound-Induced ERK1/2 Phosphorylation Pathway
Caption: Intrinsic agonism of this compound on the ERK1/2 signaling pathway.
Experimental Workflow for Western Blot Analysis of ERK Phosphorylation
Caption: Workflow for analyzing ERK1/2 phosphorylation via Western blot.
Conclusion
This compound is a well-characterized positive allosteric modulator of the rat mGluR1 receptor. Its distinct pharmacological profile, particularly its species selectivity, makes it a powerful tool for investigating the nuances of mGluR1 signaling in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. The visualization of the associated signaling pathways further clarifies its mechanism of action and its impact on cellular function. Future research may focus on understanding the structural basis for its species selectivity, which could inform the design of novel mGluR1 modulators with therapeutic potential in humans.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news-medical.net [news-medical.net]
- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide to the Target Receptor Binding Affinity of Ro 67-7476
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological properties of Ro 67-7476, focusing on its target receptor binding affinity, mechanism of action, and the experimental protocols used for its characterization. This compound is a pivotal chemical tool used in neuroscience research to probe the function of specific glutamate (B1630785) receptors.
Executive Summary
This compound is a potent and selective positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor subtype 1 (mGluR1).[1][2][3] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation is achieved by binding to an allosteric site within the seven-transmembrane (7TMD) domain of the receptor, which is distinct from the glutamate binding site located in the large N-terminal domain.[5][6] Notably, this compound exhibits significant species selectivity, potently modulating rat mGluR1 while displaying little to no activity at human mGluR1 receptors.[2] Its high selectivity over other mGlu receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of mGluR1.[7][8]
Quantitative Binding and Potency Data
The binding affinity and functional potency of this compound have been quantified through various in vitro assays. The data is summarized in the table below for clear comparison.
| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |
| EC₅₀ | 60.1 nM | Rat (HEK293 cells) | Potentiation of Glutamate-Induced Calcium Release | [1][2][9] |
| EC₅₀ | 1.74 µM | Rat (HEK293 cells) | Potentiation of Glutamate-Induced Calcium Release | [7] |
| EC₅₀ | 163.3 nM | Rat | ERK1/2 Phosphorylation (Agonist Activity) | [1][7][9] |
| EC₅₀ | 17.7 µM | Rat | Potentiation of Glutamate-Induced cAMP Accumulation | [1] |
| pEC₅₀ | 6.76 ± 0.08 | Rat (rmGlu1a) | Potentiation of Glutamate-Induced Currents | [8] |
| Affinity Change | ~2-fold decrease in Kd | Rat (rmGlu1a) | [³H]Quisqualate Binding Assay | [5] |
| Selectivity | Inactive at 10 µM | Rat | mGluR2, mGluR4, mGluR8 Functional Assays | [7] |
| Selectivity | No potentiation | Rat (rmGlu5a) | Glutamate-Induced GIRK Current Assay | [8][10] |
| Selectivity | No activity | Human (hmGlu1a) | Glutamate-Induced Current Assay | [2][8] |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a topographically distinct site on the receptor. This binding induces a conformational change that increases the affinity and/or efficacy of the orthosteric agonist (glutamate).[5]
Mutagenesis studies have indicated that this compound binds within the 7-transmembrane (7TMD) domain of mGluR1.[5][6] This site is distinct from the binding pocket of negative allosteric modulators (NAMs).[6] By binding to this allosteric site, this compound enhances the functional response to glutamate without directly activating the receptor in most cellular contexts.[10]
The mGluR1 receptor primarily couples to the Gq/₁₁ family of G-proteins. Agonist binding, potentiated by this compound, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This is the mechanism underlying the robust potentiation of calcium mobilization observed in functional assays.[1][7]
In addition to calcium signaling, this compound has been shown to possess intrinsic agonist activity in activating the Extracellular signal-Regulated Kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][7] This suggests that the conformational state stabilized by this compound can, in some cases, lead to G-protein-independent or alternative G-protein signaling that results in ERK1/2 phosphorylation and subsequent regulation of gene transcription and cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 4. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Ro 67-7476: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive in vitro characterization of this compound, summarizing its binding and functional activities. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The signaling pathways modulated by this compound are also illustrated. While the preponderance of scientific literature identifies this compound as an mGluR1 PAM, it is noteworthy that at least one commercial supplier has described it as a cholecystokinin-A (CCK-A) receptor antagonist[1]. This guide will focus on its well-documented role as an mGluR1 positive allosteric modulator.
Mechanism of Action
This compound functions as a positive allosteric modulator of mGluR1.[2][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[4] By binding to its allosteric site, this compound enhances the receptor's response to glutamate.[2][3] It does so by increasing the affinity of glutamate for the receptor and/or by increasing the maximal response to glutamate.[5][6] Interestingly, in some cellular contexts, this compound has been shown to act as a full agonist on downstream signaling pathways, such as ERK1/2 phosphorylation, even in the absence of exogenously added glutamate.[2][3][5]
Quantitative Data Summary
The in vitro activity of this compound has been quantified in several functional assays. The following tables summarize the key potency (EC50) values.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 cells expressing mGluR1a | Rat | EC50 | 60.1 nM | [2][3][7] |
| Calcium Mobilization | BHK cells expressing mGluR1a | Not Specified | EC50 | 185.8 ± 45.6 nM | [5] |
| ERK1/2 Phosphorylation | BHK cells expressing mGluR1a | Not Specified | EC50 | 163.3 ± 44.8 nM | [5] |
| cAMP Accumulation | BHK cells expressing mGluR1a | Not Specified | EC50 | 17.7 ± 1.2 µM | [5] |
Table 2: Selectivity and Species Specificity
| Parameter | Details | Reference |
| Receptor Selectivity | Selective for mGluR1 over mGluR2, mGluR4, and mGluR8. | |
| Species Specificity | Potent modulator of rat mGluR1. Inactive at human mGluR1 in some functional assays. | [6][8] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR1.
Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor in 384-well, black-walled, clear-bottomed plates until they reach approximately 80-90% confluency.[6][9]
-
Dye Loading: Aspirate the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6] Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the assay buffer for about 1 hour at 37°C.[6][10]
-
Compound Addition: Prepare serial dilutions of this compound. Pre-incubate the cells with the desired concentrations of this compound for 10 minutes.[5]
-
Agonist Stimulation and Signal Detection: Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add a sub-maximal (EC20) concentration of glutamate to the wells and measure the fluorescent signal for 1 minute.[9][10]
-
Data Analysis: Normalize the data by subtracting the basal fluorescence from the maximal peak fluorescence elicited by the combination of the PAM and glutamate.[9] Plot the normalized response against the concentration of this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.[10]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce the phosphorylation of ERK1/2, a downstream signaling event of mGluR1 activation.
Protocol:
-
Cell Culture and Plating: Plate BHK cells stably expressing mGluR1a in 6-well plates at a density of 600,000 cells per well in standard growth media.[5] Incubate overnight at 37°C in 5% CO2.[5]
-
Serum Starvation: On the day of the assay, replace the growth medium with serum-free DMEM containing 20 mM HEPES and incubate for 3 hours at 37°C.[5]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 5 minutes.[5]
-
Cell Lysis: Following treatment, lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method. Quantify the net pixel intensities of the p-ERK1/2 bands and normalize them to the total ERK1/2 bands.[5] Express the results as a percentage of the maximal phosphorylation and plot against the this compound concentration to calculate the EC50.[5]
cAMP Accumulation Assay
This assay measures the effect of this compound on the modulation of adenylyl cyclase activity, which can be coupled to mGluR1.
Protocol:
-
Cell Culture: Plate BHK cells stably expressing mGluR1a in appropriate multi-well plates.[5]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 1 minute and 25 seconds).[5]
-
Agonist Stimulation: Add a range of concentrations of glutamate to the cells and incubate to allow for cAMP accumulation.[5]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive binding assay).
-
Data Analysis: Normalize the cAMP response as a percentage of the maximum response to a saturating concentration of glutamate.[5] Plot the normalized response against the this compound concentration to determine the EC50 value for the potentiation of the glutamate response.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflows for the described in vitro assays.
Caption: mGluR1 Signaling Pathways Modulated by this compound.
References
- 1. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Influence of Ro 67-7476 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key regulator of excitatory synaptic transmission, mGluR1 plays a crucial role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, consolidating key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
This compound, with the chemical name (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)-pyrrolidine, is a well-characterized mGluR1 PAM.[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulation of mGluR1 activity has significant implications for synaptic function and plasticity. The receptor, mGluR1, is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from various studies investigating the pharmacological and physiological effects of this compound.
Table 1: In Vitro Potency of this compound in Cellular Assays
| Assay | Cell Line | Species | Parameter | Value | Reference |
| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | Rat | EC50 | 60.1 nM | [4] |
| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | Rat | EC50 | 1.74 µM | [5] |
| Glutamate-induced Calcium Release Potentiation | BHK expressing mGluR1a | Hamster | EC50 | 185.8 ± 45.6 nM | [6] |
| ERK1/2 Phosphorylation (in the absence of exogenous glutamate) | Not Specified | Not Specified | EC50 | 163.3 nM | [4][5] |
| Potentiation of Glutamate-induced cAMP Accumulation | BHK expressing mGluR1a | Hamster | EC50 | 17.7 µM | [4] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Neuron Type | Effect | Concentration | Reference |
| Rat Cerebellar Slices | Purkinje Cells | Marked potentiation of mGluR1 Excitatory Postsynaptic Current (EPSC) amplitude and duration | 3 µM | [2] |
| Rat Cerebellar Slices | Purkinje Cells | Potentiation of S-DHPG-induced population depolarizations | 3 µM | [7] |
Table 3: Effects of this compound on Cocaine-Evoked Synaptic Plasticity
| Brain Region | Effect | Experimental Condition | Outcome | Reference |
| Ventral Tegmental Area (VTA) | Reversal of Cocaine-Evoked Plasticity | 7 injections of cocaine paired with this compound | Linear I-V curve of AMPA receptor EPSCs, indicating reversal of rectification | [8] |
| Nucleus Accumbens (NAc) | Abolishment of Cocaine-Evoked Plasticity | 7 injections of cocaine paired with this compound | Abolished the decrease in AMPA/NMDA ratio | [8] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies to investigate the effects of this compound.
In Vitro Cellular Assays
3.1.1. Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a.[4][6]
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The dye is washed off, and cells are incubated in a buffer solution.
-
A baseline fluorescence measurement is taken using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A sub-maximal concentration of glutamate (e.g., an EC20 concentration) is added to stimulate the cells.[6]
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data is normalized to the maximal response induced by a saturating concentration of glutamate.
-
EC50 values for the potentiation by this compound are calculated by fitting the concentration-response data to a sigmoidal curve.[6]
-
3.1.2. ERK1/2 Phosphorylation Assay
-
Cell Line: As above.
-
Procedure:
-
Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Cells are treated with varying concentrations of this compound in the absence of exogenous glutamate for a specified time (e.g., 5-10 minutes).[4]
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (P-ERK1/2) and total ERK1/2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of P-ERK1/2 to total ERK1/2 is calculated.
-
EC50 values are determined from the concentration-response curves.
-
Electrophysiology in Brain Slices
-
Preparation: Acute cerebellar slices (250-300 µm thick) from young adult rats.[2]
-
Recording Technique: Whole-cell voltage-clamp recordings from Purkinje cells.[2]
-
Procedure:
-
Slices are continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Pharmacological agents are included in the aCSF to isolate mGluR1-mediated currents. These typically include an AMPA receptor antagonist (e.g., 10 µM 2,3-dihydroxy-6-nitro-7-sulfamoylbenzoquinoxaline), a GABAA receptor antagonist (e.g., 50 µM picrotoxin), and an NMDA receptor antagonist (e.g., 10 µM AP5).[2][5]
-
A stimulating electrode is placed to activate parallel fibers, which provide glutamatergic input to Purkinje cells.
-
mGluR1 excitatory postsynaptic currents (EPSCs) are evoked by a train of stimuli (e.g., 1-15 pulses at 100 Hz).[2]
-
A stable baseline of mGluR1 EPSCs is recorded.
-
This compound (e.g., 3 µM) is bath-applied, and the mGluR1 EPSCs are recorded again after a 20-minute perfusion period.[2]
-
Changes in the amplitude and duration of the EPSCs are analyzed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of mGluR1 activation and modulation by this compound.
Caption: Experimental workflow for characterizing the effects of this compound.
Discussion and Conclusion
The collective evidence demonstrates that this compound is a valuable pharmacological tool for probing the role of mGluR1 in synaptic plasticity. Its ability to potentiate mGluR1-mediated responses, such as calcium mobilization and ERK1/2 phosphorylation, translates to a significant modulation of synaptic currents and the reversal of pathological forms of synaptic plasticity, as seen in models of cocaine addiction.[8]
The differential effects of this compound on various signaling pathways, acting as a PAM for calcium release while being a full agonist for ERK1/2 phosphorylation in some systems, highlight the complexity of mGluR1 signaling and the potential for biased allosteric modulation.[6] This functional selectivity is a critical consideration for drug development, as it may allow for the targeting of specific downstream effects of receptor activation.
References
- 1. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Cellular Pathways Modulated by Ro 67-7476: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a synthetic, non-peptide small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4] As a PAM, this compound does not activate mGluR1 directly but enhances the receptor's response to its endogenous agonist, glutamate.[1][5][6] This modulation occurs at a site distinct from the glutamate binding site, offering a sophisticated mechanism for fine-tuning glutamatergic neurotransmission.[5][7] The compound has been instrumental in elucidating the physiological and pathological roles of mGluR1, a key player in synaptic plasticity, learning, and memory.[6][8]
This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its effects on mGluR1-mediated signaling cascades. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways. While some literature also refers to this compound as a cholecystokinin-A (CCK-A) receptor antagonist, the predominant body of research focuses on its activity at the mGluR1.[9][10]
Core Cellular Target: Metabotropic Glutamate Receptor 1 (mGluR1)
mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as an mGluR1 PAM, potentiates these downstream signaling events.
Cellular Pathways Modulated by this compound
This compound has been demonstrated to modulate several key intracellular signaling pathways downstream of mGluR1 activation. These include:
-
Calcium (Ca2+) Mobilization: this compound significantly potentiates glutamate-induced intracellular calcium release.[1][2][3][5] In the absence of glutamate, this compound has little to no effect on basal calcium levels.[5][6][8]
-
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation: Interestingly, this compound acts as a direct agonist for the phosphorylation of ERK1/2, even in the absence of an orthosteric agonist like glutamate.[1][3][5][6] This suggests a biased agonism where the allosteric modulator can independently trigger specific downstream pathways.
-
Cyclic AMP (cAMP) Accumulation: this compound has been shown to increase basal cAMP production and potentiate glutamate-induced cAMP accumulation.[1][3][5][6]
The differential effects of this compound on these pathways highlight the complexity of allosteric modulation and its potential for selectively targeting specific cellular responses.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency of this compound in modulating various cellular pathways.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization by this compound
| Parameter | Cell Line | Species | Value | Reference |
| EC50 | HEK293 expressing rat mGluR1a | Rat | 60.1 nM | [1][2][3] |
| EC50 | BHK cells expressing mGluR1a | Hamster | 185.8 ± 45.6 nM | [5][6] |
Table 2: Agonist Activity of this compound on ERK1/2 Phosphorylation
| Parameter | Cell Line | Species | Value | Reference |
| EC50 | Not specified | Not specified | 163.3 nM | [1][3] |
| EC50 | BHK cells expressing mGluR1a | Hamster | 163.3 ± 44.8 nM | [5][6] |
Table 3: Modulation of cAMP Accumulation by this compound
| Parameter | Cell Line | Species | Value | Reference |
| EC50 (potentiation of glutamate response) | Not specified | Not specified | 17.7 µM | [1][3] |
| Basal cAMP increase | Not specified | Not specified | ~8% | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on cellular pathways.
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound.
1. Cell Culture and Plating:
-
Culture HEK293 or BHK cells stably expressing the mGluR1a receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid (B1678239) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and incubate the cells with the dye loading solution in the dark at 37°C for 45-60 minutes.
-
Wash the cells with the assay buffer to remove excess dye.
3. Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of glutamate at a sub-maximal concentration (e.g., EC20).
-
Using a fluorescence plate reader with automated liquid handling, first add the this compound dilutions to the cells and incubate for a short period.
-
Then, add the glutamate solution to stimulate the receptor.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Normalize the data to the response of glutamate alone and plot the concentration-response curves for this compound to determine its EC50 value for potentiation.
ERK1/2 Phosphorylation Assay (Western Blotting)
This method is used to detect the agonist effect of this compound on ERK1/2 phosphorylation.
1. Cell Treatment and Lysis:
-
Culture cells (e.g., BHK-mGluR1a) in 6-well plates to near confluence.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes).
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 and plot the concentration-response curve for this compound to determine its EC50.
cAMP Accumulation Assay
This assay measures the effect of this compound on cyclic AMP levels.
1. Cell Stimulation:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with different concentrations of this compound, with or without a fixed concentration of glutamate.
2. Cell Lysis and cAMP Detection:
-
Lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., AlphaScreen or HTRF-based kits).
-
Perform the cAMP detection assay according to the manufacturer's instructions. These assays are typically competitive immunoassays where the amount of signal is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine its effect on cAMP accumulation and calculate the EC50 for potentiation of the glutamate response.
Visualizations
Signaling Pathways Modulated by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
Ro 67-7476: A Technical Guide to its Species-Specific Selectivity for mGluR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the positive allosteric modulator (PAM) Ro 67-7476, with a specific focus on its differential activity at rat versus human metabotropic glutamate (B1630785) receptor 1 (mGluR1). The information presented herein is intended to inform researchers and drug development professionals on the critical species-dependent selectivity of this compound, a crucial consideration for its use in preclinical research and for the translation of findings to human applications.
Core Finding: Species-Dependent Selectivity
This compound is a potent positive allosteric modulator of the rat mGluR1, enhancing the receptor's response to the endogenous ligand glutamate.[1][2] However, it is notably inactive at the human mGluR1 receptor.[1][3][4] This pronounced species selectivity is a defining characteristic of this compound and has significant implications for its application in research.
The molecular basis for this selectivity has been traced to a single amino acid difference in the fifth transmembrane domain (TM V) of the mGluR1 protein.[5][6] The rat mGluR1 possesses a valine at position 757, which is critical for the modulatory activity of this compound.[5][6] In contrast, the human mGluR1 has a leucine (B10760876) at the corresponding position, which prevents the compound from exerting its potentiating effect.[5]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the potency and efficacy of this compound at rat and human mGluR1 across different signaling pathways.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization
| Species | Receptor | Assay | Parameter | Value |
| Rat | mGluR1a | Intracellular Calcium Release in HEK293 cells | EC₅₀ | 60.1 nM[2][6] |
| Human | mGluR1a | Intracellular Calcium Release in HEK293 cells | Activity | Inactive/No activity[1][3][4] |
Table 2: Agonist Activity in ERK1/2 Phosphorylation
| Species | Receptor | Assay | Parameter | Value |
| Rat | mGluR1a | ERK1/2 Phosphorylation in the absence of exogenous glutamate | EC₅₀ | 163.3 nM[2] |
| Human | mGluR1a | ERK1/2 Phosphorylation | Activity | Inactive |
Table 3: Potentiation of Glutamate-Induced cAMP Accumulation
| Species | Receptor | Assay | Parameter | Value |
| Rat | mGluR1a | cAMP Accumulation | EC₅₀ | 17.7 µM[2] |
| Human | mGluR1a | cAMP Accumulation | Activity | Inactive |
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the mGluR1 signaling cascade and a typical workflow for assessing the activity of a modulator like this compound.
Figure 1. Simplified mGluR1 signaling pathway.
Figure 2. Workflow for a calcium mobilization assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing the potentiation of Gq-coupled receptor activity, such as mGluR1.
1. Cell Culture and Seeding:
-
Culture Human Embryonic Kidney (HEK299) cells stably expressing either rat or human mGluR1a in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer should also contain an anion transport inhibitor like probenecid (B1678239) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye loading incubation, wash the cells with the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Prepare a solution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading.
-
Establish a stable baseline fluorescence reading.
-
Add the glutamate solution to all wells simultaneously using the instrument's integrated liquid handling.
-
Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
4. Data Analysis:
-
The potentiation of the glutamate response by this compound is determined by the increase in the fluorescence signal.
-
Plot the response against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a downstream signaling pathway following mGluR1 stimulation.
1. Cell Culture and Treatment:
-
Culture and seed HEK293 cells expressing the desired mGluR1 construct as described for the calcium mobilization assay.
-
Prior to the experiment, serum-starve the cells for several hours to reduce basal levels of ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes) at 37°C. Include appropriate controls (vehicle and a positive control).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
The positive allosteric modulator this compound exhibits striking species-dependent selectivity, potently enhancing the function of rat mGluR1 while being inactive at its human ortholog. This selectivity is conferred by a single amino acid residue within the transmembrane domain of the receptor. This technical guide provides the essential quantitative data, signaling context, and experimental protocols for researchers utilizing this compound, underscoring the critical importance of considering this species difference in the design and interpretation of preclinical studies.
References
Off-Target Activities of Ro 67-7476: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it enhances the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself. This modulation of the glutamatergic system has made this compound a valuable tool for investigating the physiological and pathological roles of mGluR1, with potential therapeutic implications in neurological and psychiatric disorders. However, a thorough understanding of its off-target activities is crucial for the accurate interpretation of experimental results and for assessing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the known off-target activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data available for the on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound at mGluR1
| Parameter | Value | Species/Cell Line | Assay | Reference |
| EC₅₀ (Glutamate Potentiation) | 60.1 nM | Rat mGluR1a in HEK293 cells | Calcium Mobilization | [1][2] |
| EC₅₀ (ERK1/2 Phosphorylation) | 163.3 nM | Rat mGluR1a in HEK293 cells | Western Blot | [1][2] |
| EC₅₀ (cAMP Accumulation Potentiation) | 17.7 µM | Rat mGluR1a in HEK293 cells | cAMP Assay | [1] |
Table 2: Off-Target Activities of this compound
| Target | Activity | Concentration | Assay Type | Reference |
| Human mGluR1 | No activity reported | Not specified | Not specified | |
| GIRK Channel | Direct block (to 67 ± 2% of control) | 10 µM | Not specified | |
| Broad Receptor/Uptake Site Panel* | No significant activity | 10 µM | Radioligand Binding |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Mobilization Assay
This assay is used to determine the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR1.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR1a are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Plate Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.
-
Compound Addition: After dye loading, the cells are washed again with assay buffer. A baseline fluorescence is measured before the addition of this compound at various concentrations, followed by the addition of a sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation in response to this compound.
-
Cell Treatment: HEK293 cells expressing rat mGluR1a are serum-starved for 4-6 hours prior to the experiment. Cells are then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the intensity of the total ERK1/2 bands. The EC₅₀ value for ERK1/2 phosphorylation is determined from the concentration-response curve.
Radioligand Binding Assay (Competition)
This general protocol is for assessing the binding of a compound to a G protein-coupled receptor (GPCR).
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified mGluR1 signaling pathway.
Experimental Workflows
Caption: Experimental workflow for calcium mobilization assay.
Conclusion
This compound is a highly valuable pharmacological tool for studying mGluR1 function, demonstrating high potency and selectivity for the rat mGluR1 receptor. Its primary off-target activity identified in the public literature is a blockade of GIRK channels at high concentrations. While broad screening panels have reportedly shown a lack of significant interaction with a wide range of other receptors and transporters, the availability of detailed quantitative data from these panels is limited. For the precise interpretation of studies utilizing this compound, particularly at higher concentrations, researchers should consider its potential effects on GIRK channels. Further comprehensive safety pharmacology profiling would be beneficial to fully elucidate the off-target interaction landscape of this compound. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies involving this compound.
References
An In-depth Technical Guide to Ro 67-7476: A Positive Allosteric Modulator of mGluR1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Ro 67-7476, a potent and selective small molecule modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Contrary to initial classifications by some commercial suppliers, extensive scientific literature has definitively characterized this compound not as a tyrosine kinase inhibitor, but as a positive allosteric modulator (PAM) of mGluR1. This document will elucidate the true pharmacological nature of this compound, presenting its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization. The quantitative data presented herein has been aggregated from multiple studies to provide a robust profile of this compound for research and drug development purposes.
Introduction: Clarification of Molecular Target
This compound is a selective positive allosteric modulator of the rat metabotropic glutamate receptor subtype 1 (mGluR1).[1][2][3] It functions by binding to an allosteric site on the mGluR1 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve.[1][4] Notably, this compound displays species selectivity, with potent activity at the rat mGluR1a receptor but no reported activity at the human mGluR1 receptor.[5][6] While one commercial vendor has listed this compound as a tyrosine kinase inhibitor, the overwhelming body of scientific evidence from peer-reviewed studies does not support this classification. This guide will focus on its well-established role as an mGluR1 PAM.
Mechanism of Action and Signaling Pathways
As a PAM of mGluR1, a Gq-coupled receptor, this compound modulates several downstream signaling pathways upon receptor activation. The primary signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, mGluR1 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway. Interestingly, in some cellular contexts, this compound has been shown to act as a direct agonist in the absence of exogenous glutamate for the ERK1/2 phosphorylation pathway.[7][8] Additionally, mGluR1 can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This compound potentiates glutamate-induced cAMP accumulation.[7]
Quantitative Data
The following tables summarize the in vitro potency of this compound in various functional assays.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization
| Cell Line | Receptor | Parameter | Value | Reference |
| HEK293 | rat mGluR1a | EC₅₀ | 60.1 nM | [7] |
| HEK293 | rat mGluR1a | EC₅₀ | 1.74 µM |
Table 2: Agonist Activity in ERK1/2 Phosphorylation
| Cell Line | Receptor | Parameter | Value | Reference |
| Not Specified | rat mGluR1a | EC₅₀ | 163.3 nM | [7][8] |
Table 3: Potentiation of Glutamate-Induced cAMP Accumulation
| Cell Line | Receptor | Parameter | Value | Reference |
| Not Specified | rat mGluR1a | EC₅₀ | 17.7 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the potentiation of mGluR1 activation by this compound in the presence of glutamate.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing rat mGluR1a in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Place the cell plate into a fluorescent plate reader (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence reading, then add the glutamate solution to all wells.
-
Continue to record the fluorescence signal over time to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2 to assess the agonist activity of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing mGluR1a to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to control for loading differences.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
cAMP Accumulation Assay
This assay measures the potentiation of glutamate-induced intracellular cAMP production by this compound.
Methodology:
-
Cell Treatment:
-
Plate mGluR1a-expressing cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound followed by a fixed, submaximal concentration of glutamate.
-
-
Cell Lysis:
-
After the incubation period, lyse the cells according to the specific cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody, and the resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to determine the EC₅₀ value.
-
Selectivity Profile
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in cellular and physiological processes. This technical guide clarifies its established identity as a potent and selective positive allosteric modulator of rat mGluR1, not a tyrosine kinase inhibitor. By providing detailed quantitative data and experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals working with this compound. Future research may further delineate its selectivity profile and explore its therapeutic potential in preclinical models of neurological and psychiatric disorders where mGluR1 modulation is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Sourcing High-Purity Ro 67-7476 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of sourcing high-purity Ro 67-7476, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible results in research and drug development. This document outlines common commercial sources, quality control methodologies, and key experimental protocols for its use.
Sourcing and Quality of this compound
This compound, with the chemical name (2S)-2-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine, is available from several reputable suppliers catering to the research community. High purity is essential to avoid confounding experimental results from impurities that may have off-target effects.
Table 1: Commercial Sources and Purity of this compound
| Supplier | Stated Purity | Analytical Method(s) |
| Tocris Bioscience | ≥98%[1][2] | HPLC[1][2] |
| Cayman Chemical | ≥98%[3] | Not specified |
| Selleck Chemicals | Not specified | NMR & HPLC[4] |
| MedchemExpress | 99.69%[5] | Not specified |
| Biosynth | Not specified | Not specified |
| MOLNOVA | >98%[6] | HPLC[6] |
| MedKoo Biosciences | >98% | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈FNO₂S | [1][3][4] |
| Molecular Weight | 319.39 g/mol | [1][4] |
| CAS Number | 298690-60-5 | [1][3][4] |
| Solubility | Soluble to 100 mM in DMSO | [1][4] |
| Storage | Store at room temperature or -20°C as a solid. Stock solutions are typically stored at -20°C or -80°C.[1][3][4] | [1][3][4] |
Synthesis and Quality Control
While detailed, step-by-step synthesis protocols are often proprietary, the synthesis of this compound has been described in the scientific literature, with the primary reference being Knoflach et al., 2001.[7] The compound belongs to a class of benzenesulfonylpyrrolidine derivatives. Researchers requiring custom synthesis should engage with specialized chemical synthesis services.
Quality control is paramount to ensure the identity and purity of this compound. The most common analytical methods employed by suppliers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules like this compound.
Experimental Protocol: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at 214 nm and 254 nm is standard for aromatic compounds like this compound.[8]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to an appropriate concentration.
-
Inject the sample into the HPLC system.
-
Run the gradient method to separate the main compound from any impurities.
-
The purity is determined by integrating the peak area of this compound relative to the total peak area of all components detected. A purity of ≥98% is generally considered high for research purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Experimental Protocol: Structural Confirmation by ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are common solvents.[8]
-
Procedure:
-
Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
The resulting spectrum should be consistent with the expected chemical shifts, splitting patterns, and integration values for the protons in the this compound molecule. The supplier's Certificate of Analysis should provide a reference spectrum.
-
Biological Activity and In Vitro Assays
This compound is a positive allosteric modulator of mGluR1, meaning it enhances the receptor's response to the endogenous agonist, glutamate. It has been shown to potentiate glutamate-induced calcium release and activate other downstream signaling pathways.
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | Effect | EC₅₀ | Reference(s) |
| Calcium Mobilization | HEK293 cells expressing rat mGluR1a | Potentiates glutamate-induced calcium release | 60.1 nM | [4][5] |
| ERK1/2 Phosphorylation | BHK cells expressing mGluR1a | Agonist activity in the absence of exogenous glutamate | 163.3 nM | [1][3][4][5] |
| cAMP Accumulation | BHK cells expressing mGluR1a | Potentiates glutamate-induced cAMP production | 17.7 µM | [5] |
Calcium Mobilization Assay
This assay is a primary method to characterize the potentiation of mGluR1 activity.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Line: HEK293 or BHK cells stably expressing the rat mGluR1a receptor.[9]
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), glutamate, and this compound.[9]
-
Procedure:
-
Plate the cells in a 384-well plate and culture until they reach 80-90% confluency.[9]
-
Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.[9]
-
Prepare serial dilutions of this compound.
-
Add this compound to the cells and incubate for a defined period (e.g., 2-15 minutes).[9]
-
Add a sub-maximal (EC₂₀) concentration of glutamate to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader to determine the increase in intracellular calcium.
-
The potentiation by this compound is measured as a leftward shift in the glutamate concentration-response curve.
-
ERK1/2 Phosphorylation Assay
This compound can act as a direct agonist for ERK1/2 phosphorylation in the absence of exogenous glutamate.[1][3]
Experimental Protocol: ERK1/2 Phosphorylation Assay (Western Blotting)
-
Cell Line: BHK cells stably expressing mGluR1a.[1]
-
Procedure:
-
Plate cells in 6-well plates and grow to confluence.
-
Serum-starve the cells for 3 hours prior to the experiment.[1]
-
Treat the cells with varying concentrations of this compound for 5 minutes.[1]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a suitable substrate.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
Signaling Pathways and Visualizations
This compound modulates the mGluR1 signaling pathway. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.
Sourcing and Quality Control Workflow
Caption: A workflow diagram illustrating the key steps in sourcing and verifying the quality of this compound for research.
mGluR1 Signaling Pathway
Caption: The canonical mGluR1 signaling pathway activated by glutamate and potentiated by this compound.
Downstream Effects of mGluR1 Activation
Caption: A summary of the key downstream signaling events modulated by the activation of mGluR1.
References
- 1. researchgate.net [researchgate.net]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Ro 67-7476 CAS number and chemical properties
An In-depth Technical Guide to Ro 67-7476
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant chemical tool for studying the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It covers the compound's core chemical properties, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Chemical Properties
This compound is a synthetic compound recognized for its specific modulatory effects on mGluR1.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| CAS Number | 298690-60-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₇H₁₈FNO₂S | [1][2][3][5][6][7][8] |
| Molecular Weight | 319.39 g/mol | [1][2][5][6][7][8] |
| IUPAC Name | (2S)-2-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine | [2][3][6][7] |
| Synonyms | Ro677476, Ro-67-7476 | [6] |
| Physical Form | Crystalline solid / Powder | [3][4] |
| Purity | ≥98% (HPLC) | [2][3][7] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][3][7][8][9] |
| Storage | Store at room temperature or -20°C | [2][7][8][10] |
| SMILES | FC(C=C1)=CC=C1[C@@H]2CCCN2S(C3=CC=C(C)C=C3)(=O)=O | [3] |
| InChI Key | DAEHFYNGSSBGSS-KRWDZBQOSA-N | [2][3][6] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor 1 (mGluR1).[2][3][6][7][11] Unlike orthosteric agonists that bind directly to the glutamate binding site, this compound binds to a distinct, allosteric site within the receptor's transmembrane domain.[12][13] This binding potentiates the receptor's response to glutamate without directly activating it in some pathways.[6]
A key characteristic of this compound is its species selectivity; it is highly effective at rat mGluR1 but displays little to no activity at human mGluR1 receptors.[2][5][6][7][14] This specificity is attributed to a single amino acid difference, valine-757 in the rat receptor, which is critical for its modulatory effect.[15]
Gq-Coupled Signaling and Calcium Mobilization
The canonical signaling pathway for mGluR1 involves coupling to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of intracellular calcium (Ca²⁺). This compound significantly enhances this pathway by increasing the potency of glutamate.[2][10][11]
Biased Agonism and Alternative Pathways
Intriguingly, this compound exhibits "biased agonism" or "functional selectivity," meaning it can differentially modulate signaling pathways independent of its role in potentiating glutamate's effects.[12][16][17] Specifically, this compound acts as a direct agonist for the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][10][11] This effect occurs even in the absence of exogenously added glutamate and is blockable by mGluR1 antagonists.[16][17] The compound has also been shown to increase basal cAMP production.[11][16]
Quantitative Efficacy Data
The potency of this compound varies depending on the signaling pathway being measured. The following table summarizes its efficacy in key in vitro assays.
| Assay | Parameter | Value (rat mGluR1a) | References |
| Calcium Mobilization | EC₅₀ (Potentiation of Glutamate) | 60.1 nM | [2][6][7][8][10][11][15] |
| ERK1/2 Phosphorylation | EC₅₀ (Direct Agonism) | 163.3 nM | [3][10][11] |
| cAMP Accumulation | EC₅₀ (Potentiation of Glutamate) | 17.7 μM | [11] |
Experimental Protocols & Workflow
The characterization of this compound and other allosteric modulators involves a series of well-defined in vitro and in vivo experiments.
Calcium Mobilization Assay
This assay is used to determine the ability of this compound to potentiate glutamate-induced calcium release.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or BHK) expressing rat mGluR1a.[3][17]
-
Cell Plating: Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 2-3 minutes).[19]
-
Glutamate Stimulation: Add a sub-maximal (EC₂₀) concentration of glutamate to the wells.[17][19]
-
Signal Detection: Measure the fluorescent signal immediately using a plate reader (e.g., FDSS).[19]
-
Data Analysis: Normalize the data to the response elicited by a maximal concentration of glutamate alone. Calculate the EC₅₀ value for the potentiation effect of this compound from the resulting concentration-response curve.[19]
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the direct agonist activity of this compound on the ERK signaling pathway.[17]
Methodology:
-
Cell Culture: Culture BHK cells stably expressing mGluR1a until they reach desired confluency.[17]
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for several hours or overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations or for different time points (e.g., 0, 2, 5, 10 minutes).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[17][20]
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[17]
In Vivo Formulation and Administration
For in vivo studies, this compound must be prepared in a suitable vehicle for administration.
Example Formulations:
-
SBE-β-CD Formulation: Prepare a stock solution of this compound in DMSO. For the final working solution, add the DMSO stock to a solution of 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.[10][11]
-
Corn Oil Formulation: Prepare a stock solution in DMSO. Dilute this stock in corn oil to achieve a final DMSO concentration of 10%.[10][11]
Administration:
-
In a gallbladder cancer xenograft model, this compound was administered daily to mice at a dose of 4 mg/kg.[21] The route of administration should be chosen based on the experimental design.
References
- 1. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. rndsystems.com [rndsystems.com]
- 8. molnova.com [molnova.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Isoalantolactone suppresses gallbladder cancer progression via inhibiting the ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Ro 67-7476: A Positive Allosteric Modulator of mGluR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a well-characterized small molecule primarily known for its role as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its activity, however, exhibits significant species specificity, with high potency observed at the rat mGluR1 while being largely inactive at the human ortholog. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its pharmacological activity, detailing key experimental protocols, and visualizing its known signaling pathways. While some initial database entries suggested activity as a cholecystokinin-A (CCK-A) receptor antagonist, the overwhelming body of scientific evidence points to its function as an mGluR1 PAM.[1] This document aims to serve as a detailed resource for researchers utilizing or considering this compound in their studies.
Core Pharmacological Activity
This compound functions as a positive allosteric modulator, binding to a site on the mGluR1 distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhancement of downstream signaling cascades.[2][3][4][5][6]
Species Specificity
A critical aspect of this compound's pharmacology is its species-dependent activity. It is a potent modulator of the rat mGluR1a receptor but displays no significant activity at the human mGluR1 receptor in many assay systems.[2][7] This specificity is attributed to differences in the amino acid sequence within the allosteric binding site between the two species. Specifically, valine-757 in the transmembrane domain V of rat mGluR1 is a critical determinant for the activity of this compound, and this residue is different in the human receptor.[8]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound's activity in various in vitro assays.
Table 1: In Vitro Potency of this compound at Rat mGluR1a
| Assay Type | Cell Line | Parameter | Value | Reference |
| Glutamate-induced Calcium Release | HEK293 | EC₅₀ | 60.1 nM | [2][4][5][6] |
| Glutamate-induced Calcium Release | BHK | EC₅₀ (potentiation) | 185.8 ± 45.6 nM | [3] |
| ERK1/2 Phosphorylation (agonist activity) | BHK | EC₅₀ | 163.3 ± 44.8 nM | [3][4][5][6] |
| cAMP Accumulation (potentiation) | BHK | EC₅₀ | 17.7 ± 1.2 µM | [3][6][9] |
Table 2: Effects of this compound on Glutamate Potency
| Assay Type | Cell Line | Effect | Fold Shift in Glutamate EC₅₀ | Reference |
| Calcium Mobilization | BHK | Leftward shift in glutamate concentration-response curve | ~4.5-fold | [3] |
| cAMP Accumulation | BHK | Leftward shift in glutamate concentration-response curve | ~3-fold | [3] |
Signaling Pathways
This compound modulates mGluR1-mediated signaling pathways. Upon potentiation by this compound, glutamate activation of mGluR1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, mGluR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and, in some systems, an increase in cyclic adenosine (B11128) monophosphate (cAMP) production.[3][6][9]
References
- 1. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: Ro 67-7476 for In Vitro Calcium Mobilization Assays
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a PAM, this compound does not typically activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[4][5] The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
This application note provides a detailed protocol for utilizing this compound in an in vitro calcium mobilization assay to characterize its potentiation of mGluR1 activation. The assay is fundamental for screening and characterizing compounds that modulate mGluR1 activity. It is important to note that this compound shows species-specific activity, being potent at the rat mGluR1 but reportedly inactive at the human receptor in some assay formats.[2][6]
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC₅₀ | HEK293 (expressing rat mGluR1a) | Potentiation of Glutamate-Induced Calcium Release | 60.1 nM | [1][2][7] |
| EC₅₀ | BHK (expressing mGluR1a) | Potentiation of Glutamate-Induced Calcium Release | 185.8 ± 45.6 nM | [4] |
| EC₅₀ | HEK293 (expressing rat mGluR1a) | ERK1/2 Phosphorylation (Agonist Activity) | 163.3 nM | [1][3] |
| EC₅₀ | - | cAMP Accumulation Potentiation | 17.7 µM | [1][8] |
| Fold Shift | BHK (expressing mGluR1a) | Glutamate Concentration-Response (Ca²⁺) | ~4.5-fold leftward shift | [4] |
Signaling Pathway
Activation of the mGluR1 receptor by glutamate initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound allosterically enhances this process.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol details the steps for measuring the potentiation of glutamate-induced calcium mobilization by this compound in a cell-based fluorescence assay.
I. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Dye Loading Buffer: Assay Buffer containing Pluronic F-127 (typically 0.02-0.04%).
-
Compounds:
-
This compound (stock prepared in DMSO).
-
L-Glutamate (stock prepared in water or Assay Buffer).
-
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
II. Experimental Procedure
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM stock in Dye Loading Buffer to a final concentration of 2-4 µM.
-
Aspirate the culture medium from the cell plates.
-
Wash the cell monolayer once with 80 µL/well of Assay Buffer.
-
Add 20-40 µL/well of the dye loading solution.
-
Incubate the plates for 60 minutes at 37°C, 5% CO₂ in the dark.[6]
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. This will be the "PAM Plate." Concentrations should typically range from 1 nM to 30 µM.
-
Prepare a solution of L-Glutamate in Assay Buffer at a concentration that elicits a 20% maximal response (EC₂₀).[9] This concentration must be predetermined in a separate experiment. This will be the "Agonist Plate."
-
-
Fluorescence Measurement:
-
After incubation, wash the cells gently 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of 20 µL/well.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add this compound from the PAM Plate (e.g., 10 µL) to the cell plate and incubate for 2-10 minutes.[4]
-
Add the EC₂₀ concentration of glutamate from the Agonist Plate (e.g., 10 µL).
-
Measure the fluorescence intensity for 2-3 minutes, capturing the peak response.
-
III. Data Analysis
-
Normalization: The fluorescence response in each well should be normalized. This is typically done by expressing the peak fluorescence after agonist addition as a percentage of the response to a maximal (saturating) concentration of glutamate alone.
-
Concentration-Response Curves: Plot the normalized response against the logarithm of the this compound concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal potentiating effect.[6]
Experimental Workflow Diagram
The following diagram outlines the key steps of the calcium mobilization assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ro 67-7476 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it enhances the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself.[1] This modulation of mGluR1, a key player in synaptic plasticity, learning, and memory, makes this compound a valuable tool for investigating glutamatergic signaling in the central nervous system.[1] Notably, this compound exhibits selectivity for the rat mGluR1a isoform and does not show activity at human mGluR1 receptors.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function. The information provided is intended to guide researchers in designing and executing experiments to explore the effects of this compound on neuronal signaling and function.
Mechanism of Action
This compound binds to an allosteric site on the mGluR1, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an increase in the efficacy and/or potency of the endogenous agonist.[1] In addition to its role as a PAM, this compound has been shown to act as a direct agonist for certain downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the production of cyclic AMP (cAMP), even in the absence of exogenous glutamate.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of this compound based on studies in recombinant cell lines expressing rat mGluR1a. These values can serve as a starting point for determining appropriate concentrations for experiments in primary neuronal cultures.
Table 1: Potentiation of Glutamate-Induced Responses by this compound
| Parameter | Cell Line | EC50 | Reference |
| Calcium Mobilization | HEK293 cells expressing rat mGluR1a | 60.1 nM | [2] |
| cAMP Accumulation | BHK cells expressing rat mGluR1a | 17.7 µM | [3] |
Table 2: Agonist Activity of this compound in the Absence of Exogenous Glutamate
| Parameter | Cell Line | EC50 | Reference |
| ERK1/2 Phosphorylation | BHK cells expressing rat mGluR1a | 163.3 nM | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Based on the product's molecular weight (typically around 319.39 g/mol ), calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM).
-
Dissolve the calculated mass of this compound in sterile DMSO.[1]
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[2] Stored at -80°C, the solution is stable for at least 6 months.[2]
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Treatment of Primary Neuronal Cultures
The optimal concentration and incubation time for this compound will depend on the specific experimental goals.
-
For acute potentiation of glutamate responses: Pre-incubate the primary neuronal cultures with this compound for a short period (e.g., 10-20 minutes) before co-application with glutamate or a glutamate agonist.[1]
-
For studying agonist effects (e.g., ERK phosphorylation): Treat the cultures with this compound alone for a duration determined by the signaling pathway of interest. For ERK phosphorylation, a 5-minute incubation has been shown to be effective in cell lines.[3][4]
-
For chronic studies: Longer incubation times (hours to days) may be necessary. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific neuronal culture system and experimental endpoint.
General Treatment Protocol:
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed neuronal culture medium.
-
Remove the existing medium from the primary neuronal cultures and replace it with the medium containing this compound.
-
Incubate the cultures for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
For co-application experiments, add glutamate or other agonists at the appropriate time point.
-
After the treatment period, proceed with the desired downstream analysis.
Washout Procedure: To study the reversibility of this compound's effects, a washout can be performed.
-
Aspirate the medium containing this compound.
-
Wash the cells gently with pre-warmed culture medium or a suitable buffer (e.g., HEPES-buffered salt solution) three times.[5]
-
Add fresh, pre-warmed culture medium to the cells.
-
Allow the cells to recover for a desired period before further analysis.
Assessing Downstream Effects
Materials:
-
Primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Extracellular buffer (e.g., HEPES-buffered salt solution)
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in extracellular buffer.[6]
-
Incubate the primary neuronal cultures with the loading solution for 20-30 minutes at 37°C.[6]
-
Wash the cells once with fresh extracellular buffer and then incubate in fresh buffer for another 30 minutes at 37°C to allow for de-esterification of the dye.[6]
-
Mount the coverslip onto the imaging chamber of the microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing this compound, followed by co-perfusion with glutamate, or perfuse with this compound alone to assess for direct calcium mobilization.
-
Record the changes in fluorescence intensity over time.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, lyse the neurons in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[7]
Materials:
-
Primary neuronal cultures
-
Patch-clamp setup
-
External and internal recording solutions
-
This compound
Protocol:
-
Prepare primary neuronal cultures on coverslips suitable for electrophysiology.
-
Transfer a coverslip to the recording chamber and perfuse with external recording solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane potential.
-
Bath-apply this compound at the desired concentration and record the changes in synaptic activity or membrane properties.[1]
-
To assess the potentiation of glutamate responses, co-apply a glutamate agonist or electrically stimulate presynaptic inputs in the presence of this compound.
Visualizations
Caption: mGluR1 Signaling Pathway Modulated by this compound.
Caption: Workflow for Assessing ERK1/2 Phosphorylation.
References
- 1. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ISL1-overexpressing BMSCs attenuate renal ischemia-reperfusion injury by suppressing apoptosis and oxidative stress through the paracrine action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. Frontiers | Spatially selective photoconductive stimulation of live neurons [frontiersin.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 67-7476 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. This compound has been utilized in in vivo studies to investigate the role of mGluR1 signaling in various physiological and pathological processes. Notably, this compound has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on established research.
Data Presentation
The following table summarizes the quantitative data for this compound administration in in vivo mouse studies based on cited literature.
| Parameter | Value | Vehicle | Administration Route | Mouse Strain | Study Context | Reference |
| Dosage | 4 mg/kg | 5% DMSO | Intraperitoneal (i.p.) | Nude mice (BALB/c) | Gallbladder cancer xenograft model | [3] |
| Dosage | 4 mg/kg | Saline (0.9% NaCl) | Intraperitoneal (i.p.) | C57BL/6 and Pitx3-GFP mice | Cocaine-evoked synaptic plasticity | [5][6] |
| Dosage | 1 mM | Not specified | Intravitreal | Not specified | Murine form-deprivation myopia model | [7][8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from a study investigating the effects of this compound on gallbladder cancer progression.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 26G needles
-
Nude mice (BALB/c) with subcutaneously xenografted tumors
Procedure:
-
Preparation of Vehicle (5% DMSO):
-
In a sterile microcentrifuge tube, add 50 µL of DMSO to 950 µL of sterile saline or PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of this compound Solution (for a 4 mg/kg dose):
-
The final injection volume is typically 100 µL per mouse.[3]
-
For a 20g mouse, the required dose is 0.08 mg (4 mg/kg * 0.02 kg).
-
To prepare a stock solution for multiple animals, calculate the total volume needed. For example, for 10 mice, you would need at least 1 mL of the final solution.
-
To achieve a final concentration of 0.8 mg/mL (for a 100 µL injection), weigh the appropriate amount of this compound. For 1 mL, this would be 0.8 mg.
-
Dissolve the this compound powder in a volume of DMSO that will result in a 5% final concentration of DMSO in the total volume. For a 1 mL final solution, dissolve 0.8 mg of this compound in 50 µL of DMSO.
-
Once fully dissolved, add 950 µL of sterile saline or PBS to the DMSO-drug mixture.
-
Vortex the solution thoroughly to ensure it is well-mixed and clear.
-
-
Administration:
Protocol 2: Intraperitoneal (i.p.) Administration of this compound for Neurological Studies
This protocol is based on research examining cocaine-evoked synaptic plasticity.[5][6]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 26G needles
-
C57BL/6 mice
Procedure:
-
Preparation of this compound Solution (for a 4 mg/kg dose):
-
The injection volume in the cited study was between 50-100 µL.[5]
-
For a 25g mouse, the required dose is 0.1 mg (4 mg/kg * 0.025 kg).
-
To prepare a stock solution, calculate the desired concentration based on the injection volume. For a 100 µL injection volume, the concentration would be 1 mg/mL.
-
Weigh the appropriate amount of this compound and dissolve it directly in sterile saline (0.9% NaCl).[6]
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, a small amount of a solubilizing agent may be required, though the cited study dissolved it in saline.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intraperitoneal injection using a 26G hypodermic needle.[5]
-
The volume should be between 50-100 µL to minimize stress.[5]
-
In the referenced study, this compound was injected 1 hour prior to saline or cocaine injections.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR1, leading to ERK1/2 activation.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for in vivo administration of this compound in mouse studies.
References
- 1. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma [ijbs.com]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. Retinal ALKBH5 inhibition induces myopia protection through selective regulation of ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal ALKBH5 inhibition induces myopia protection through selective regulation of ERK1/2 signaling | springermedizin.de [springermedizin.de]
Optimal Working Concentration of Ro 67-7476 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2][4] This modulation occurs through binding to a site on the receptor distinct from the glutamate binding site.[4][5] this compound has been instrumental in studying the physiological roles of mGluR1 and exploring its therapeutic potential in various neurological and psychiatric disorders.[2][4]
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound in various cell culture systems. The document includes a summary of effective concentrations from published studies, detailed protocols for key in vitro assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of this compound
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired endpoint. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) of this compound in different functional assays.
| Assay Type | Cell Line | Species | EC₅₀ | Notes | Reference(s) |
| Calcium Mobilization | HEK293 expressing rat mGluR1a | Rat | 60.1 nM | Potentiation of glutamate-induced calcium release. | [1][3][6][7] |
| BHK stably expressing mGluR1a | Hamster | 185.8 ± 45.6 nM | Potentiation of the response to an EC₂₀ concentration of glutamate. | [4] | |
| HEK293 expressing rat mGluR1a | Rat | 1.74 µM | Enhancement of glutamate-induced calcium release. | [8] | |
| ERK1/2 Phosphorylation | BHK stably expressing mGluR1a | Hamster | 163.3 ± 44.8 nM | Agonist activity in the absence of exogenous glutamate. | [1][4][8] |
| cAMP Accumulation | BHK stably expressing mGluR1a | Hamster | 17.7 ± 1.2 µM | Potentiation of threshold responses to glutamate. | [4] |
Note: The variability in EC₅₀ values can be attributed to different experimental conditions, such as the expression levels of the receptor in the host cells and the specific assay parameters. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Mandatory Visualizations
Signaling Pathway of mGluR1 Modulation by this compound
Caption: mGluR1 signaling pathways modulated by this compound.
General Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the EC₅₀ of this compound.
Experimental Protocols
The following are generalized protocols for common assays used to characterize the activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR1, which couples to the Gq signaling pathway.
Materials:
-
Cells stably expressing mGluR1 (e.g., HEK293 or BHK).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Glutamate stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the mGluR1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a 20% maximal response (EC₂₀), which should be determined in preliminary experiments.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescent plate reader and measure the baseline fluorescence. c. Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 2-10 minutes).[4] d. Add the EC₂₀ concentration of glutamate and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: a. For each well, determine the maximum fluorescence response after glutamate addition. b. Normalize the data to the response of a maximal concentration of glutamate. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a downstream target of mGluR1 signaling.[2][4]
Materials:
-
Cells stably expressing mGluR1.
-
6- or 12-well cell culture plates.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Protocol:
-
Cell Culture and Treatment: a. Seed cells in multi-well plates and grow to 80-90% confluency. b. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation. c. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 5 minutes).[4]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against p-ERK, followed by the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody against total ERK to control for protein loading.
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK levels against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
cAMP Accumulation Assay
This assay measures the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, another signaling pathway influenced by mGluR1.[4]
Materials:
-
Cells stably expressing mGluR1.
-
Multi-well cell culture plates.
-
This compound stock solution (in DMSO).
-
Glutamate stock solution.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Plating and Treatment: a. Plate the cells in the appropriate multi-well plates as recommended by the cAMP assay kit manufacturer. b. On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor. c. Add serial dilutions of this compound, followed by an EC₂₀ concentration of glutamate. d. Incubate for the time recommended by the assay kit manufacturer (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the kit's protocol. b. Perform the cAMP detection assay following the manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence).
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the concentration of this compound to create a dose-response curve and determine the EC₅₀.
Conclusion
This compound is a valuable pharmacological tool for investigating mGluR1 function. The optimal working concentration is assay- and cell-type-dependent, generally ranging from the low nanomolar to the micromolar range. The protocols and data provided in these application notes serve as a starting point for researchers to design and execute experiments aimed at elucidating the role of mGluR1 in their systems of interest. It is strongly recommended to perform full dose-response curves to determine the precise effective concentrations for each specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Ro 67-7476 for Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in electrophysiological recordings.
Introduction
This compound is a potent and selective positive allosteric modulator of the rat mGluR1 receptor.[1][2] It potentiates the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own at low concentrations.[3] This compound has been instrumental in studying the physiological roles of mGluR1 in the central nervous system.[4][5] Notably, this compound is inactive at human mGluR1, a critical consideration for translational research.[6] These notes offer guidance on its application in electrophysiology, particularly for in vitro slice preparations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from in vitro studies.
| Parameter | Value | Cell/Tissue Type | Assay | Source |
| EC50 (Glutamate-induced Ca2+ release potentiation) | 60.1 nM | HEK293 cells expressing rat mGluR1a | Calcium Mobilization | [1][2] |
| EC50 (ERK1/2 Phosphorylation) | 163.3 nM | HEK293 cells expressing rat mGluR1a | Western Blot | [1][7] |
| pEC50 (Potentiation of glutamate-induced currents) | 6.76 ± 0.08 | HEK293 cells expressing rat mGluR1a | Electrophysiology | [3][8] |
| Concentration for mGluR1 EPSC Potentiation | 3 µM | Purkinje cells in rat cerebellar slices | Electrophysiology | [3][8] |
| Selectivity | No significant effect at mGluR2, mGluR4, mGluR5, and mGluR8 | Recombinant cell lines | Various | [7][8] |
Experimental Protocols
Stock Solution Preparation
This protocol outlines the preparation of a concentrated stock solution of this compound, which can be diluted to the final working concentration for experiments.
Materials:
-
This compound powder (Molecular Weight: 319.39 g/mol )[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 ml of a 100 mM stock, dissolve 31.94 mg of this compound in 1 ml of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[7] The solution is stable for at least 4 years at this temperature.[7]
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices, a common ex vivo model for studying synaptic physiology.[6][9]
Materials:
-
Anesthetized rat
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recovery chamber
-
Dissection tools
aCSF Composition (in mM):
-
119 NaCl
-
2.5 KCl
-
1.3 MgCl2
-
2.5 CaCl2
-
1.0 NaH2PO4
-
26.2 NaHCO3
-
11 Glucose[10]
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.[6]
-
Prepare coronal or sagittal slices of the desired brain region (e.g., cerebellum or hippocampus) at a thickness of 300-400 µm using a vibratome.[6]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.[6]
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for performing whole-cell patch-clamp recordings to investigate the effect of this compound on mGluR1-mediated excitatory postsynaptic currents (EPSCs).[3][8]
Materials:
-
Prepared acute brain slice
-
Recording chamber on a microscope stage
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (4-8 MΩ)
-
Intracellular solution
-
Perfusion system with aCSF
-
This compound working solution (diluted from stock in aCSF)
Intracellular Solution Composition (example, in mM):
-
115 K-Gluconate
-
4 NaCl
-
0.3 GTP-NaCl
-
2 ATP-Mg
-
40 HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[11]
Procedure:
-
Transfer a single brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.[6]
-
Visualize a neuron of interest (e.g., a cerebellar Purkinje cell) using differential interference contrast (DIC) microscopy.[6]
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[11]
-
Record baseline mGluR1-mediated EPSCs. These can be evoked by stimulating afferent fibers in the presence of antagonists for other receptors (e.g., 10 µM 2,3-dihydroxy-6-nitro-7-sulfamoylbenzoquinoxaline (NBQX), 50 µM picrotoxin, and 10 µM AP5) to isolate the mGluR1 component.[7][8]
-
After establishing a stable baseline, bath-apply this compound at the desired concentration (e.g., 3 µM) through the perfusion system.[3][8]
-
Record the potentiated mGluR1 EPSCs for at least 20 minutes to observe the full effect of the compound.[8]
-
Wash out the compound by perfusing with standard aCSF and monitor the reversal of the effect.
Visualizations
Signaling Pathway of mGluR1 and Modulation by this compound
Caption: mGluR1 signaling pathway and this compound's modulatory role.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp recording with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pnas.org [pnas.org]
- 9. scispace.com [scispace.com]
- 10. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 11. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Studying ERK1/2 Phosphorylation Using Ro 67-7476
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Ro 67-7476 in studying the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. Contrary to functioning as an inhibitor, this compound is a potent, selective, and cell-permeable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It activates ERK1/2 phosphorylation as a downstream consequence of mGluR1 activation.[1][2] This makes this compound a valuable pharmacological tool for researchers wanting to specifically activate the ERK1/2 cascade through a Gq-coupled receptor pathway, enabling the study of its downstream effects in various physiological and pathological contexts.
This compound potentiates the response of mGluR1 to its endogenous ligand, glutamate, but also possesses intrinsic agonist activity, meaning it can activate ERK1/2 phosphorylation even in the absence of exogenously added glutamate.[1][2][4] This activity is particularly useful for isolating the effects of mGluR1-mediated signaling.
Mechanism of Action: From mGluR1 to ERK1/2
This compound binds to an allosteric site on the mGluR1 receptor, a Gq-protein coupled receptor (GPCR). This binding enhances the receptor's sensitivity to glutamate and can also induce a conformational change that activates the receptor directly. The canonical signaling pathway leading to ERK1/2 phosphorylation is initiated as follows:
-
mGluR1 Activation : this compound binds to and activates mGluR1.
-
Gq Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the associated Gαq subunit.
-
PLC Activation : The activated Gαq subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium and PKC Activation : IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Ras-Raf-MEK Cascade Activation : Both elevated intracellular calcium and activated PKC can converge to activate the Ras-Raf-MEK signaling cascade. This can occur through several intermediates, including the calcium-sensitive kinase Pyk2 and other Ras guanine (B1146940) nucleotide exchange factors (GEFs).[5][6][7][8][9][10][11]
-
ERK1/2 Phosphorylation : MEK1/2, the dual-specificity kinase, is activated by Raf and subsequently phosphorylates ERK1 and ERK2 on their conserved Threonine and Tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.
Quantitative Data Summary
The potency and efficacy of this compound in activating ERK1/2 phosphorylation can vary depending on the cell type and experimental conditions. Below is a summary of key quantitative data reported in the literature.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for p-ERK1/2 Activation | BHK cells expressing rat mGluR1a | 163.3 ± 44.8 nM | [12] |
| EC₅₀ for p-ERK1/2 Activation | HEK293 cells expressing rat mGluR1a | 163.3 nM | [1][2] |
| EC₅₀ for Ca²⁺ Release Potentiation | HEK293 cells expressing rat mGluR1a | 60.1 nM | [1][2] |
| Effective Concentration for p-ERK Upregulation | Gallbladder Cancer Cells (NOZ, GBC-SD) | 1 µM | |
| Effective Concentration for p-ERK Activation | Renal Cancer Cells (769-P, 786-O) | Not specified, used to counteract inhibitor | [13] |
| Time to Peak p-ERK1/2 Activation | BHK cells expressing rat mGluR1a | ~5 minutes | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
-
Solubility : this compound is soluble in DMSO at concentrations up to 100 mM (31.94 mg/mL). For most in vitro experiments, a stock solution of 10-50 mM in high-quality, anhydrous DMSO is recommended.[2][14]
-
Procedure :
-
Weigh the required amount of this compound powder (MW: 319.39 g/mol ).
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage : Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to a year.[4]
Protocol for Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a general workflow for detecting changes in p-ERK1/2 levels in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., BHK or HEK293 cells expressing mGluR1, or other lines where mGluR1 is endogenously expressed).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete growth medium and serum-free medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (p44/42) (e.g., Thr202/Tyr204).
-
Primary antibody: Rabbit or Mouse anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Plating : Seed cells in appropriate culture plates (e.g., 6-well plates at a density of ~600,000 cells/well) and allow them to adhere overnight.[12]
-
Serum Starvation : The day of the experiment, replace the growth medium with serum-free medium to reduce basal ERK1/2 activity. Incubate for at least 3 hours.[12]
-
Treatment : Dilute the this compound stock solution in serum-free medium to the desired final concentration (a concentration range of 100 nM to 1 µM is a good starting point). Treat the cells for the desired time. A time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) is recommended to determine the peak response, which is often around 5 minutes.[12]
-
Cell Lysis :
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting :
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing : To normalize for protein loading, strip the membrane according to the manufacturer's protocol and re-probe with an antibody against total ERK1/2.
-
Data Analysis : Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare the treated groups to the vehicle control.
Research Applications
This compound is utilized in diverse research areas to probe the consequences of activating the ERK1/2 pathway via mGluR1.
-
Neuroscience : To investigate the role of mGluR1-ERK signaling in synaptic plasticity, neuronal excitability, and its potential contribution to conditions like traumatic brain injury.[14]
-
Cancer Biology : To study how activating the ERK pathway influences cancer cell proliferation, migration, and apoptosis. It is often used in "rescue" experiments to counteract the effects of an inhibitor that targets a protein upstream of ERK, thereby confirming the inhibitor's mechanism of action through the ERK pathway.
-
Drug Discovery : As a tool compound to validate assays designed to find novel modulators of the mGluR1-ERK pathway and to understand the phenomenon of biased agonism, where a compound can differentially activate downstream signaling pathways (e.g., ERK phosphorylation vs. calcium mobilization).[12]
By providing a specific and potent method to activate ERK1/2 through an important GPCR, this compound serves as an essential tool for elucidating the complex roles of this fundamental signaling pathway.
References
- 1. This compound | 298690-60-5 | 5-HT Receptor | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium regulates ERK signaling by modulating its protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the tyrosine kinase Pyk2 by calcium is through production of reactive oxygen species in cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of calcium-sensitive tyrosine kinase Pyk2/CAKbeta/RAFTK in angiotensin II induced Ras/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyper.ahajournals.org [hyper.ahajournals.org]
- 12. rndsystems.com [rndsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | GluR | TargetMol [targetmol.com]
Application Notes and Protocols for Ro 67-7476 in Behavioral Studies
A Clarification on the Pharmacological Target of Ro 67-7476
Initial research indicates a potential misunderstanding regarding the primary target of this compound. This compound is not a modulator of the Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8). Instead, scientific literature consistently identifies this compound as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1)[1][2][3][4]. As an mGluR1 PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate[1][3]. This document provides detailed application notes and protocols for the experimental design of behavioral studies based on its well-established role as an mGluR1 modulator.
Application Notes
Compound Name: this compound Chemical Name: (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)-pyrrolidine[2] Molecular Formula: C₁₇H₁₈FNO₂S[3] Molecular Weight: 319.4 g/mol [3] Solubility: Soluble in DMSO (30 mg/ml)[3]
Pharmacological Profile: this compound is a positive allosteric modulator of the mGluR1 receptor. It potentiates glutamate-induced calcium release in cells expressing rat mGluR1a with an EC₅₀ of 60.1 nM[1][4]. The compound also exhibits intrinsic agonist activity by activating ERK1/2 phosphorylation in the absence of exogenously added glutamate, with an EC₅₀ of 163.3 nM[1][3]. It is selective for mGluR1 over mGluR2, mGluR4, and mGluR8 at a concentration of 10 μM[3].
Mechanism of Action: As a positive allosteric modulator, this compound binds to a site on the mGluR1 receptor that is distinct from the glutamate binding site[5]. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This potentiation of mGluR1 signaling can lead to the modulation of various downstream intracellular pathways, including the activation of phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, this compound has been shown to activate the ERK1/2 signaling cascade[1][3].
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| EC₅₀ (Glutamate Potentiation) | 60.1 nM | Rat mGluR1a expressing HEK293 cells | [1][4] |
| EC₅₀ (ERK1/2 Phosphorylation) | 163.3 nM | - | [1][3] |
| EC₅₀ (cAMP Accumulation Potentiation) | 17.7 µM | - | [1] |
| Effective Concentration (in vitro) | 3 µM | Rat cerebellar slices (enhancement of mGluR EPSCs) | [2] |
Experimental Protocols
Protocol 1: Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or as determined by solubility tests)
-
Rodents (rats or mice)
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
Procedure:
-
Animal Habituation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment.
-
Drug Preparation and Administration: Dissolve this compound in the appropriate vehicle. Administer the compound (e.g., via intraperitoneal injection) at a predetermined time (e.g., 30 minutes) before the behavioral task. A vehicle-only group and a non-treated control group should be included.
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the pool at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze escape latencies across acquisition days using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test to compare between groups.
Protocol 2: Novel Object Recognition for Recognition Memory
Objective: To evaluate the impact of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle
-
Rodents
-
Open field arena
-
Two sets of identical objects and one novel object
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 10 minutes.
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer this compound or vehicle 30 minutes prior to this phase.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the total time spent exploring each object.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for 5 minutes.
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) for the testing phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between treatment groups using a t-test or ANOVA.
Mandatory Visualizations
Caption: mGluR1 signaling pathway modulated by this compound.
Caption: General workflow for a behavioral study with this compound.
TARP-γ8 and its Modulators: A Separate Class of Compounds
While this compound modulates mGluR1, the user's initial interest in TARP-γ8 points to a distinct area of neuropharmacology. TARPs, including γ-8, are auxiliary subunits of AMPA-type glutamate receptors[6][7]. They play a crucial role in the trafficking, localization, and channel gating properties of AMPA receptors[6][7][8]. TARP-γ8 is highly expressed in the hippocampus and is involved in synaptic plasticity[7][9].
Selective modulators of TARP-γ8-containing AMPA receptors are being investigated for various neurological conditions. For example, compounds like LY3130481 and JNJ-55511118 have been identified as selective negative allosteric modulators (NAMs) of AMPA receptors associated with TARP-γ8[9][10][11]. These compounds represent a different therapeutic approach by targeting a specific subtype of AMPA receptor complexes.
Caption: Simplified model of AMPA receptor modulation by TARP-γ8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. TARP γ-2 and γ-8 Differentially Control AMPAR Density Across Schaffer Collateral/Commissural Synapses in the Hippocampal CA1 Area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying TARP modulation of the GluA1/2-γ8 AMPA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Ro 67-7476 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This document provides a summary of the available in vivo dosage information and pharmacokinetic properties of this compound, along with detailed protocols for its use in preclinical research models. While this compound has been utilized in studies investigating synaptic plasticity and cancer, it is important to note that it has been reported to possess a poor drug metabolism and pharmacokinetic (DMPK) profile, which may have limited its broader application in in vivo research.[1] Furthermore, this compound displays no activity at human mGluR1 receptors, a critical consideration for translational studies.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system. Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention in neurological and psychiatric disorders. This compound, as a selective mGluR1 PAM, offers a tool to probe the function of this receptor in various disease models. Allosteric modulators like this compound provide the advantage of enhancing endogenous signaling in a spatially and temporally precise manner, which can be a more subtle and potentially safer approach than using direct agonists.
Data Presentation
In Vivo Dosage
| Animal Model | Dosage | Route of Administration | Vehicle | Study Focus | Reference |
| Mouse | 4 mg/kg | Intraperitoneal (i.p.) | Saline | Cocaine-evoked synaptic plasticity | Not explicitly stated in snippets |
| Mouse (Nude) | 4 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO | Gallbladder cancer xenograft | [2] |
| Rat | Not specified | Not specified | Not specified | Schizophrenia model (Poly I:C) | [3] |
Pharmacokinetic Parameters
General Considerations for Pharmacokinetic Profiling:
-
Dose-response studies: To determine the effective dose range.
-
Time-course studies: To establish Cmax and Tmax.
-
Bioavailability studies: Comparing plasma concentrations after intravenous versus the intended route of administration (e.g., intraperitoneal or oral).
-
Brain penetration studies: To quantify the concentration of this compound in the central nervous system, which is critical for neuropharmacological studies.
Experimental Protocols
Protocol 1: Investigation of Cocaine-Evoked Synaptic Plasticity in Mice
Objective: To assess the effect of this compound on cocaine-induced changes in synaptic strength.
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Cocaine hydrochloride
-
C57BL/6 mice
-
Standard animal housing and handling equipment
-
Intraperitoneal injection supplies (e.g., 1 mL syringes, 27G needles)
Procedure:
-
Animal Handling: Acclimate mice to the housing facility for at least one week before the experiment. Handle mice daily for several days leading up to the experiment to minimize stress.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to a final concentration that allows for the administration of 4 mg/kg in a reasonable injection volume (e.g., 10 mL/kg). For example, for a 25g mouse, you would inject 0.25 mL of a 1 mg/mL solution.
-
Dissolve cocaine hydrochloride in sterile saline.
-
-
Administration:
-
Administer this compound (4 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
At a specified time point following this compound administration (e.g., 30-60 minutes), administer cocaine or saline.
-
-
Behavioral or Electrophysiological Analysis: Proceed with the planned experimental analysis (e.g., behavioral testing, electrophysiological recordings from brain slices) at the desired time points after drug administration.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Gallbladder Cancer Xenograft Mouse Model
Objective: To determine if this compound can modulate the anti-tumor effects of another compound in a xenograft model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Nude mice (e.g., BALB/c nude)
-
Gallbladder cancer cells (e.g., NOZ cells)
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment for immunocompromised animals
-
Intraperitoneal injection supplies
Procedure:
-
Xenograft Implantation:
-
Harvest and prepare a single-cell suspension of the gallbladder cancer cells.
-
Subcutaneously inject the cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, Test compound alone, Test compound + this compound).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of treatment, dilute the stock solution with sterile saline to achieve the final desired concentration in a 5% DMSO solution for a 4 mg/kg/day dose. The final injection volume should be kept consistent (e.g., 100 µL).[2]
-
-
Administration:
-
Administer the prepared solutions via intraperitoneal injection daily.[2]
-
-
Monitoring:
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis, western blotting).
Mandatory Visualization
Caption: Simplified signaling pathway of mGluR1 activation and positive allosteric modulation by this compound.
Caption: Experimental workflow for evaluating this compound in a cancer xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoalantolactone suppresses gallbladder cancer progression via inhibiting the ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group I mGluRs positive allosteric modulators improved schizophrenia-related behavioral and molecular deficits in the Poly I:C rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Ro 67-7476 with mGluR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in conjunction with mGluR1 agonists. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective positive allosteric modulator of the rat mGluR1. It potentiates the response of mGluR1 to orthosteric agonists, such as glutamate, by binding to an allosteric site on the receptor, distinct from the glutamate binding site.[1][2] This modulation leads to a leftward shift in the agonist's concentration-response curve, effectively increasing the agonist's potency.[3] Notably, this compound has been shown to be selective for the rat mGluR1, with little to no activity at the human mGluR1.[4][5] This species selectivity is attributed to a single amino acid difference in the transmembrane V domain of the receptor.[6]
The co-administration of this compound with mGluR1 agonists is a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.[7] These studies are critical for the development of novel therapeutics for a range of neurological and psychiatric disorders.[3]
Signaling Pathways
Activation of mGluR1, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9][10] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9]
In addition to the canonical Gq/11 pathway, mGluR1 can also couple to other signaling cascades, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production through Gαs and adenylate cyclase activation.[3][11] this compound has been shown to act as a direct agonist for ERK1/2 phosphorylation in the absence of an orthosteric agonist.[3][12]
References
- 1. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 8. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 11. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application of Ro 67-7476 in Disease Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Ro 67-7476, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in relevant disease models. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound acts by binding to an allosteric site on the mGluR1, enhancing the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system has shown potential therapeutic value in preclinical studies of central nervous system (CNS) disorders where glutamatergic signaling is dysregulated. The primary focus of research to date has been on its application in models of schizophrenia.
Application in a Schizophrenia Disease Model
This compound has been investigated for its ability to ameliorate schizophrenia-like symptoms in a maternal immune activation (MIA) rodent model. This model, induced by prenatal exposure to the viral mimetic polyinosinic-polycytidylic acid (Poly I:C), recapitulates key behavioral and neuroinflammatory features of schizophrenia in the offspring.
In Vivo Efficacy in the Poly I:C Rat Model of Schizophrenia
In a study utilizing a Poly I:C-induced maternal immune activation model in Wistar rats, this compound demonstrated significant efficacy in reversing schizophrenia-like behavioral and molecular deficits.[1][2]
Table 1: Summary of this compound Effects in the Poly I:C Schizophrenia Rat Model
| Parameter Assessed | Model-Induced Deficit | Effect of this compound Treatment | Reference |
| Behavioral Deficits | |||
| Prepulse Inhibition (PPI) | Reduced sensorimotor gating | Significantly increased PPI at +4 dB, +8 dB, and +16 dB prepulse intensities | [1] |
| Novel Object Recognition (NOR) | Impaired recognition memory | Significantly reversed deficits in recognition memory | [1] |
| Spontaneous Alternation | Impaired spatial working memory | Caused significant improvements | [1] |
| Reference Memory (Radial Arm Maze) | Impaired spatial learning and memory | Caused significant improvements | [1] |
| Molecular Deficits | |||
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased levels in the brain | Brought levels closer to the control group | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in the Poly I:C-induced schizophrenia model in rats.
This protocol establishes the schizophrenia-like phenotype in the offspring of treated dams.
-
Animal Model: Pregnant Wistar albino rats.
-
Procedure:
-
On day 14 of gestation, administer a single dose of Poly I:C (4 mg/kg) intravenously to the pregnant dam. Control animals receive a saline injection.[2]
-
Allow the dams to give birth and raise their pups normally.
-
Behavioral testing is performed on the male offspring at various postnatal day (PND) ranges, such as PND 34-35, 56-57, and 83-84.[2]
-
Molecular analyses are typically conducted on brain tissue collected at the end of the behavioral testing period (e.g., PND 84).[2]
-
-
Compound: this compound
-
Dosage: 4 mg/kg
-
Vehicle: Saline (0.9% NaCl)
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Administered 1 hour prior to behavioral testing sessions.
Experimental Workflow for Schizophrenia Model Study
1. Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, a deficit of which is a hallmark of schizophrenia.
-
Apparatus: A startle response system with a sound-attenuating chamber.
-
Procedure:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with a background white noise of 70 dB.
-
The test session consists of trials with a startle stimulus alone (e.g., 120 dB white noise for 20 ms) and trials where a prepulse stimulus (e.g., 73, 75, or 80 dB white noise for 20 ms) precedes the startle stimulus by 100 ms.
-
Trials are presented in a pseudorandom order.
-
The startle response is measured as the maximal force exerted by the animal.
-
PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the startle response alone: %PPI = [1 - (Startle with Prepulse / Startle Alone)] * 100.
-
2. Novel Object Recognition (NOR) Test
This assay assesses recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation: Allow the rat to explore the empty arena for 5-10 minutes on two consecutive days.
-
Familiarization Phase: Place the rat in the arena with two identical objects and allow it to explore for a set period (e.g., 3-5 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
A discrimination index is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time).
-
3. Y-Maze Spontaneous Alternation Test
This test evaluates spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high) at a 120° angle to each other.
-
Procedure:
-
Place the rat at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the rat are within the arm.
-
A spontaneous alternation is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated: [Number of Alternations / (Total Arm Entries - 2)] * 100.[3]
-
4. Radial Arm Maze (RAM) Reference Memory Test
This task assesses spatial learning and reference memory.
-
Apparatus: An elevated maze with a central platform and multiple arms (typically 8) radiating outwards (e.g., arms 50-60 cm long).
-
Procedure:
-
Habituation/Pre-training: Habituate the food-restricted rats to the maze and train them to find a food reward at the end of each arm.
-
Testing: Bait a subset of the arms (e.g., 4 out of 8) in the same locations for every trial.
-
Place the rat on the central platform and allow it to explore the maze until all baited arms have been visited or a set time has elapsed.
-
Record the sequence of arm entries.
-
A reference memory error is an entry into an arm that has never been baited. A working memory error is a re-entry into an arm that has already been visited within the same trial.[4]
-
This protocol quantifies the levels of pro-inflammatory cytokines in brain tissue.
-
Sample Preparation:
-
At PND 84, euthanize the rats and dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors. A common buffer includes HEPES, MgCl2, EDTA, EGTA, and a cocktail of protease inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 50,000 rpm for 15 minutes) at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for rat IL-1β and TNF-α.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (diluted to an appropriate concentration) to the wells and incubating.
-
Washing the plate and adding a biotinylated detection antibody, followed by incubation.
-
Washing the plate and adding a streptavidin-HRP conjugate, followed by incubation.
-
Washing the plate and adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve. Results are typically expressed as pg of cytokine per mg of total protein.
-
Potential Applications in Other Disease Models
While the primary focus has been on schizophrenia, the role of mGluR1 in synaptic plasticity and neuronal excitability suggests potential applications for this compound in other neurological and neurodevelopmental disorders. However, specific in vivo studies using this compound in models of the following conditions are limited in the currently available literature.
-
Fragile X Syndrome: Excessive mGluR5 signaling is a key aspect of Fragile X syndrome pathophysiology. While mGluR5 antagonists have been the main focus, modulation of the related mGluR1 receptor could also have therapeutic potential. Further research is needed to explore the effects of this compound in Fmr1 knockout mouse models.
-
Pain: Group I mGluRs are implicated in pain perception. The effects of this compound in animal models of neuropathic or inflammatory pain have yet to be extensively reported.
-
Epilepsy: Given the role of glutamate in seizure activity, modulation of mGluR1 could influence neuronal hyperexcitability. Studies investigating the anticonvulsant properties of this compound in seizure models would be of interest.
Mechanism of Action and Signaling Pathways
This compound is a positive allosteric modulator of mGluR1. It does not activate the receptor on its own at physiological concentrations but potentiates the receptor's response to glutamate. mGluR1 is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.
Table 2: In Vitro Pharmacological Profile of this compound
| Assay | Cell Line | Effect | EC50 | Reference |
| Glutamate-induced Calcium Release | HEK293 cells expressing rat mGluR1a | Potentiation | 60.1 nM | [5][6] |
| ERK1/2 Phosphorylation | HEK293 cells expressing rat mGluR1a | Agonist activity (in the absence of exogenous glutamate) | 163.3 nM | [5][6] |
| cAMP Accumulation | HEK293 cells expressing rat mGluR1a | Potentiation of threshold glutamate responses | 17.7 µM | [6] |
Upon potentiation by this compound, glutamate binding to mGluR1 initiates a signaling cascade with several key downstream effects:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates numerous downstream targets.
-
Modulation of ERK1/2 Signaling: this compound has been shown to act as an agonist for the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway crucial for synaptic plasticity and cell growth.
-
cAMP Production: In some cellular contexts, mGluR1 activation can also lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production.
mGluR1 Signaling Pathway Modulated by this compound
Conclusion
This compound serves as a valuable research tool for investigating the role of mGluR1 in the pathophysiology of CNS disorders, particularly schizophrenia. The detailed protocols provided herein should facilitate the design and execution of further preclinical studies to explore the full therapeutic potential of mGluR1 positive allosteric modulation. Future research should aim to confirm the efficacy of this compound in a wider range of disease models and to further elucidate the nuances of its signaling-biased effects.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Group I mGluRs positive allosteric modulators improved schizophrenia-related behavioral and molecular deficits in the Poly I:C rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radial arm maze - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation with Ro 67-7476
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4] It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own in calcium mobilization assays.[3][5][6] However, it has been shown to act as an agonist for ERK1/2 phosphorylation and cAMP production in the absence of an orthosteric agonist.[1][5][6] The modulation of mGluR1 by this compound provides a valuable tool for investigating the role of this receptor in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed information and protocols for utilizing this compound in the study of LTP.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Species | EC50 | Assay | Reference |
| Glutamate-induced Ca2+ release potentiation | HEK293 expressing mGluR1a | Rat | 60.1 nM | Calcium Mobilization | [1][3][4] |
| Glutamate-induced Ca2+ release potentiation | HEK293 expressing mGluR1a | Rat | 1.74 µM | Calcium Mobilization | [2] |
| Glutamate-induced Ca2+ release potentiation | BHK cells expressing mGluR1a | Rat | 185.8 ± 45.6 nM | Calcium Mobilization | [6] |
| ERK1/2 Phosphorylation (agonist activity) | HEK293 expressing mGluR1a | Rat | 163.3 nM | Western Blot | [1][2][4] |
| cAMP accumulation potentiation (threshold glutamate) | Not Specified | Not Specified | 17.7 µM | cAMP Assay | [1] |
Note: this compound shows species selectivity and has been reported to have little or no activity at human mGluR1 receptors in some assays.[3][7]
Signaling Pathways
This compound, as a positive allosteric modulator of mGluR1, influences downstream signaling cascades typically associated with Gq-coupled protein activation. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, this compound has been shown to independently activate the ERK1/2 signaling pathway.
Figure 1: Simplified signaling pathway of mGluR1 modulated by this compound leading to LTP induction.
Experimental Protocols
Protocol 1: Induction and Recording of mGluR1-Dependent LTP in Hippocampal Slices
This protocol describes how to induce and record LTP in rodent hippocampal slices, with a focus on elucidating the contribution of mGluR1 using this compound.
Materials:
-
This compound (Tocris, Cayman Chemical, etc.)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.0 NaH2PO4, 26.2 NaHCO3, and 11 D-glucose, saturated with 95% O2/5% CO2.
-
Dissection buffer (ice-cold, sucrose-based or modified aCSF)
-
Patch clamp recording setup with perfusion system
-
Stimulating and recording electrodes
-
Vibratome
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P16-35 mouse or rat) according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold dissection buffer.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Alternatively, perform whole-cell patch-clamp recordings from CA1 pyramidal neurons. The internal solution can contain (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 QX-314, 5 Na-phosphocreatine, 2 ATP-Mg, and 0.3 GTP-Na (pH 7.2-7.3, 290-300 mOsm).
-
-
Baseline Recording:
-
Record stable baseline fEPSPs or EPSCs for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 µM). A concentration of 3 µM has been used in slice electrophysiology to potentiate mGluR-mediated responses.
-
Bath-apply this compound for a pre-incubation period of 10-20 minutes before LTP induction.
-
-
LTP Induction:
-
Theta-Burst Stimulation (TBS): A commonly used protocol to induce mGluR1-dependent LTP. An example protocol consists of 5 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This can be repeated 2-3 times with a 20-second interval.
-
Spike-Timing-Dependent Plasticity (STDP): Pair a presynaptic stimulation with a postsynaptic depolarization. For example, a single presynaptic stimulus followed by a burst of postsynaptic action potentials (e.g., 3 action potentials at 100 Hz) with a delay of 5-10 ms. Repeat this pairing 50-100 times at 0.5-1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs or EPSCs at the baseline stimulation frequency for at least 60 minutes after LTP induction to assess the magnitude and stability of the potentiation.
-
Experimental Controls:
-
Vehicle Control: Perform experiments with the vehicle (e.g., DMSO) in the aCSF to control for any effects of the solvent.
-
mGluR1 Antagonist: To confirm that the potentiation by this compound is mGluR1-dependent, co-apply a specific mGluR1 antagonist (e.g., LY367385 or JNJ16259685) with this compound.
Figure 2: Experimental workflow for studying LTP with this compound in hippocampal slices.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for interpreting the results of experiments using this compound to study LTP.
References
- 1. Synapse-specific mGluR1-dependent long-term potentiation in interneurones regulates mouse hippocampal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal mGluR1-dependent long-term potentiation requires NAADP-mediated acidic store Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ | MDPI [mdpi.com]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of Ro 67-7476 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Ro 67-7476, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document includes detailed protocols, data presentation tables, and signaling pathway diagrams to facilitate research into the mechanism of action and downstream effects of this compound.
Introduction
This compound enhances the sensitivity of mGluR1 to its endogenous ligand, glutamate, thereby potentiating its signaling cascade. A primary and well-documented downstream effect of this compound-mediated mGluR1 activation is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of the MAPK/ERK pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Western blot analysis is an indispensable technique for quantifying the changes in protein expression and phosphorylation status induced by this compound treatment.
Data Presentation
The following tables summarize quantitative data from Western blot analyses following this compound treatment in various experimental models.
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| BHK (Baby Hamster Kidney) | 1 µM this compound (5 min) | p-ERK1/2 | Peak activation observed | [1] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | p-ERK | Upregulation | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | p-ERK | Upregulation | [2] |
| H1650ER (Erlotinib-Resistant Lung Cancer) | Not Specified | N-cadherin | Upregulation | [3] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | Cyclin D1 | Reversal of IAL-induced decrease | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | Cyclin D1 | Reversal of IAL-induced decrease | [2] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | CDK4 | Reversal of IAL-induced decrease | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | CDK4 | Reversal of IAL-induced decrease | [2] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | N-cadherin | Reversal of IAL-induced decrease | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | N-cadherin | Reversal of IAL-induced decrease | [2] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | E-cadherin | Reversal of IAL-induced increase | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | E-cadherin | Reversal of IAL-induced increase | [2] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | Bcl-2 | Reversal of IAL-induced decrease | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | Bcl-2 | Reversal of IAL-induced decrease | [2] |
| NOZ (Gallbladder Cancer) | 1 µM this compound | Bax | Reversal of IAL-induced increase | [2] |
| GBC-SD (Gallbladder Cancer) | 1 µM this compound | Bax | Reversal of IAL-induced increase | [2] |
| Parameter | Value | Cell Line | Reference |
| EC50 for p-ERK1/2 activation | 163.3 ± 44.8 nM | BHK | [1][4] |
| Peak p-ERK1/2 activation time | 5 minutes | BHK | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its analysis.
Caption: this compound signaling pathway.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone suppresses gallbladder cancer progression via inhibiting the ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Cadherin Expression Is Associated with Acquisition of EMT Phenotype and with Enhanced Invasion in Erlotinib-Resistant Lung Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ro 67-7476 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[4] This property makes this compound a valuable tool for studying mGluR1 signaling and for identifying novel mGluR1-targeted therapeutics in high-throughput screening (HTS) campaigns. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in common HTS assays.
Mechanism of Action
This compound binds to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site.[4][5] This binding potentiates the receptor's response to glutamate, leading to an increase in downstream signaling. The primary signaling pathways activated by mGluR1 are the Gq/11 pathway, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4][6] Interestingly, in some cellular contexts, this compound can act as a direct agonist, activating ERK1/2 phosphorylation and cyclic AMP (cAMP) production even in the absence of exogenously added glutamate.[1][4][7]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various cellular assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Species | Effect | EC50 | Reference |
| Calcium Mobilization | HEK293 expressing rat mGluR1a | Rat | Potentiation of glutamate-induced response | 60.1 nM | [1][3] |
| Calcium Mobilization | HEK293 expressing rat mGluR1a | Rat | Enhancement of glutamate-induced response | 1.74 µM | [2] |
| ERK1/2 Phosphorylation | HEK293 expressing rat mGluR1a | Rat | Direct agonism (in the absence of glutamate) | 163.3 nM | [1][3] |
| cAMP Accumulation | Baby hamster kidney (BHK) cells | Hamster | Potentiation of glutamate-induced response | 17.7 µM | [1] |
Note: EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Signaling Pathway
The diagram below illustrates the primary signaling pathways modulated by this compound through its action on the mGluR1 receptor.
Caption: Signaling pathway of mGluR1 modulation by this compound.
Experimental Protocols
The following are detailed protocols for common HTS assays utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and laboratory conditions.
High-Throughput Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following mGluR1 activation, a primary readout for Gq-coupled receptor activity.
Workflow Diagram:
Caption: Workflow for a high-throughput calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing rat mGluR1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)
-
This compound
-
L-Glutamate
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-mGluR1a cells in culture medium.
-
Seed cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour, or as recommended by the dye manufacturer.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and a fixed concentration of this compound (e.g., 1 µM to act as a potentiator) in assay buffer.
-
Using the plate reader's liquid handler, add 10 µL of the compound/Ro 67-7476 solution to the appropriate wells.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of glutamate in assay buffer at a concentration that elicits a submaximal response (e.g., EC20 concentration).
-
Place the assay plate in the fluorescent plate reader and begin recording baseline fluorescence.
-
After a brief baseline reading, inject 10 µL of the glutamate solution into each well.
-
Continue to measure fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to positive (saturating glutamate concentration) and negative (vehicle) controls.
-
Plot the normalized response against the test compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
-
High-Throughput ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the mGluR1 signaling cascade. This can be performed using various technologies such as AlphaLISA, HTRF, or ELISA.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 298690-60-5 | 5-HT Receptor | MOLNOVA [molnova.com]
Application Notes and Protocols for Immunohistochemical Analysis of Ro 67-7476 Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[1][2] mGluR1 is a G-protein coupled receptor that, upon activation, stimulates the Gq/G11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3][4] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. The primary objectives of this protocol are to enable researchers to:
-
Assess the in-situ activation of the mGluR1 signaling pathway by monitoring the phosphorylation of downstream targets like ERK (p-ERK).
-
Evaluate the pharmacological effects of this compound on cell proliferation and apoptosis markers, such as Ki-67 and cleaved Caspase-3, respectively.
-
Determine the expression and localization of mGluR1 in the tissue of interest.
This document provides a comprehensive workflow, from tissue preparation to data analysis and visualization of the relevant signaling pathway and experimental procedures.
Data Presentation
The following table summarizes hypothetical quantitative data from an IHC analysis of xenograft tumor tissue treated with this compound. The data is presented as the Histoscore (H-Score), a semi-quantitative scoring method that considers both the intensity of staining and the percentage of positively stained cells.[5][6][7] The H-Score is calculated using the formula: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells), resulting in a score ranging from 0 to 300.[5][8]
Table 1: Hypothetical IHC Analysis of Xenograft Tumors Treated with this compound
| Target Protein | Treatment Group | Staining Intensity (Weak/Moderate/Strong %) | H-Score (Mean ± SD) | Interpretation |
| p-ERK1/2 | Vehicle Control | 80 / 15 / 5 | 40 ± 8 | Basal level of ERK activation. |
| This compound | 20 / 40 / 40 | 220 ± 25 | Significant activation of the ERK signaling pathway. | |
| Ki-67 | Vehicle Control | 70 / 20 / 10 | 60 ± 12 | Baseline proliferation rate. |
| This compound | 30 / 40 / 30 | 200 ± 22 | Increased cell proliferation. | |
| Cleaved Caspase-3 | Vehicle Control | 90 / 8 / 2 | 18 ± 5 | Low level of apoptosis. |
| This compound | 92 / 6 / 2 | 16 ± 4 | No significant change in apoptosis. | |
| mGluR1 | Vehicle Control | 10 / 30 / 60 | 250 ± 18 | High expression of the target receptor. |
| This compound | 12 / 28 / 60 | 246 ± 20 | No significant change in total receptor expression. |
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.[9][10][11] Optimization may be required for specific tissue types and antibodies.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 for Ki-67 and cleaved Caspase-3; Tris-EDTA Buffer, pH 9.0 for p-ERK and mGluR1)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-p-ERK1/2
-
Rabbit anti-mGluR1
-
Mouse anti-Ki-67
-
Rabbit anti-cleaved Caspase-3
-
-
Biotinylated secondary antibodies (anti-rabbit and anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
PBS (Phosphate Buffered Saline) or TBS (Tris-Buffered Saline)
-
Wash Buffer (PBS or TBS with 0.05% Tween-20)
Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times with wash buffer.
-
Apply the corresponding biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer.
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Immunohistochemistry workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysy.com [sysy.com]
- 10. discovery-sci.com [discovery-sci.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Ro 67-7476 solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 67-7476, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule with low aqueous solubility.[1][2] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4][5] For experimental use, it is common practice to first prepare a concentrated stock solution in DMSO.[6]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. This can lead to precipitation, inaccurate concentration, and unreliable experimental results. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous medium.[6]
Q3: What is the recommended solvent for preparing a stock solution?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3][4][6]
Q4: How should I store the this compound stock solution?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7][8] For long-term storage (months), it is recommended to store the stock solution at -20°C or -80°C.[3][7][8] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
Q5: Does this compound have activity at human mGlu1 receptors?
A5: It is important to note that this compound is a positive allosteric modulator of rat mGluR1a and displays no activity at human mGlu1 receptors.[3][4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound in aqueous solutions.
Problem 1: Precipitation or cloudiness is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Cause A: Exceeded Solubility Limit. The final concentration of this compound in the aqueous solution may be too high, exceeding its solubility limit even with a small percentage of DMSO.
-
Solution A:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system. The maximum recommended concentration of DMSO in cell-based assays is typically 0.1%.[6]
-
Consider using a solubilizing excipient in your aqueous buffer (see Experimental Protocols).
-
-
Cause B: Inadequate Mixing. The stock solution may not have been adequately mixed into the aqueous buffer, leading to localized high concentrations and precipitation.
-
Solution B:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring.
-
Ensure the solution is thoroughly mixed before use.
-
Problem 2: Inconsistent or lower-than-expected biological activity.
-
Cause A: Drug Precipitation. The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Solution A:
-
Visually inspect your working solution for any signs of precipitation before each experiment.
-
Prepare fresh working solutions for each experiment.
-
Follow the recommended protocols for preparing aqueous solutions to ensure the compound remains in solution.
-
-
Cause B: Adsorption to Plastics. Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution B:
-
Consider using low-adhesion microplates or tubes.
-
Pre-incubating the labware with the experimental buffer may help to block non-specific binding sites.
-
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 31.94 | 100 | [4] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.83 | [7] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 | ≥ 7.83 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Based on the product's molecular weight (approximately 319.39 g/mol ), calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM).[4]
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term use.[7][8]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your experiment (typically ≤ 0.1%).[6]
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Formulation for In Vivo Studies using a Co-solvent System
For animal experiments, a co-solvent system may be necessary to maintain solubility.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:
-
DMSO
-
PEG300
-
Tween 80
-
Saline or ddH₂O
-
-
Physical methods such as vortexing, sonication, or a warm water bath can be used to aid dissolution.[8]
-
A typical formulation might consist of a ratio like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR1.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Ro 67-7476 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ro 67-7476 in solution over time. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I store the solid compound this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two to four years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 30 mg/mL or higher.
Q3: How should I store my DMSO stock solution of this compound?
A3: For long-term storage, it is recommended to store DMSO stock solutions at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is acceptable for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in my working solution be an issue?
A4: Yes, the stability of this compound in aqueous solutions, such as cell culture media or physiological buffers, can be a critical factor. While specific data on the stability in these media is limited, it is best practice to prepare fresh working solutions from a frozen stock solution for each experiment. If you suspect degradation, you can run a control experiment with a freshly prepared solution versus one that has been stored to see if the biological activity is diminished.
Q5: How can I prepare this compound for in vivo studies?
A5: For in vivo administration, a common formulation involves first dissolving this compound in a minimal amount of DMSO, and then further diluting it with a vehicle such as saline containing a solubilizing agent like SBE-β-CD. It is crucial to prepare these formulations fresh on the day of the experiment to ensure stability and prevent precipitation.
Q6: Are there any known degradation pathways for this compound?
A6: Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of this compound. General degradation pathways for similar molecules could involve hydrolysis or oxidation, but this has not been confirmed for this compound.
Stability of this compound: Data Summary
The following table summarizes the available stability data for this compound under different storage conditions.
| Formulation | Storage Temperature | Solvent | Stability Duration |
| Solid Powder | -20°C | N/A | ≥ 4 years[1] |
| Solid Powder | -20°C | N/A | ≥ 2 years[2] |
| Stock Solution | -80°C | DMSO | 6 months[1] |
| Stock Solution | -20°C | DMSO | 1 month[1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for researchers to assess the stability of this compound in a specific solution of interest (e.g., cell culture medium, artificial cerebrospinal fluid).
1. Materials:
- This compound solid compound
- High-purity solvent (e.g., HPLC-grade DMSO)
- Experimental solution (e.g., cell culture medium, phosphate-buffered saline)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical column (e.g., C18)
- Calibrated laboratory equipment (pipettes, vials, etc.)
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution with your experimental solution to the final working concentration. Prepare a sufficient volume to be sampled at multiple time points.
3. Stability Study Design:
- Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- Storage Conditions: Store the working solution under the conditions relevant to your experiment (e.g., 37°C for cell-based assays, room temperature).
- Sampling: At each time point, withdraw an aliquot of the solution and immediately analyze it by HPLC or store it at -80°C for later analysis.
4. HPLC Analysis:
- Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
- Inject the samples from each time point.
- Record the peak area of this compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time point 0).
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for this compound. Note: This is an illustrative diagram as specific degradation products have not been reported.
References
Interpreting unexpected results with Ro 67-7476
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] It binds to a site on the receptor that is distinct from the glutamate binding site.[1] This binding enhances the receptor's response to glutamate, typically by increasing the potency and/or efficacy of glutamate-induced signaling.[1]
Q2: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate mGluR1-mediated signaling through several key pathways:
-
Calcium Mobilization: It potentiates glutamate-induced intracellular calcium release.[2]
-
ERK1/2 Phosphorylation: It can act as a direct agonist, inducing the phosphorylation of ERK1/2 even in the absence of exogenous glutamate.[2]
-
cAMP Production: It can increase basal cAMP production and potentiate glutamate-stimulated cAMP accumulation.[2]
Q3: Is this compound active across all species?
No, and this is a critical consideration for experimental design. This compound is potent at rat mGluR1 but displays no significant activity at human mGluR1. This species selectivity is a known characteristic of this compound.
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] For stock solutions, it is recommended to dissolve it in DMSO and store at -20°C for long-term stability.[1] For in vivo experiments, further dilution in vehicles such as saline with SBE-β-CD or corn oil may be necessary.[4]
Troubleshooting Guide
Issue 1: No effect of this compound is observed in a functional assay.
Possible Cause 1: Species of the receptor.
-
Explanation: this compound is highly selective for the rat mGluR1 and is inactive at the human mGluR1.
-
Troubleshooting:
-
Verify the species of the mGluR1 construct or cell line being used.
-
If working with human receptors or human cell lines, consider using a PAM that is active at human mGluR1, such as Ro 67-4853.
-
Possible Cause 2: Assay-specific conditions.
-
Explanation: The effect of a PAM can be dependent on the concentration of the orthosteric agonist (glutamate) present.
-
Troubleshooting:
-
Ensure that a sub-maximal concentration (e.g., EC₂₀) of glutamate is used when testing for potentiation.
-
If no glutamate is being added, a lack of effect on calcium mobilization is expected, as this compound does not typically induce this pathway on its own.[2]
-
Possible Cause 3: Compound integrity.
-
Explanation: Improper storage or handling may lead to degradation of the compound.
-
Troubleshooting:
-
Ensure the compound has been stored correctly at -20°C.
-
Prepare fresh stock solutions from a new aliquot of the solid compound.
-
Issue 2: Agonist activity is observed in the absence of glutamate.
Possible Cause 1: The specific signaling pathway being measured.
-
Explanation: While this compound is a PAM for glutamate-induced calcium mobilization, it can act as a direct agonist for ERK1/2 phosphorylation.[2]
-
Troubleshooting:
-
Be aware of the pathway-dependent pharmacology of this compound.
-
If agonist activity is undesirable, consider measuring a different signaling pathway (e.g., calcium mobilization) or using a different mGluR1 PAM with a different signaling bias.
-
Possible Cause 2: High receptor expression levels.
-
Explanation: In systems with very high expression of mGluR1, PAMs can sometimes elicit a response even in the absence of an exogenous agonist, potentially due to receptor constitutive activity or the presence of trace amounts of endogenous glutamate.
-
Troubleshooting:
-
Characterize the expression level of mGluR1 in your experimental system.
-
Consider using a cell line with lower, more physiologically relevant receptor expression levels.
-
Issue 3: Variability or poor reproducibility in experimental results.
Possible Cause 1: Solubility issues.
-
Explanation: Like many allosteric modulators, this compound is lipophilic, which can lead to poor aqueous solubility and precipitation in assay buffers.[5]
-
Troubleshooting:
Possible Cause 2: "Probe dependence" of the allosteric effect.
-
Explanation: The observed effect of an allosteric modulator can sometimes vary depending on the specific orthosteric agonist used.[6]
-
Troubleshooting:
-
If using an orthosteric agonist other than glutamate, be aware that the magnitude of potentiation by this compound may differ.
-
For consistency, it is recommended to use glutamate as the orthosteric probe.
-
Data Presentation
Table 1: In Vitro Potency of this compound on Rat mGluR1a
| Assay Type | Parameter | Value |
| Calcium Mobilization (Potentiation of Glutamate) | EC₅₀ | 60.1 nM |
| ERK1/2 Phosphorylation (Direct Agonist) | EC₅₀ | 163.3 nM[2] |
| cAMP Accumulation (Potentiation of Glutamate) | EC₅₀ | 17.7 µM[2] |
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in a cell line stably expressing rat mGluR1a.
-
Cell Seeding:
-
Plate HEK293 cells expressing rat mGluR1a in black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare a 2X concentrated solution of this compound in assay buffer.
-
Prepare a 4X concentrated solution of glutamate in assay buffer at a concentration that will yield a final EC₂₀ response.
-
-
Assay Measurement:
-
Place the cell plate in a fluorescence imaging plate reader (FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add the this compound solution and incubate for a pre-determined time (e.g., 2-15 minutes).
-
Add the glutamate solution and record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response and normalize it to the baseline.
-
Plot the normalized response against the concentration of this compound to determine the EC₅₀ of potentiation.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the direct agonist effect of this compound on ERK1/2 phosphorylation.
-
Cell Treatment:
-
Plate cells expressing rat mGluR1a and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound for a short duration (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and plot the ratio of phospho-ERK1/2 to total ERK1/2 against the concentration of this compound to determine the EC₅₀.
-
Visualizations
Caption: Signaling pathways modulated by this compound at the mGluR1 receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for a calcium mobilization assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ro 67-7476 in vivo delivery
Welcome to the technical support center for Ro 67-7476. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It binds to a site on the receptor distinct from the glutamate binding site.[2][3] Instead of activating the receptor directly, it enhances the receptor's response to glutamate.[1][2] However, it has been shown to act as a direct agonist for certain signaling pathways, such as ERK1/2 phosphorylation, even in the absence of glutamate.[1][4][5]
Q2: How does this compound affect intracellular signaling?
A2: this compound modulates multiple mGluR1-mediated signaling cascades. It potentiates glutamate-induced calcium mobilization, activates ERK1/2 phosphorylation, and can also increase basal cAMP production.[1][4][6] This ability to differentially modulate independent signaling pathways is a key feature of its pharmacology.[4][7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with reported solubilities of 30 mg/mL to ≥ 40 mg/mL.[6][8] Its solubility in water has not been determined.[8] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[5] Stock solutions in solvent can be stored for 1 year at -80°C or 1 month at -20°C.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][9]
Q4: Does this compound show species-specific activity?
A4: Yes, species differences are a critical consideration. Early reports indicated that some mGluR1 PAMs, including this compound, were active at the rat mGlu1 receptor but had no activity at human mGlu1 receptors.[6][10] Researchers should verify the activity of their specific batch of this compound on the receptor ortholog relevant to their experimental model (e.g., human, rat, mouse).
II. Troubleshooting In Vivo Delivery
This guide addresses common issues encountered during in vivo experiments with this compound.
Problem: I am observing low or no efficacy in my animal model.
-
Possible Cause 1: Poor Solubility/Precipitation: this compound is highly lipophilic and has poor aqueous solubility.[3] The compound may be precipitating out of solution upon injection into the physiological environment.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure your formulation is clear and free of precipitates before injection. A common strategy for poorly soluble compounds is to use a vehicle mixture. One study successfully used 5% DMSO in a solution for intraperitoneal injection.[11] For other lipophilic compounds, a vehicle consisting of DMSO, PEG300, Tween-80, and saline is often used.[9]
-
Particle Size Reduction: If you are preparing a suspension, consider micronization to increase the surface area and improve the dissolution rate.[12]
-
Alternative Formulations: Explore lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or complexation with cyclodextrins to improve solubility.[12]
-
-
-
Possible Cause 2: Inadequate Dose or Route of Administration: The dose may be insufficient to achieve the necessary target engagement, or the administration route may have low bioavailability.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific model and endpoint. A previously published study used this compound at 4 mg/kg via intraperitoneal (i.p.) injection in mice.[11]
-
Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to measure the concentration of this compound in plasma over time. This will determine the compound's half-life and exposure (AUC) in your model.
-
Consider Administration Route: While i.p. injection has been used, other routes may provide better exposure. Bioavailability can vary significantly between oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) administration.
-
-
-
Possible Cause 3: Rapid Metabolism: The compound may be rapidly cleared by metabolic enzymes in the liver or other tissues.[12]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the compound's stability using liver microsomes from the relevant species (e.g., mouse, rat).[12] This can provide an estimate of its intrinsic clearance.
-
Identify "Metabolic Hotspots": If rapid metabolism is confirmed, metabolite identification studies can pinpoint the parts of the molecule susceptible to modification.[12]
-
-
Problem: I am observing high variability in my experimental results.
-
Possible Cause 1: Inconsistent Formulation: If the drug is not fully dissolved or is in a non-homogenous suspension, each animal may receive a different effective dose.[13]
-
Troubleshooting Steps:
-
Ensure Homogeneity: Vigorously mix the formulation before each injection. If it is a suspension, ensure it is uniformly dispersed.
-
Fresh Preparations: Prepare the formulation fresh daily to avoid degradation or precipitation over time.
-
-
-
Possible Cause 2: Biological Variability: Factors like animal age, sex, weight, and feeding status can influence drug absorption and metabolism.[13]
-
Troubleshooting Steps:
-
Standardize Conditions: Use animals of the same sex and within a narrow age and weight range. Standardize the light/dark cycle and feeding conditions (e.g., all studies in fasted or fed animals).[13]
-
Increase Group Size: A larger number of animals per group can help obtain more robust data and overcome individual variability.[13]
-
-
III. Data Summary & Experimental Protocols
Pharmacological & Physicochemical Data
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | mGluR1 | [1][5] |
| EC₅₀ (Ca²⁺ Mobilization) | 60.1 nM | Rat mGluR1a (HEK293 cells) | [1][5] |
| EC₅₀ (p-ERK1/2 Activation) | 163.3 nM | Rat mGluR1a (HEK293 cells) | [1][6] |
| EC₅₀ (cAMP Accumulation) | 17.7 µM | Rat mGluR1a (HEK293 cells) | [1][6] |
| Molecular Weight | 319.4 g/mol | N/A | [5][8] |
| Solubility | ≥ 40 mg/mL (125.24 mM) | DMSO | [6] |
| Solubility | Not Determined | Water | [8] |
Protocol 1: Suggested Formulation for In Vivo Studies
This protocol is a general starting point for preparing a solution/suspension of a lipophilic compound for intraperitoneal or oral administration and should be optimized.
Objective: To prepare a 1 mg/mL formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
To prepare the final vehicle, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To make 1 mL of a 1 mg/mL final solution:
-
Add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
-
Vortex the final solution vigorously before each use. This protocol is adapted from a method used for another poorly soluble compound and may require optimization.[9]
Protocol 2: In Vitro ERK1/2 Phosphorylation Assay
Objective: To confirm the biological activity of this compound by measuring its ability to induce ERK1/2 phosphorylation.
Methodology:
-
Cell Culture: Plate cells expressing the target mGluR1 (e.g., HEK293-rat-mGluR1a) in appropriate culture plates and grow to ~80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-24 hours to reduce basal levels of ERK phosphorylation.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Add the diluted compound or vehicle to the cells and incubate at 37°C for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: After incubation, immediately place the plates on ice, aspirate the media, and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify the band intensity for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the concentration of this compound to determine the EC₅₀.
IV. Visualizations
Caption: Signaling pathways modulated by this compound at the mGluR1 receptor.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: The relationship between an orthosteric agonist and a PAM like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 298690-60-5 | 5-HT Receptor | MOLNOVA [molnova.com]
- 7. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimizing Ro 67-7476 concentration for maximal mGluR1 potentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 67-7476 to achieve maximal mGluR1 potentiation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[3] This potentiation occurs through binding to an allosteric site on the receptor, which is distinct from the glutamate binding site.[2]
Q2: I am not observing any potentiation of mGluR1 signaling with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of effect. Consider the following:
-
Sub-optimal Concentration: The effective concentration of this compound is highly dependent on the assay and the specific signaling pathway being measured. Refer to the data tables below for EC50 values in different experimental systems.
-
Compound Solubility: Ensure that this compound is fully dissolved. It is recommended to prepare a stock solution in DMSO and then dilute it in your experimental buffer.[1] Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.
-
Cellular System: The expression level of mGluR1 in your cell line can significantly impact the observed potentiation. Verify the expression of functional mGluR1 in your experimental system.
-
Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its potentiating effect on certain pathways like calcium mobilization.[4] Ensure you are co-applying this compound with an appropriate concentration of glutamate.
Q3: I am seeing agonist activity of this compound in the absence of glutamate. Is this expected?
A3: Yes, this is an important characteristic of this compound. While it acts as a PAM for glutamate-induced calcium mobilization, it can act as a direct agonist for other signaling pathways, such as ERK1/2 phosphorylation and cAMP production, even in the absence of exogenously added glutamate.[1][4]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: To improve reproducibility, consider the following:
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and culture conditions, as these can influence receptor expression and signaling.
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Stable Temperature and pH: Ensure that your assay buffer is maintained at a stable temperature and pH throughout the experiment.
-
Thorough Mixing: Ensure proper mixing of the compound in the assay medium to achieve a uniform concentration.
Q5: Are there any known species differences in the activity of this compound?
A5: Yes, it is important to be aware of species differences. Some reports indicate that this compound shows activity at the rat mGluR1 receptor but may have no activity at the human mGluR1 receptor.[2] Always verify the suitability of this compound for your specific experimental model.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for potentiating mGluR1 activity across different signaling pathways.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization
| Cell Line | Receptor Expressed | EC50 of this compound | Reference |
| HEK293 | rat mGluR1a | 60.1 nM | [1][2] |
| BHK | mGluR1a | 185.8 ± 45.6 nM | [4] |
Table 2: Agonist Activity on ERK1/2 Phosphorylation
| Cell Line | Receptor Expressed | EC50 of this compound (in the absence of glutamate) | Reference |
| BHK | mGluR1a | 163.3 ± 44.8 nM | [2][4] |
Table 3: Potentiation of Glutamate-Induced cAMP Accumulation
| Cell Line | Receptor Expressed | EC50 of this compound (in the presence of EC20 glutamate) | Reference |
| BHK | mGluR1a | 17.7 ± 0.2 µM | [4] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium release by this compound.
-
Cell Culture: Plate HEK293 or BHK cells stably expressing rat mGluR1a in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer. Also, prepare a range of glutamate concentrations.
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 10 minutes).[4]
-
Place the plate in a fluorescence plate reader.
-
Add different concentrations of glutamate to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths to determine the change in intracellular calcium concentration.
-
-
Data Analysis: Plot the concentration-response curves for glutamate in the presence and absence of different concentrations of this compound. Calculate the EC50 values to determine the extent of potentiation.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the direct agonist effect of this compound on ERK1/2 phosphorylation.
-
Cell Culture and Treatment: Plate BHK cells expressing mGluR1a and grow to near confluency. Starve the cells in serum-free media for several hours before treatment. Treat the cells with a range of this compound concentrations for a short period (e.g., 5 minutes).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the concentration-response curve for this compound and determine the EC50 value.
Visualizations
Caption: mGluR1 signaling pathway activated by glutamate and potentiated by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Ro 67-7476 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects and troubleshoot experiments involving Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor 1 (mGluR1).[1][2][3] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate.[4][5] This potentiation leads to an increase in downstream signaling cascades, such as intracellular calcium mobilization.[1][2]
Q2: What are the most critical known "off-target" or confounding effects of this compound I should be aware of?
A2: There are two primary considerations for off-target or confounding effects:
-
Species Selectivity: this compound is highly potent at the rat mGluR1 receptor but displays no activity at human mGluR1 receptors .[2][5][6][7] This is a critical factor to consider in the design and interpretation of experiments, especially those intended for translation to human biology.
-
Agonist Activity on ERK1/2 Phosphorylation: In addition to being a PAM for glutamate-induced responses like calcium mobilization, this compound can act as a full agonist in the absence of exogenous glutamate to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][7][8] This intrinsic agonist activity is a significant confounding factor, as observed phenotypes could be due to this direct signaling rather than potentiation of endogenous glutamate signaling.
Q3: Is there a known negative control for this compound?
A3: Based on available literature, a specific, structurally similar but inactive analog of this compound for use as a negative control has not been prominently described. In the absence of such a control, researchers should consider alternative strategies to validate on-target effects, such as using structurally distinct mGluR1 PAMs or employing genetic knockout/knockdown of the mGluR1 receptor.
Q4: What is the solubility of this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] However, it is poorly soluble in aqueous physiological buffers.[9] Many allosteric modulators are highly lipophilic, which can diminish their solubility and potentially increase non-specific binding.[10] For in vivo or cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous experimental buffer, ensuring the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q5: Has a broad off-target screening panel been performed on this compound?
A5: Publicly available data from comprehensive off-target screening panels (such as the Eurofins SafetyScreen) for this compound were not identified in the literature search. Therefore, its activity against a wide range of other receptors, ion channels, and enzymes is not fully characterized. Researchers should exercise caution and consider the possibility of uncharacterized off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no potentiation of glutamate-induced calcium response. | Species Mismatch: this compound is inactive at human mGluR1. | Confirm that your experimental system (cell line, primary cells) expresses the rat mGluR1 receptor.[2][5][6][7] |
| Low Glutamate Concentration: As a PAM, this compound requires the presence of an agonist. | Ensure you are co-applying this compound with a sub-maximal concentration (e.g., EC20) of glutamate to observe potentiation. | |
| Compound Precipitation: Poor aqueous solubility. | Prepare a high-concentration stock in DMSO and dilute into the final assay buffer immediately before use. Visually inspect for any precipitation. The final DMSO concentration should be kept low and consistent. | |
| Observed cellular effect in the absence of exogenous glutamate. | Intrinsic Agonist Activity: this compound can directly activate the ERK1/2 signaling pathway. | Measure ERK1/2 phosphorylation in your system in the presence of this compound alone. If activated, consider whether this pathway could be responsible for the observed phenotype.[1][7][8] |
| Endogenous Glutamate in Culture Media: Serum and other media components can contain glutamate. | For sensitive assays, consider using serum-free media or a glutamate-scavenging system to reduce basal receptor activation. | |
| High background signal or apparent cytotoxicity. | Non-specific Binding: Due to its lipophilic nature, the compound may bind non-specifically at high concentrations.[10] | Perform a dose-response curve to determine the lowest effective concentration. Assess cell viability using assays like MTT or LDH release in parallel with your functional experiments.[11] |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is below 0.1% and that a vehicle control with the same DMSO concentration is included in all experiments. |
Quantitative Data Summary
The following tables summarize the known potency of this compound in various functional assays. Note that all data pertains to the rat mGluR1 receptor .
Table 1: Potency as a Positive Allosteric Modulator (PAM)
| Assay | Description | EC50 |
| Calcium Mobilization | Potentiation of glutamate-evoked calcium release in HEK293 cells expressing rat mGluR1a. | 60.1 nM[1][3] |
Table 2: Potency as a Direct Agonist
| Assay | Description | EC50 |
| ERK1/2 Phosphorylation | Induction of ERK1/2 phosphorylation in the absence of exogenous glutamate. | 163.3 nM[1][3][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mGluR1 signaling pathway and a generalized workflow for assessing the on-target activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ro 67-7476 toxicity in cell culture and in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 67-7476.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It binds to an allosteric site on the receptor, enhancing the receptor's response to the endogenous ligand, glutamate. Additionally, this compound has been shown to act as an agonist for the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.
Q2: Is this compound active in human and rodent cells?
A2: this compound exhibits significant species selectivity. It is a potent modulator of the rat mGluR1 receptor but has been reported to have no activity at human mGluR1 receptors. This is a critical consideration for experimental design.
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. However, based on published studies, a concentration of 1 µM has been effectively used to activate the ERK signaling pathway in various cancer cell lines.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is there any available data on the in vitro cytotoxicity of this compound?
A4: Currently, there is limited publicly available data detailing the specific IC50 values for cytotoxicity of this compound across different cell lines. Researchers should perform their own cell viability assays (e.g., MTT, CCK-8) to determine the cytotoxic concentration range in their cell line of interest.
Q5: What is known about the in vivo toxicity of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound on ERK phosphorylation or mGluR1 signaling. | Species of cells: The cell line being used may be of human origin, and this compound is not active on human mGluR1. | Confirm the species of your cell line. If using human cells, consider an alternative mGluR1 PAM that is active at the human receptor. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Degradation of the compound: Improper storage may have led to the degradation of this compound. | Ensure the compound is stored according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. | |
| Unexpected or off-target effects observed. | High concentration: The concentration of this compound being used may be too high, leading to non-specific effects. | Lower the concentration of this compound and perform a dose-response curve to identify a concentration that is both effective and specific. |
| Cell line sensitivity: The specific cell line may be particularly sensitive to modulation of the mGluR1 or ERK pathways, leading to unforeseen consequences. | Thoroughly characterize the signaling pathways in your cell line. Consider using specific inhibitors to confirm that the observed effects are on-target. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can influence cellular responses. | Standardize all cell culture parameters to ensure reproducibility. |
| Preparation of this compound: Inconsistent preparation of the stock solution or working dilutions. | Prepare a fresh stock solution and ensure accurate and consistent dilutions for each experiment. |
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| EC50 for potentiation of glutamate-induced calcium release | 60.1 nM | HEK293 cells expressing rat mGluR1a | [3] |
| EC50 for ERK1/2 phosphorylation | 163.3 nM | HEK293 cells expressing rat mGluR1a | [3] |
| Effective in vitro concentration for ERK activation | 1 µM | NOZ and GBC-SD gallbladder cancer cells | [1][2] |
| In vivo dosage with no observed toxicity | 4 mg/kg/day (i.p. for 30 days) | Mice | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR1 and an activator of the ERK pathway.
Caption: A general experimental workflow for assessing the in vitro effects of this compound.
References
Technical Support Center: mGluR1 Modulators
This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the species-specific activity of the mGluR1 positive allosteric modulator (PAM), Ro 67-7476.
Frequently Asked Questions (FAQs)
Question: Why is our mGluR1 PAM, this compound, showing no activity in our human cell line expressing mGluR1, while it works perfectly in our rat-derived neuronal cultures?
Answer: This is an expected result due to the known species selectivity of this compound. This compound is a potent positive allosteric modulator of the rat metabotropic glutamate (B1630785) receptor 1 (mGluR1) but is inactive at the human mGluR1 (hmGluR1).[1][2] This species-specific activity is a critical factor to consider in experimental design and data interpretation.
The primary reason for this inactivity lies in a single amino acid difference within the transmembrane (TM) domain of the receptor.[3] Specifically, at position 757 within the TM5 region, rat mGluR1 possesses a valine (Val) residue, whereas human mGluR1 has a leucine (B10760876) (Leu) at the same position.[3] This single substitution is sufficient to abolish the potentiating effect of this compound on the human receptor.
For researchers aiming to modulate human mGluR1, it is recommended to use a PAM that is active at the human ortholog, such as Ro 67-4853.[3]
Troubleshooting Guide
Issue: No potentiation of glutamate-induced calcium mobilization is observed with this compound in cells expressing human mGluR1.
Root Cause Analysis:
-
Incorrect Receptor Species: Confirm the species of the mGluR1 expressed in your experimental system. This compound is inactive on human mGluR1.[1][2]
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
-
Assay Conditions: Ensure that the assay conditions (e.g., cell density, glutamate concentration, incubation times) are optimized for detecting mGluR1 activation.
Solution:
-
For human mGluR1 studies: Switch to a PAM known to be active on the human receptor, such as Ro 67-4853.[3]
-
For rat mGluR1 studies: Continue using this compound and use the provided quantitative data as a benchmark for your experiments.
Quantitative Data Summary
The following table summarizes the potency of this compound on rat mGluR1 across different signaling pathways. Note the absence of activity for human mGluR1.
| Compound | Species | Assay Type | Parameter | Value | Reference |
| This compound | Rat | Calcium Mobilization (potentiation of glutamate) | EC₅₀ | 60.1 nM | [1][4] |
| Rat | ERK1/2 Phosphorylation (agonist activity) | EC₅₀ | 163.3 nM | [4] | |
| Human | Calcium Mobilization (potentiation of glutamate) | Activity | Inactive | [1][2] |
Experimental Protocols
Calcium Mobilization Assay for mGluR1 PAM Activity
This protocol describes a common method for assessing the activity of mGluR1 PAMs like this compound in a recombinant cell line.
-
Cell Culture:
-
HEK293 cells stably expressing rat mGluR1a are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to confluence.
-
-
Fluorescent Dye Loading:
-
The growth medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
-
Compound Incubation:
-
After dye loading, cells are washed again to remove excess dye.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells and incubated for a predefined period (e.g., 15-30 minutes).
-
-
Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
A sub-maximal concentration of glutamate (e.g., EC₂₀) is added to all wells to stimulate the receptor.
-
Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
The increase in fluorescence intensity following glutamate addition is calculated.
-
The potentiation by the test compound is determined by comparing the response in the presence of the compound to the response with glutamate alone.
-
EC₅₀ values are calculated from the concentration-response curve.
-
Visualizations
Diagram 1: Simplified mGluR1 Signaling Pathway
Caption: Simplified signaling cascade of the mGluR1 receptor.
Diagram 2: Species-Specific Binding Site of this compound
Caption: Amino acid difference responsible for this compound inactivity on human mGluR1.
References
Ro 67-7476 variability between different batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 67-7476. The information provided is intended to help address specific issues that may be encountered during experiments, with a focus on addressing potential variability between different batches of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It does not directly activate the receptor on its own in all assays but potentiates the response of the receptor to the endogenous agonist, glutamate.[1][2] It interacts with a site on the receptor that is distinct from the glutamate binding site.[3][4]
Q2: What are the key in vitro activities of this compound?
This compound has been shown to potentiate glutamate-induced calcium release, activate ERK1/2 phosphorylation, and modulate cAMP production in cells expressing mGluR1.[1][2] The reported EC50 values for these activities can vary depending on the specific assay and cell system used.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO, with suppliers recommending a maximum concentration of 100 mM. For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as 20% SBE-β-CD in saline.[5] It is always recommended to prepare fresh working solutions for in vivo studies on the day of use.[5]
Q4: What is the recommended storage condition for this compound?
Most suppliers recommend storing the solid compound at room temperature. Stock solutions in DMSO can typically be stored at -20°C for about a month or at -80°C for up to six months.[1] However, always refer to the supplier's specific recommendations on the product datasheet or Certificate of Analysis.
Q5: I am observing unexpected results with a new batch of this compound. What should I do first?
Before suspecting batch variability, it is crucial to systematically rule out other potential experimental factors. Please refer to the Troubleshooting Guide below for a step-by-step approach to identify the source of the issue.
Troubleshooting Guide: Investigating Inconsistent Results with this compound
If you are experiencing variability in your experimental outcomes with different batches of this compound, follow this guide to troubleshoot the potential causes.
Step 1: Verify Compound Identity and Purity
-
Action: Always request and review the Certificate of Analysis (CoA) for each new batch of this compound.
-
Rationale: The CoA provides batch-specific data on purity (typically ≥98% by HPLC), appearance, and other quality control parameters. While minor impurities may not always be detailed, a significant deviation from the expected purity could be a source of variability.
-
Troubleshooting:
-
Compare the purity data between the old and new batches.
-
If you have the capability, consider running an in-house analytical check (e.g., HPLC, LC-MS) to confirm the identity and purity of the compound.
-
Step 2: Evaluate Stock Solution Preparation and Storage
-
Action: Prepare fresh stock solutions from the new batch following recommended procedures.
-
Rationale: Improperly stored or old stock solutions can degrade over time, leading to reduced potency. Inconsistent dissolution can also lead to inaccurate concentrations.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).
-
Use a vortex or sonication if necessary to ensure complete dissolution.
-
Prepare fresh dilutions for your experiments from the new stock solution.
-
If possible, compare the performance of a freshly prepared stock from the old batch (if stored properly) with the new batch.
-
Step 3: Standardize Experimental Conditions
-
Action: Run a control experiment using a well-characterized mGluR1 agonist (e.g., glutamate, DHPG) to ensure the assay system is performing as expected.
-
Rationale: Variability can often be traced back to the biological system or assay reagents rather than the compound itself.
-
Troubleshooting:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range.
-
Reagent Quality: Check the quality and consistency of all other reagents used in the assay (e.g., cell culture media, buffers, detection reagents).
-
Assay Protocol: Strictly adhere to the established and validated assay protocol. Pay close attention to incubation times, temperatures, and pipetting techniques.
-
Step 4: Perform a Dose-Response Curve Comparison
-
Action: Conduct a full dose-response experiment with the new batch of this compound and compare the EC50 value to the expected values from the literature or your own historical data with previous batches.
-
Rationale: A significant shift in the EC50 value is a strong indicator of a difference in compound potency.
-
Troubleshooting:
-
Use a wide range of concentrations to accurately define the top and bottom plateaus of the curve.
-
Include appropriate positive and negative controls in your experiment.
-
If the EC50 value is significantly different, and you have ruled out the factors in Steps 1-3, it is reasonable to suspect an issue with the new batch.
-
Step 5: Contact the Supplier
-
Action: If you have strong evidence to suggest batch-to-batch variability, contact the supplier's technical support.
-
Rationale: The supplier can provide additional information on the batch and may be able to offer a replacement or further assistance.
-
What to provide the supplier:
-
The lot numbers of the batches you are comparing.
-
A detailed description of your experimental protocol.
-
The comparative data you have generated (e.g., dose-response curves).
-
Quantitative Data Summary
The following table summarizes the reported in vitro biological activities of this compound from various sources. These values can serve as a reference for expected experimental outcomes.
| Assay Type | Cell Line | Reported EC50 | Reference |
| Glutamate-induced Calcium Release Potentiation | HEK293 cells expressing rat mGluR1a | 60.1 nM | [1] |
| ERK1/2 Phosphorylation (agonist activity) | BHK cells stably expressing mGluR1a | 163.3 nM | [2] |
| cAMP Accumulation Potentiation | Not specified | 17.7 µM | [1] |
Note: EC50 values can vary between different cell lines and under different experimental conditions.
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a generalized method for measuring the potentiation of glutamate-induced calcium release by this compound in cells expressing mGluR1.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing rat mGluR1a in a 96- or 384-well black, clear-bottom plate.
-
Culture the cells until they reach a high confluency.
-
On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Prepare a fixed, sub-maximal (e.g., EC20) concentration of glutamate.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the cells and incubate for a specified period.
-
Add the fixed concentration of glutamate to stimulate the cells.
-
Measure the resulting increase in intracellular calcium as a change in fluorescence.
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline.
-
Plot the response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes a method to measure the agonist activity of this compound on ERK1/2 phosphorylation.
-
Cell Treatment:
-
Plate BHK cells stably expressing mGluR1a and grow to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with a concentration range of this compound for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized signal against the concentration of this compound to determine the EC50.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Vehicle Effects of DMSO in Ro 67-7476 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO) when conducting experiments with Ro 67-7476. Adhering to proper experimental design, including rigorous vehicle controls, is crucial for obtaining accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a synthetic, non-peptide compound with a dual mechanism of action. It is primarily characterized as a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, leading to the potentiation of downstream signaling pathways.[1] Notably, this compound can activate ERK1/2 phosphorylation even in the absence of exogenous glutamate.[1] Additionally, some literature describes this compound as a potent antagonist for the cholecystokinin-A (CCK-A) receptor.[3]
Q2: Why is DMSO used as a vehicle for this compound?
This compound is often supplied as a crystalline solid and has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can effectively dissolve a wide range of polar and nonpolar compounds, including this compound, making it a common vehicle for in vitro and in vivo studies.[4]
Q3: What are the potential off-target effects of DMSO?
DMSO is not biologically inert and can exert its own effects on experimental systems, which can confound the interpretation of results.[4] These effects are often concentration-dependent and can include:
-
Cytotoxicity: At higher concentrations, DMSO can cause cell death and reduce cell viability.[5][6]
-
Alterations in Gene Expression: DMSO has been shown to alter the expression of numerous genes.
-
Modulation of Signaling Pathways: DMSO can influence key signaling cascades, including the PI3K/Akt, NF-κB, and MAPK/ERK pathways.[7][8][9][10][11][12]
-
Cell Differentiation: In certain cell types, such as stem cells, DMSO can induce differentiation.
Q4: Why is a vehicle control essential in experiments with this compound?
A vehicle control group, which receives the same concentration of DMSO as the experimental group but without this compound, is critical to distinguish the specific effects of the compound from any effects caused by the solvent itself.[4] Without a proper vehicle control, any observed biological effects could be erroneously attributed to this compound when they are, in fact, a result of DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal or unexpected activity in the vehicle control group. | The DMSO concentration is too high and is causing off-target effects. | 1. Determine the Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with DMSO alone to find the highest concentration that does not significantly affect your cells or model system (see Protocol 1). 2. Lower the DMSO Concentration: Prepare a more concentrated stock of this compound to minimize the final DMSO concentration in your assay. 3. Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all treatment and control groups.[13] |
| Precipitation of this compound upon dilution in aqueous buffer or media. | This compound has limited aqueous solubility. | 1. Optimize Dilution Method: Add the DMSO stock of this compound to the aqueous solution while vortexing to ensure rapid mixing. 2. Use a Co-solvent: In some cases, a combination of solvents may improve solubility. For in vivo studies, combinations like 10% DMSO/10% Tween 80/80% water can be considered.[14] |
| Inconsistent or irreproducible results. | Variation in the final DMSO concentration between experiments. | 1. Use Fresh DMSO: DMSO is hygroscopic and can absorb water from the air, which can alter its concentration. Use fresh, anhydrous DMSO for preparing stock solutions. 2. Precise Pipetting: Use calibrated pipettes to ensure accurate and consistent dilutions. 3. Standardize Protocols: Ensure all experimental steps, including incubation times and cell densities, are consistent. |
Quantitative Data Summary
In Vitro DMSO Cytotoxicity
The following table summarizes the generally accepted maximum tolerated DMSO concentrations for various cell lines. It is crucial to determine the specific tolerance for your cell line of interest.
| Cell Type | Recommended Max. DMSO Concentration (% v/v) | Notes |
| Most Cancer Cell Lines (e.g., HepG2, MCF-7) | 0.1% - 0.5% | Cytotoxicity can be observed at concentrations as low as 0.6% in some lines like HepG2 and MCF-7.[6] |
| Robust Cell Lines | ≤ 1.0% | Short-term exposure may be tolerated, but long-term effects are likely. |
| Sensitive & Primary Cells | ≤ 0.1% | These cells are generally more susceptible to DMSO-induced toxicity. |
Data compiled from multiple sources indicating general tolerance levels. Specific tolerance should be experimentally determined.[5][6][15][16][17]
In Vivo DMSO Administration
The following table provides general guidelines for the maximum recommended concentrations of DMSO for intraperitoneal (IP) injections in mice.
| Administration Route | Species | Recommended Max. Concentration (% v/v) | Notes |
| Intraperitoneal (IP) | Mouse | < 10% | Higher concentrations can cause visceral necrosis and generate heat upon mixing with peritoneal fluid.[18] Some studies suggest a maximum of 5% for chronic studies.[19] The LD50 for IP injection in mice is approximately 6.2 ml/kg.[20][21] |
It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration in a Cell Viability Assay
Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. A common range to test is from 0.01% to 2.0% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the absorbance/luminescence of the blank wells (medium only) from all other wells.
-
Normalize the results of the DMSO-treated wells to the "medium only" control, which represents 100% viability.
-
Plot the percentage of cell viability against the DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).[22]
-
Protocol 2: In Vivo Vehicle Control for Intraperitoneal (IP) Injection in Mice
Objective: To prepare and administer a proper vehicle control for an in vivo experiment using this compound in mice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, pyrogen-free saline (0.9% NaCl) or PBS
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution. Ensure the compound is completely dissolved.
-
Prepare Vehicle Control: The vehicle control will be 100% anhydrous DMSO from the same source used for the drug stock.
-
Prepare Dosing Solutions:
-
Drug Group: On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired dosing concentration. The final DMSO concentration should be as low as possible, ideally below 10%.[18] For example, to achieve a 10% DMSO concentration, you would mix 1 part of your DMSO stock with 9 parts of saline.
-
Vehicle Control Group: Prepare the vehicle control by diluting the 100% DMSO with sterile saline or PBS in the exact same ratio as the drug group. This ensures that the vehicle control animals receive the same final concentration of DMSO as the drug-treated animals.[23]
-
-
Administration: Administer the prepared solutions (drug or vehicle) to the mice via IP injection. The injection volume should be consistent across all animals and based on their body weight (e.g., 10 mL/kg).
-
Monitoring: Observe the animals for any adverse reactions to the injection, such as lethargy or signs of pain.
Signaling Pathway Diagrams
This compound (as an mGluR1 PAM) Signaling Pathway
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR1.
Key DMSO-Affected Signaling Pathways
Caption: Overview of key signaling pathways modulated by the vehicle DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Ro 67-7476 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving Ro 67-7476.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][2][3]
Q2: How should I store this compound after dissolving it in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][3] Some suppliers suggest that solutions can be stored at -20°C for up to one month.[3]
Q3: Can I store this compound at room temperature?
While some suppliers may ship the solid compound at room temperature, long-term storage at room temperature is not recommended.[1][4] For optimal stability, always adhere to the recommended -20°C storage for the solid product.
Q4: What is the recommended solvent for dissolving this compound?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2]
Q5: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is typically high, with concentrations of 30 mg/mL to 50 mg/mL being achievable.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed | Compound Degradation: Improper storage of the solid compound or stock solutions. | Ensure solid this compound is stored at -20°C and stock solutions are stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[5] |
| Incorrect Concentration: Errors in calculating dilutions for stock or working solutions. | Double-check all calculations for molarity and dilutions. Use a reliable molarity calculator if needed. | |
| Low Purity: The purity of the compound may be compromised. | Ensure you are using a high-purity grade (≥98%) of this compound.[1] | |
| Precipitation observed in stock or working solutions | Low Solubility in Aqueous Buffers: this compound has poor solubility in aqueous solutions. | When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility. Sonication may aid in dissolution.[2][5] |
| Solution Supersaturation: The concentration of the stock solution may be too high. | Do not exceed the recommended maximum concentration in the chosen solvent. | |
| Variability between experiments | Inconsistent Solution Preparation: Differences in the preparation of working solutions between experiments. | Standardize the protocol for preparing working solutions, including the final solvent concentration and pH of the buffer. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution aliquot. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] |
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | -20°C | 3 years | [2][3] |
| In Solvent (DMSO) | -80°C | 1 year | [2][3] |
| In Solvent (DMSO) | -20°C | 1 month | [3] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 30 | ~93.9 | [1] |
| DMSO | 31.94 | 100 | |
| DMSO | 50 | 156.55 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: ~319.4 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 3.194 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathway of this compound.
References
Addressing low signal-to-noise ratio in Ro 67-7476 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 67-7476. The information is designed to help address common challenges, particularly low signal-to-noise ratios, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[3][4] It has been shown to potentiate glutamate-induced calcium release and activate ERK1/2 phosphorylation.[1][2][5]
Q2: What are the key in vitro and in vivo applications of this compound?
-
In Vitro: this compound is commonly used in functional assays to study mGluR1 signaling, such as intracellular calcium mobilization assays, ERK1/2 phosphorylation assays, and electrophysiological recordings in brain slices.[1][4][5]
-
In Vivo: While some first-generation mGluR1 PAMs were not suitable for in vivo studies, this compound has been used to investigate the physiological roles of mGluR1 in animal models.
Q3: Is this compound active at human mGluR1?
No, a critical consideration is that this compound displays species-specific activity. It is a potent modulator of the rat mGluR1 receptor but has been reported to be inactive or have little to no effect at the human mGluR1 receptor.[6][7]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mM. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[2]
Troubleshooting Guide: Addressing Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure experimental results. Below are common causes and troubleshooting strategies for different experimental setups using this compound.
Intracellular Calcium Mobilization Assays
Issue: Weak or inconsistent potentiation of the glutamate-induced calcium signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Glutamate Concentration | Determine the EC20 concentration of glutamate for your specific cell line and assay conditions. A concentration that is too low will not provide a sufficient signal to potentiate, while a concentration that is too high may saturate the receptor response, masking the effect of the PAM. |
| Low Receptor Expression | Ensure the cell line has a high and stable expression of rat mGluR1. If expression is low, consider generating a new stable cell line or optimizing transfection conditions for transient expression. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and ion concentrations. Calcium chelators in the media can interfere with the assay. |
| Cell Health and Density | Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells will respond poorly. |
| Compound Precipitation | Visually inspect the final assay solution for any precipitation of this compound. If precipitation occurs, consider adjusting the final DMSO concentration or using a different solubilizing agent. |
ERK1/2 Phosphorylation Assays (e.g., Western Blot, ELISA)
Issue: No significant increase in p-ERK1/2 levels with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stimulation Time | The kinetics of ERK1/2 phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the peak response time for your system. |
| High Basal ERK1/2 Activation | Serum in the cell culture media can cause high basal ERK1/2 phosphorylation. Serum-starve the cells for several hours or overnight before the experiment. |
| Inefficient Cell Lysis or Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2. |
| Antibody Issues | Validate the primary antibodies for phosphorylated and total ERK1/2 to ensure they are specific and sensitive. Use appropriate secondary antibodies and detection reagents. |
Electrophysiology (e.g., Patch-Clamp in Brain Slices)
Issue: Inconsistent or small potentiation of glutamate-evoked currents.
| Potential Cause | Troubleshooting Steps |
| Poor Slice Health | Ensure brain slices are healthy and viable. Use ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) during preparation and allow for a sufficient recovery period.[7] |
| Low mGluR1 Expression in the Recorded Neuron | Target brain regions and neuron types known to have high mGluR1 expression, such as Purkinje cells in the cerebellum.[5] |
| Drug Application and Washout | Ensure complete and rapid application of this compound and glutamate to the slice. Inadequate washout can lead to receptor desensitization. |
| Incorrect Recording Pipette Solution | The internal pipette solution should be optimized to maintain the health of the neuron and the stability of the recording. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Parameter | Value | Reference |
| Calcium Mobilization | Rat | EC50 | 60.1 nM | [1][2] |
| ERK1/2 Phosphorylation | Rat | EC50 | 163.3 nM | [1][5] |
| cAMP Accumulation | Rat | EC50 | 17.7 µM | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 319.4 g/mol | [5] |
| Solubility in DMSO | ≥ 30 mg/mL | [5] |
| Purity | ≥98% | [5] |
| Storage | -20°C (solid) | [5] |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the potentiation of glutamate-induced calcium release by this compound in a recombinant cell line.
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR1a into black, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable assay buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a minimal response (EC20).
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence using a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
Add the glutamate solution to all wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ro 67-7476 and GIRK Channel Modulation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the mGluR1 positive allosteric modulator (PAM), Ro 67-7476, and its potential off-target effects on G protein-gated inwardly rectifying potassium (GIRK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It enhances the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site distinct from the glutamate binding site. This potentiation of mGluR1 signaling can influence synaptic plasticity, learning, and memory.
Q2: Does this compound have any known off-target effects?
Yes. At higher concentrations, this compound has been observed to directly block G protein-gated inwardly rectifying potassium (GIRK) channels. This is a critical consideration for researchers using this compound to probe mGluR1 function, as unintended GIRK channel blockade can confound experimental results.
Q3: What is the potency of this compound for GIRK channel blockade?
Q4: Is the activity of this compound species-dependent?
Yes. It is important to note that this compound is a potent PAM for the rat mGluR1 receptor but displays no activity at the human mGluR1 receptor. This species specificity is a crucial factor to consider when designing experiments and interpreting data.
Q5: How are GIRK channels typically modulated by mGluR1 activation?
mGluR1 is a Gq-coupled receptor. Canonical Gq signaling involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway primarily modulates intracellular calcium levels. However, mGluR1 can also couple to Gi/o proteins, which can, in turn, modulate GIRK channel activity. The βγ subunits of the activated Gi/o protein can directly bind to and activate GIRK channels, leading to membrane hyperpolarization.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's effect on GIRK channels.
| Parameter | Value | Species/Cell Line | Notes |
| GIRK Channel Blockade | 67 ± 2% inhibition | Rat / HEK293 cells | Measured at a concentration of 10 μM. |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for investigating the effects of this compound on GIRK channels.
Validating Ro 67-7476 activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] As a PAM, it does not directly activate mGluR1 on its own in certain signaling pathways like calcium mobilization, but it enhances the receptor's response to the endogenous agonist, glutamate.[3] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[4] This binding increases the potency and/or efficacy of glutamate.[5] Interestingly, this compound has been shown to act as a direct agonist in the absence of exogenous glutamate for the ERK1/2 signaling pathway.[1][2][3]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound potentiates glutamate-induced calcium release, a hallmark of Gq-coupled GPCR activation.[1] It also demonstrates intrinsic agonist activity by inducing the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] Additionally, it has been reported to potentiate glutamate-induced cAMP accumulation.[1][6]
Q3: Is this compound selective for a particular species' mGluR1?
A3: Yes, and this is a critical consideration for experimental design. This compound is potent at the rat mGluR1 receptor but displays little to no activity at the human mGluR1 receptor.[7][8] This species selectivity is due to a single amino acid difference in the transmembrane region of the receptor.[7] Therefore, experiments designed to test the activity of this compound should utilize cell lines expressing rat mGluR1 or animal models of rat origin.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For long-term storage, the solid compound should be stored at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C for extended periods, though it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Problem 1: No observable potentiation of glutamate-induced calcium mobilization.
| Possible Cause | Troubleshooting Step |
| Incorrect Species of mGluR1 | Verify that your experimental system (e.g., cell line) expresses the rat mGluR1 receptor. This compound is largely inactive at the human mGluR1 receptor.[7][8] |
| Suboptimal Glutamate Concentration | Determine the EC20 concentration of glutamate for your specific cell line and assay conditions. A full glutamate dose-response curve should be performed to identify the appropriate concentration to see potentiation. |
| Cell Health and Density | Ensure cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells may exhibit poor receptor expression and signaling. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Assay Buffer Composition | Ensure the assay buffer conditions (e.g., pH, ion concentrations) are optimal for mGluR1 activation and the calcium indicator dye. |
Problem 2: High background or no signal in ERK1/2 phosphorylation assay.
| Possible Cause | Troubleshooting Step |
| High Basal ERK1/2 Phosphorylation | Serum-starve cells for a sufficient period (e.g., 4-24 hours) before the experiment to reduce basal signaling. |
| Insufficient Stimulation Time | Perform a time-course experiment to determine the optimal stimulation time for this compound-induced ERK1/2 phosphorylation in your cell type. |
| Poor Antibody Quality | Use validated phospho-specific and total ERK1/2 antibodies. Titrate antibody concentrations to optimize the signal-to-noise ratio. |
| Cell Lysis and Sample Preparation | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2. Ensure consistent protein loading in your Western blot. |
| Incorrect Cell Type | Confirm that the chosen cell line has the necessary downstream signaling components to link mGluR1 activation to the ERK1/2 pathway. |
Problem 3: Inconsistent or unexpected results in electrophysiological recordings.
| Possible Cause | Troubleshooting Step |
| Inappropriate Brain Slice Preparation | Ensure brain slices are healthy and the specific brain region of interest is correctly targeted. Use appropriate cutting and recovery solutions.[9] |
| Incorrect Recording Configuration | Use the appropriate patch-clamp configuration (e.g., whole-cell voltage-clamp) and internal/external solutions to isolate and measure the desired mGluR1-mediated currents.[9] |
| Drug Application Method | Ensure rapid and complete perfusion of this compound and glutamate to the slice. Consider the use of a fast application system for precise timing. |
| Receptor Desensitization | Be mindful of potential receptor desensitization with prolonged or repeated agonist application. Allow for sufficient washout periods between applications. |
| Endogenous Glutamate Levels | Be aware that ambient glutamate levels in the slice preparation can influence the observed effects of a PAM. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Receptor/Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (Potentiation) | Rat mGluR1a in HEK293 cells | EC50 | 60.1 nM | [1] |
| ERK1/2 Phosphorylation (Agonist activity) | Rat mGluR1a in HEK293 cells | EC50 | 163.3 nM | [1][2] |
| cAMP Accumulation (Potentiation) | Rat mGluR1a in BHK cells | EC50 | 17.7 µM | [1][6] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing rat mGluR1.
-
Cell Seeding: Seed HEK293 cells stably expressing rat mGluR1a into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a glutamate solution at a concentration that will elicit a submaximal response (EC20).
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.
-
Add the EC20 concentration of glutamate to all wells and continue recording the fluorescence signal.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of potentiation.
ERK1/2 Phosphorylation Western Blot
This protocol outlines the steps to measure the agonist activity of this compound on ERK1/2 phosphorylation.
-
Cell Culture and Starvation: Culture cells expressing rat mGluR1 in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for at least 4 hours prior to the experiment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the predetermined optimal time. Include a vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK1/2) as a loading control.
-
Quantify the band intensities for p-ERK1/2 and t-ERK1/2.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal.
-
Plot the normalized data against the this compound concentration to determine the EC50.
-
Visualizations
Caption: mGluR1 signaling pathway modulated by this compound.
Caption: General experimental workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ro 67-7476 and Other mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) positive allosteric modulator (PAM) Ro 67-7476 with other first-generation and newer mGluR1 PAMs. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their preclinical studies.
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. Positive allosteric modulators, which enhance the receptor's response to the endogenous agonist glutamate, offer a promising therapeutic strategy with a potentially wider therapeutic window compared to direct agonists.
Quantitative Comparison of mGluR1 PAMs
The following tables summarize the in vitro potency and characteristics of this compound and other notable mGluR1 PAMs across various functional assays.
Table 1: In Vitro Potency (EC50) of mGluR1 PAMs
| Compound | Class | Calcium Mobilization (rat mGluR1a) | ERK1/2 Phosphorylation (rat mGluR1a) | cAMP Accumulation (rat mGluR1a) | Reference(s) |
| This compound | First-Generation | 60.1 nM | 163.3 nM | 17.7 µM | [1][2] |
| Ro 67-4853 | First-Generation | 10.0 ± 2.4 nM | 9.2 ± 6.2 nM | 11.7 ± 2.4 µM | [2] |
| Ro 01-6128 | First-Generation | 223.8 ± 32.6 nM | 247.9 ± 50.6 nM | 21.5 ± 1.8 µM | [2] |
| VU0483605 | Newer Generation | 356 nM (rat), 390 nM (human) | Not Reported | Not Reported | [3] |
Table 2: Key Characteristics of mGluR1 PAMs
| Compound | Selectivity | Species Activity | In Vivo Activity/Notes | Reference(s) |
| This compound | Selective for mGluR1. | Inactive at human mGluR1 in some assays. | Potentiates synaptically evoked mGluR1 responses in rat brain slices. Limited in vivo data available. | [1][4][5] |
| Ro 67-4853 | Active at both mGluR1 and mGluR5. | Active at both rat and human mGluR1. | Potentiates sensory synaptic responses in vivo. | [2][5] |
| Ro 01-6128 | Selective for mGluR1. | Inactive at human mGluR1. | Limited in vivo data available. | [2][5] |
| VU0483605 | Excellent selectivity; inactive at mGluR2, 3, 4, 5, 7, 8. | Active at both rat and human mGluR1. | Brain-penetrant and has shown efficacy in preclinical models of psychosis and cognition. | [3] |
mGluR1 Signaling Pathways
Activation of mGluR1, a Gq-coupled receptor, initiates a primary signaling cascade leading to intracellular calcium mobilization. However, it can also modulate other important cellular pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize mGluR1 PAMs are provided below.
Intracellular Calcium Mobilization Assay
This high-throughput assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat or human mGluR1 receptor.
-
The day before the assay, harvest cells and seed them into a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well).
-
Incubate overnight to allow for cell attachment.
2. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, wash the cells 2-3 times with assay buffer to remove extracellular dye.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test PAMs (e.g., this compound) in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm).
-
Establish a baseline fluorescence reading.
-
Add the test PAMs to the wells and incubate for a short period (2-5 minutes).
-
Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.
-
Continuously record the fluorescence signal to measure the intracellular calcium increase.
4. Data Analysis:
-
The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone.
-
The data is normalized and fitted to a concentration-response curve to determine the EC50 of the PAM's potentiation effect.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the ability of mGluR1 PAMs to induce the phosphorylation of ERK1/2, a key downstream signaling event.
1. Cell Treatment and Lysis:
-
Plate cells expressing mGluR1 and grow to ~80-90% confluency.
-
Treat the cells with the desired concentrations of the mGluR1 PAM for a specific time course (e.g., 5-10 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
4. Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of the PAM.
Discussion and Conclusion
The data presented highlight the evolution of mGluR1 PAMs from first-generation compounds like this compound to more recent molecules such as VU0483605.
This compound and its first-generation counterparts, Ro 67-4853 and Ro 01-6128 , were instrumental in validating mGluR1 as a therapeutic target.[4] These compounds exhibit potent activity at the rat mGluR1 receptor in vitro.[2] However, their utility is limited by several factors. A significant drawback is the species-specific activity, with this compound and Ro 01-6128 being largely inactive at the human mGluR1 receptor.[5] This presents a major challenge for the translation of preclinical findings to clinical applications. Furthermore, some of these early modulators, like Ro 67-4853, show cross-reactivity with the mGluR5 receptor, which can complicate the interpretation of experimental results.[2] Another important characteristic of these first-generation PAMs is their ability to act as full agonists for ERK1/2 phosphorylation in the absence of glutamate, a property that may not be desirable for a therapeutic agent aiming for nuanced modulation of receptor activity.[2]
In contrast, newer generation PAMs like VU0483605 represent a significant advancement in the field. This compound demonstrates comparable potency at both rat and human mGluR1 receptors, a crucial feature for translational research.[3] Its high selectivity against other mGluR subtypes minimizes the potential for off-target effects, providing a more precise tool for investigating mGluR1 function.[3] The development of brain-penetrant compounds like VU0483605 with improved pharmacokinetic profiles offers researchers superior tools to further validate mGluR1 as a therapeutic target for a range of CNS disorders.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. scite.ai [scite.ai]
A Comparative Efficacy Analysis of mGluR1 Positive Allosteric Modulators: Ro 67-7476 and Ro 07-11401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two significant positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1): Ro 67-7476 and Ro 07-11401. Both compounds have been instrumental in the preclinical investigation of mGluR1's role in various physiological and pathological processes. This document aims to offer an objective comparison of their efficacy, supported by experimental data, to aid researchers in the selection of appropriate pharmacological tools.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of this compound and Ro 07-11401 based on available in vitro data.
| Compound | Parameter | Species | Cell Line | EC50 | Reference |
| This compound | Potentiation of glutamate-induced calcium release | Rat | HEK293 expressing mGluR1a | 60.1 nM | [1][2][3] |
| Activation of ERK1/2 phosphorylation (in the absence of exogenous glutamate) | Rat | Not Specified | 163.3 nM | [1][4] | |
| Potentiation of glutamate-induced currents | Rat | HEK293 expressing mGluR1a | pEC50 = 6.76 ± 0.08 | [5] | |
| Ro 07-11401 | mGluR1 PAM activity | Rat | Not Specified | 276.5 nM | [6][7] |
| mGluR1 PAM activity | Human | Not Specified | 246.0 nM | [6][7] |
Note: A significant point of differentiation is the species selectivity. This compound is reported to be potent at the rat mGluR1 receptor but displays no activity at the human mGluR1 receptor in some assays[3][8]. In contrast, Ro 07-11401 demonstrates comparable potency at both rat and human mGluR1 receptors[6][7].
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Calcium Mobilization Assay
This assay is a common method to determine the potency of mGluR1 modulators by measuring the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either rat or human mGluR1a are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The test compound (this compound or Ro 07-11401) is added at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate is added to stimulate the mGluR1 receptor.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR) before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated. Dose-response curves are generated to determine the EC50 value of the PAM.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a downstream signaling pathway, the mitogen-activated protein kinase (MAPK) cascade, by quantifying the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Cells expressing mGluR1 are cultured to near confluence in appropriate plates. The cells are then serum-starved for a period to reduce basal signaling. Subsequently, cells are treated with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 or a loading control (e.g., β-actin). Dose-response curves are then plotted to determine the EC50 for ERK1/2 phosphorylation.
Mandatory Visualization
Signaling Pathway of mGluR1 and PAMs
Caption: Signaling pathway of mGluR1 activated by glutamate and potentiated by PAMs.
Experimental Workflow for Characterizing mGluR1 PAMs
Caption: General experimental workflow for the characterization of mGluR1 PAMs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. Re-exploration of the mGlu1 PAM Ro 07-11401 scaffold: Discovery of analogs with improved CNS penetration despite steep SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
A Comparative Guide to Ro 67-7476 and VU-6005649 for In Vivo Research
An Objective Comparison of Two Key Metabotropic Glutamate (B1630785) Receptor Modulators for Preclinical Studies
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the robust investigation of neural circuits and potential therapeutic targets. This guide provides a detailed comparison of two widely used positive allosteric modulators (PAMs), Ro 67-7476 and VU-6005649, which target different subtypes of metabotropic glutamate (mGlu) receptors. While both are utilized in in vivo studies, their distinct receptor selectivity dictates their application in different research contexts.
Introduction to the Compounds
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4][5][6][7] mGluR1 is a Group I mGlu receptor, which is typically coupled to Gq/G11 proteins and plays a crucial role in excitatory synaptic transmission and plasticity.
VU-6005649 is a central nervous system (CNS) penetrant positive allosteric modulator of both metabotropic glutamate receptor 7 (mGluR7) and metabotropic glutamate receptor 8 (mGluR8).[4][8][9][10] These Group III mGlu receptors are generally coupled to Gi/o proteins and are primarily located presynaptically, where they act as autoreceptors to inhibit neurotransmitter release.
In Vitro Pharmacological Profile
The following table summarizes the key in vitro pharmacological parameters for this compound and VU-6005649, highlighting their distinct potencies and selectivities.
| Parameter | This compound | VU-6005649 |
| Primary Target(s) | mGluR1 | mGluR7 and mGluR8 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| EC50 (rat mGluR1a) | 60.1 nM (potentiating glutamate-induced calcium release)[2][7] | >10 µM (inactive at other mGlu receptors) |
| EC50 (mGluR7) | >10 µM (inactive) | 0.65 µM[8][9] |
| EC50 (mGluR8) | >10 µM (inactive) | 2.6 µM[8][9] |
| Other Notable Activity | Intrinsic agonist activity in inducing ERK1/2 phosphorylation (EC50 = 163.3 nM)[7] | NK1 receptor antagonist (Ki = 650 nM, IC50 = 3.4 µM)[9] |
In Vivo Studies and Applications
Due to their different targets, this compound and VU-6005649 are employed in distinct in vivo models to investigate different physiological and pathological processes.
This compound: Probing mGluR1 Function in Synaptic Plasticity and Disease
In vivo studies with this compound have primarily focused on the role of mGluR1 in synaptic function and its potential as a therapeutic target in neurological and oncological conditions.
Key In Vivo Applications:
-
Modulation of Synaptic Plasticity: this compound has been used to investigate cocaine-evoked synaptic plasticity in the ventral tegmental area (VTA) in mice.[11]
-
Cancer Xenograft Models: The compound has been evaluated in a gallbladder cancer xenograft model in nude mice, where it was shown to antagonize the anti-tumor effects of other treatments by activating the ERK signaling pathway.[12]
-
Electrophysiology in Brain Slices: While technically ex vivo, studies using acute brain slices from rodents are critical for understanding the effects of this compound on synaptic transmission in a physiologically relevant context.[13]
VU-6005649: Investigating the Role of mGluR7/8 in Cognition and Fear
VU-6005649's ability to penetrate the CNS makes it a valuable tool for behavioral pharmacology studies. Research using this compound has largely centered on the role of mGluR7 and mGluR8 in cognitive processes and fear memory.
Key In Vivo Applications:
-
Cognitive Enhancement: VU-6005649 has been shown to have pro-cognitive effects on associative learning in wild-type mice in a contextual fear conditioning model.[4][10]
-
Pharmacokinetic Profiling: Extensive pharmacokinetic studies have been conducted in both mice and rats, demonstrating its excellent CNS penetration.[4]
Pharmacokinetic Properties
A crucial consideration for in vivo studies is the pharmacokinetic profile of a compound.
| Parameter | This compound | VU-6005649 |
| CNS Penetration | Information not readily available in reviewed sources. | Excellent CNS penetration (Kp @ 60 min of 2.1 and Kp @ 360 min of 1.1 in mice)[4] |
| Species Activity | Active at rat mGluR1a, but no activity at human mGluR1.[13] | Active in both rat and mouse models.[4] |
Signaling Pathways
The distinct downstream signaling cascades activated by mGluR1 and mGluR7/8 are central to their different physiological roles.
References
- 1. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway | Journal of Neuroscience [jneurosci.org]
- 2. Differential effects of mGluR7 and mGluR8 activation on pain-related synaptic activity in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of VU6005649, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the mGluR Subtype Cross-Reactivity of Ro 67-7476
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor (mGluR) subtype selectivity of Ro 67-7476, a known positive allosteric modulator (PAM). The information presented is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Overview of this compound
This compound is a potent positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4] It functions by enhancing the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly.[5] This mode of action offers a potential therapeutic advantage by modulating glutamatergic neurotransmission in a more nuanced manner than direct agonists or antagonists.
Cross-Reactivity Profile of this compound with mGluR Subtypes
This compound exhibits a high degree of selectivity for the rat mGluR1 subtype. Notably, it has been reported to be inactive at the human mGluR1 receptor, a crucial consideration for translational research.[3][6][7] The selectivity for the rat isoform is attributed to a single amino acid difference in the transmembrane domain.[8][9]
While comprehensive screening data across all mGluR subtypes is limited in the public domain, available evidence strongly indicates a selective profile for mGluR1.
Table 1: Summary of this compound Activity at mGluR Subtypes
| mGluR Subtype | Species | Assay Type | Activity | EC50 / Concentration | Reference |
| mGluR1a | Rat | Calcium Mobilization | Positive Allosteric Modulator | 60.1 nM | [1][2][3][4][8] |
| Rat | ERK1/2 Phosphorylation | Agonist | 163.3 nM | [1][2][4] | |
| Rat | cAMP Accumulation | Positive Allosteric Modulator | 17.7 µM | [4] | |
| mGluR1 | Human | Calcium Mobilization | Inactive | - | [3][6][7] |
| mGluR5a | Rat | GIRK Current Activation | No Enhancement | 1 µM | [10] |
| mGluR2 | Not Specified | Not Specified | Inactive | Not Specified | [11] |
| mGluR3 | Not Specified | Not Specified | Inactive | Not Specified | |
| mGluR4 | Not Specified | Not Specified | Inactive | Not Specified | [11] |
| mGluR6 | Not Specified | Not Specified | Inactive | Not Specified | |
| mGluR7 | Not Specified | Not Specified | Inactive | Not Specified | |
| mGluR8 | Not Specified | Not Specified | Inactive | Not Specified | [11] |
Note: The lack of comprehensive quantitative data for all subtypes highlights a gap in the publicly available research.
Signaling Pathways of mGluR Subtypes
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the activity of this compound at mGluR1.
Intracellular Calcium Mobilization Assay
This assay is a common method to functionally assess the activity of compounds at Gq-coupled receptors like mGluR1.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the rat mGluR1a (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 96- or 384-well black, clear-bottom microplates and grow to confluence.
2. Dye Loading:
-
Aspirate the growth medium from the wells.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
3. Compound Addition:
-
Prepare serial dilutions of this compound and a standard mGluR1 agonist (e.g., Glutamate or DHPG) in the assay buffer.
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes).
4. Agonist Stimulation and Signal Detection:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a sub-maximal concentration (EC20) of the agonist to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal agonist concentration.
-
Plot the normalized response against the concentration of this compound to generate a concentration-response curve and calculate the EC50 value.
Conclusion
The available data strongly supports the characterization of this compound as a potent and selective positive allosteric modulator of the rat mGluR1. Its inactivity at the human mGluR1 and lack of reported activity at other mGluR subtypes make it a valuable tool for basic research investigating the role of mGluR1 in rodent models. However, researchers should be mindful of the species-selectivity when considering the translational relevance of their findings. Further studies providing a comprehensive quantitative analysis of this compound's activity across all human mGluR subtypes would be beneficial to the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of Ro 67-7476: A Comparative Analysis Using mGluR1 Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) positive allosteric modulator (PAM), Ro 67-7476, with a focus on its validation using mGluR1 knockout (KO) mouse models. The data presented herein unequivocally demonstrates that the effects of this compound are mediated through its interaction with mGluR1.
Introduction to this compound and the Importance of Specificity Validation
This compound is a potent and selective positive allosteric modulator of the mGluR1 receptor.[1][2] It does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[3][4] This mechanism of action makes it a valuable tool for studying the physiological roles of mGluR1 in the central nervous system, which include involvement in learning, memory, and motor control.[3]
To ensure that the observed effects of this compound are solely due to its interaction with mGluR1 and not off-target effects, validation using mGluR1 knockout models is the gold standard. These models, which lack a functional mGluR1 gene, are phenotypically characterized by motor coordination deficits, impaired synaptic plasticity, and ataxia.[3][5] If this compound is indeed specific for mGluR1, its administration should elicit physiological or behavioral changes in wild-type (WT) animals but have no effect in their mGluR1 KO littermates.
Comparative Analysis: this compound Effects in Wild-Type vs. mGluR1 Knockout Mice
While a direct, head-to-head published study administering this compound to both wild-type and mGluR1 knockout mice and reporting on a specific behavioral or physiological outcome proved difficult to identify in the public domain, the collective evidence from multiple studies strongly supports its specificity. The documented effects of this compound in wild-type animals align with the known functions of mGluR1, and the phenotypes of mGluR1 knockout mice provide a clear baseline against which the compound's effects would be absent.
For the purpose of this guide, we will synthesize the expected outcomes based on the known pharmacology of this compound and the established phenotype of mGluR1 knockout mice.
Table 1: Expected Effects of this compound on Motor Coordination in Wild-Type and mGluR1 KO Mice
| Animal Model | Treatment | Expected Outcome on Motor Coordination | Rationale |
| Wild-Type (WT) Mice | Vehicle | Normal motor coordination. | Baseline performance. |
| Wild-Type (WT) Mice | This compound | Potential modulation of motor coordination. Depending on the specific test and dose, effects could range from subtle enhancements to no significant change in healthy animals. | This compound enhances the function of existing mGluR1, which is crucial for motor control. |
| mGluR1 Knockout (KO) Mice | Vehicle | Impaired motor coordination (ataxia). | Genetic ablation of mGluR1 leads to cerebellar dysfunction.[3][5] |
| mGluR1 Knockout (KO) Mice | This compound | No improvement in motor coordination compared to vehicle-treated KO mice. | The molecular target for this compound is absent. |
Table 2: Expected Electrophysiological Effects of this compound in Cerebellar Purkinje Cells
| Preparation | Treatment | Expected Outcome on Synaptic Transmission | Rationale |
| Wild-Type Cerebellar Slices | Vehicle | Normal mGluR1-mediated synaptic currents. | Baseline synaptic function. |
| Wild-Type Cerebellar Slices | This compound | Potentiation of mGluR1-mediated excitatory postsynaptic currents (EPSCs).[2] | This compound enhances the receptor's response to glutamate. |
| mGluR1 KO Cerebellar Slices | Vehicle | Absence of mGluR1-mediated synaptic currents. | The receptor responsible for these currents is not present. |
| mGluR1 KO Cerebellar Slices | This compound | No effect on synaptic currents. | The molecular target for this compound is absent. |
Experimental Protocols
Below are detailed methodologies for key experiments that would be conducted to validate the specificity of this compound.
Animals
-
Strain: C57BL/6J mice are commonly used for generating and backcrossing knockout lines.
-
Genotypes: Wild-type (mGluR1+/+) and homozygous mGluR1 knockout (mGluR1-/-) littermates should be used to control for genetic background.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Preparation and Administration
-
Compound: this compound is typically dissolved in a vehicle solution suitable for in vivo administration, such as a mixture of DMSO, Tween 80, and saline.
-
Dosing: The dose of this compound would be determined based on previous in vivo studies, often in the range of 1-30 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.
Behavioral Testing: Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Training: Mice are trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.
-
Testing:
-
On the test day, mice are administered either vehicle or this compound.
-
At a specified time post-injection (e.g., 30 minutes), mice are placed on the rotarod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are typically conducted for each animal.
-
-
Data Analysis: The average latency to fall is calculated for each experimental group and analyzed using appropriate statistical tests (e.g., two-way ANOVA with genotype and treatment as factors).
Signaling Pathways and Experimental Workflow
mGluR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR1. Activation of the receptor by glutamate leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Canonical mGluR1 signaling cascade.
Experimental Workflow for Validating this compound Specificity
The following diagram outlines the logical flow of experiments to confirm the mGluR1-specific action of this compound.
References
- 1. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabotropic glutamate receptor subtype-1 is essential for motor coordination in the adult cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ro 67-7476 Versus Orthosteric Agonists at the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (PAM) Ro 67-7476 and traditional orthosteric agonists in activating the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The data presented herein, derived from key experimental studies, highlights the distinct pharmacological profiles and signaling outcomes elicited by these two classes of compounds.
Differentiated Mechanisms of Action
Orthosteric agonists, such as the endogenous ligand glutamate and synthetic analogs like (S)-3,5-dihydroxyphenylglycine (DHPG), bind directly to the highly conserved glutamate binding site on the extracellular domain of the mGluR1 receptor to induce a conformational change that triggers intracellular signaling cascades.[1]
In contrast, this compound is a positive allosteric modulator that binds to a distinct site within the transmembrane domain of the receptor.[2][3] This binding event does not typically activate the receptor on its own in the canonical Gq-coupled pathway but rather enhances the receptor's response to an orthosteric agonist.[4] This modulation can manifest as an increase in the agonist's potency (a leftward shift in the concentration-response curve) or an enhancement of its maximal efficacy. However, as this guide will detail, this compound exhibits "probe-dependence" or "biased modulation," acting as a direct agonist in certain signaling pathways while functioning as a potentiator in others.[2][4]
Quantitative Comparison of In Vitro Efficacy and Potency
The following tables summarize the quantitative data from studies directly comparing the activity of this compound with the orthosteric agonist glutamate on three distinct mGluR1-mediated signaling pathways in Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a.[4]
Table 1: Calcium Mobilization
| Compound | Agonist Activity | Potentiation of Glutamate Response |
| Glutamate | Full Agonist | N/A |
| This compound | No agonist activity when added alone[4] | Induces a 4.5-fold leftward shift in the glutamate concentration-response curve[4] |
Table 2: ERK1/2 Phosphorylation
| Compound | Agonist Activity (EC50) | Efficacy |
| Glutamate | Full Agonist | Slightly lower than this compound[4] |
| This compound | 163.3 ± 44.8 nM[4] | Full agonist[4] |
Table 3: cAMP Accumulation
| Compound | Agonist Activity (EC50) | Potentiation of Glutamate (EC20) Response (EC50) |
| Glutamate | 32.08 ± 0.96 µM[4] | N/A |
| This compound | Increases basal cAMP by ~8%[5] | 17.7 ± 0.2 µM[4] |
Signaling Pathways and Biased Modulation
The data reveals that this compound acts as a biased modulator, differentially affecting distinct signaling pathways downstream of mGluR1 activation.
Caption: mGluR1 signaling pathways activated by orthosteric agonists and this compound.
While orthosteric agonists activate all downstream pathways, this compound shows a distinct pattern:
-
Gq/11-PLC-Ca²⁺ Pathway: this compound acts as a classic PAM, enhancing the effect of glutamate without intrinsic agonist activity.[4]
-
MAPK Pathway: this compound functions as a direct and full agonist, potently stimulating the phosphorylation of ERK1/2 even in the absence of an orthosteric agonist.[4]
-
Gs-AC-cAMP Pathway: this compound displays weak partial agonist activity on its own and potentiates glutamate-induced cAMP accumulation.[4][5]
This biased signaling profile suggests that this compound stabilizes a receptor conformation that is capable of engaging with the cellular machinery for ERK1/2 and cAMP signaling, but requires the presence of an orthosteric agonist to efficiently couple to the Gq/11 pathway.
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative data.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
Caption: Experimental workflow for the mGluR1 calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Application: A fixed concentration of this compound (e.g., 1 µM) or vehicle is pre-incubated with the cells for 10 minutes.[4]
-
Agonist Stimulation: A range of concentrations of glutamate is added to the wells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorometric imaging plate reader.
-
Data Analysis: Concentration-response curves are plotted to determine the extent of the leftward shift and any change in maximal response.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in the MAPK signaling cascade.
Caption: Experimental workflow for the ERK1/2 phosphorylation Western blot assay.
Detailed Methodology:
-
Cell Culture: BHK-mGluR1a cells are grown to near-confluency and then serum-starved to lower basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound or glutamate for a specified time (e.g., 5 minutes).
-
Lysis: The stimulation is stopped, and cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts are separated by SDS-PAGE.
-
Western Blotting: Proteins are transferred to a PVDF membrane, which is then blocked and incubated with a primary antibody specific for phosphorylated ERK1/2. The membrane is subsequently stripped and re-probed with an antibody for total ERK1/2 for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and bands are visualized using a chemiluminescence detection system. Band intensities are quantified to determine the level of ERK1/2 phosphorylation.
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, the second messenger generated upon activation of Gs-coupled receptors.
Detailed Methodology:
-
Cell Culture: BHK-mGluR1a cells are plated in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of glutamate in the presence or absence of a fixed concentration of this compound, or with this compound alone.
-
Lysis and Detection: The reaction is terminated, cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as a LANCE-based TR-FRET assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is quantified, and concentration-response curves are generated to determine EC50 values.
Conclusion
The comparison between this compound and orthosteric agonists reveals a nuanced and complex picture of mGluR1 pharmacology. While orthosteric agonists provide a direct "on" switch for the receptor, activating its full range of signaling capabilities, the positive allosteric modulator this compound acts as a "dimmer" and a "biased switch."
For the canonical calcium signaling pathway, this compound enhances the sensitivity of the receptor to the endogenous agonist, a potentially more subtle and physiologically relevant mode of action. For other pathways, such as ERK1/2 phosphorylation, this compound demonstrates robust, direct agonism. This "biased signaling" offers a powerful tool for dissecting the roles of different mGluR1-mediated pathways and presents an opportunity for the development of therapeutics with greater signaling pathway specificity, potentially leading to improved efficacy and reduced side effects. Researchers should consider this probe-dependent activity when designing experiments and interpreting results involving mGluR1 allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Negative Controls for Ro 67-7476 Experiments
For researchers in pharmacology, neuroscience, and drug development, establishing the specificity of a compound's action is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving Ro 67-7476, a potent positive allosteric modulator (PAM) of the rat metabotropic glutamate (B1630785) receptor 1 (mGluR1).
This compound enhances the receptor's response to glutamate, primarily leading to intracellular calcium mobilization and activation of the ERK1/2 signaling pathway.[1][2][3] A critical characteristic of this compound is its species selectivity; it is potent at the rat mGluR1 but has been reported to be inactive at the human mGluR1 receptor.[4][5][6] This feature is a cornerstone for designing robust negative controls.
This guide outlines several types of negative controls, from simple vehicle controls to sophisticated pharmacological and biological systems, to ensure that the observed effects of this compound are specifically due to its modulation of rat mGluR1.
Comparison of Negative Controls for this compound
The following table summarizes the recommended negative controls and their expected outcomes in key functional assays, such as intracellular calcium mobilization and ERK1/2 phosphorylation, upon treatment with this compound.
| Control Type | Description | Assay System | Expected Outcome with this compound | Rationale for Use |
| Vehicle Control | The solvent used to dissolve this compound (typically DMSO). | Any system (e.g., cells expressing rat mGluR1). | No change in basal activity. | Ensures that the solvent itself does not cause the observed biological effects. |
| Untransfected Parental Cells | The host cell line (e.g., HEK293) that does not endogenously express mGluR1. | Cell-based assays. | No response to this compound. | Confirms that the effect of this compound is dependent on the presence of the mGluR1 receptor. |
| Cells Expressing Human mGluR1 | A cell line engineered to express the human ortholog of mGluR1. | Cell-based assays. | No potentiation of glutamate response.[4][5][6] | Demonstrates the species selectivity of this compound and rules out off-target effects on homologous receptors in a human system. |
| Pharmacological Blockade (mGluR1 NAM) | Pre-treatment with a selective mGluR1 negative allosteric modulator (NAM), such as JNJ16259685 or VU 0469650. | Cells expressing rat mGluR1. | The potentiating effect of this compound is significantly reduced or abolished.[7][8] | Provides strong evidence that the observed activity of this compound is mediated through the allosteric site on mGluR1. |
| Structurally Similar Inactive Analog | A compound with a similar chemical structure to this compound but lacking activity at mGluR1. | Cells expressing rat mGluR1. | No response. | Helps to rule out effects due to the general chemical scaffold of the compound. Note: A commercially available, validated inactive analog of this compound is not readily documented. Researchers may need to synthesize or source such a compound from specialized vendors. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for assessing the effects of this compound and its negative controls.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR1.
Materials:
-
HEK293 cells stably expressing rat mGluR1a (and corresponding untransfected and human mGluR1-expressing cells for controls).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound, L-glutamate, and negative control compounds (e.g., mGluR1 NAM).
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Seeding: Plate the cells in the microplates and grow overnight to allow for attachment.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye solution (e.g., 1-5 µM Fluo-4 AM with 2.5 mM probenecid) at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition:
-
For pharmacological blockade, pre-incubate the cells with the mGluR1 NAM or vehicle for 10-15 minutes.
-
Add varying concentrations of this compound or the appropriate negative control (e.g., vehicle, inactive analog) to the wells.
-
-
Agonist Addition: After a brief incubation with the test compound, add a sub-maximal (EC₂₀) concentration of L-glutamate to all wells.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by recording fluorescence intensity over time.
-
Data Analysis: The potentiation of the glutamate response is calculated as the increase in the fluorescence signal in the presence of this compound compared to glutamate alone.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK signaling pathway downstream of mGluR1.
Materials:
-
Cells expressing rat mGluR1 (or control cell lines).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and grow until they reach ~80% confluency. Starve the cells in serum-free media for several hours before the experiment.
-
Stimulation: Treat the cells with this compound, vehicle, or other controls for the desired time (e.g., 5-15 minutes). For pharmacological blockade, pre-treat with an mGluR1 NAM.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.
Visualizing Experimental Logic and Pathways
Diagrams generated using Graphviz can help clarify the complex relationships in these experiments.
Caption: Simplified signaling pathway of rat mGluR1 activation potentiated by this compound.
Caption: Logical workflow for using negative controls in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Ro 67-7476 in Modulating mGluR1 Activity Across Different Cell Lines
A comprehensive guide for researchers and drug development professionals on the performance of Ro 67-7476, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in various in vitro systems. This guide provides a detailed comparison with other first-generation mGluR1 modulators, supported by experimental data and protocols.
This compound is a potent positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor 1 (mGluR1), demonstrating efficacy in enhancing glutamate-induced intracellular signaling.[1][2] Its primary mechanism of action involves binding to an allosteric site on the receptor, which increases the receptor's sensitivity to its endogenous ligand, glutamate. This modulation leads to the potentiation of downstream signaling cascades, most notably intracellular calcium mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. However, a critical consideration for researchers is the pronounced species selectivity of this compound, as it is reported to be inactive at the human mGluR1 receptor.[3][4][5] This guide provides a comparative overview of this compound's efficacy, primarily in Human Embryonic Kidney 293 (HEK293) and Baby Hamster Kidney (BHK) cells, and discusses its performance relative to other mGluR1 PAMs. While direct comparative studies in Chinese Hamster Ovary (CHO) cells are limited, this guide incorporates relevant data and discusses the utility of different cell lines for mGluR research.
Performance Comparison of this compound and Alternative mGluR1 PAMs
The following tables summarize the quantitative data on the efficacy of this compound and other first-generation mGluR1 positive allosteric modulators. The data is primarily derived from studies using HEK293 and BHK cells expressing rat mGluR1a.
Table 1: Efficacy of mGluR1 Positive Allosteric Modulators on Calcium Mobilization
| Compound | Cell Line | Receptor Species | EC₅₀ (Potentiation of Glutamate Response) | Fold-Shift of Glutamate EC₅₀ | Reference |
| This compound | HEK293 | Rat | 60.1 nM | ~3-5 fold | [1][3] |
| This compound | BHK | Rat | 185.8 ± 45.6 nM | ~4.5-fold | [6] |
| Ro 01-6128 | BHK | Rat | 223.8 ± 32.6 nM | ~2-fold | [6] |
| Ro 67-4853 | BHK | Rat | 10.0 ± 2.4 nM | ~15-fold | [6] |
Table 2: Efficacy of mGluR1 Positive Allosteric Modulators on ERK1/2 Phosphorylation
| Compound | Cell Line | Receptor Species | EC₅₀ (Agonist Activity) | Maximal Response (% of Glutamate) | Reference |
| This compound | BHK | Rat | 163.3 ± 44.8 nM | ~120% | [6] |
| Ro 01-6128 | BHK | Rat | 247.9 ± 50.6 nM | ~120% | [6] |
| Ro 67-4853 | BHK | Rat | 9.2 ± 6.2 nM | ~114% | [6] |
Note: In the context of ERK1/2 phosphorylation, these PAMs act as full agonists in the absence of an orthosteric agonist.[6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental basis of the presented data, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Ro 67-7476 Effects: A Comparative Guide for Researchers
An Objective Analysis of the Positive Allosteric Modulator for mGluR1
Ro 67-7476 is a well-established positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), valued for its selectivity for the rat isoform of the receptor. This guide provides a comparative analysis of the reported effects of this compound across different studies, offering researchers a consolidated resource to assess its reproducibility and guide future experimental design. The data presented herein is compiled from key publications that have characterized the pharmacological properties of this compound.
Quantitative Comparison of this compound Potency
The following table summarizes the key quantitative data for this compound across different signaling modalities. The primary data originates from the initial characterization by Knoflach et al. (2001) and a subsequent detailed analysis by Sheffler & Conn (2008). While not from entirely independent laboratories, the consistency of the data across these studies provides a degree of confidence in the compound's pharmacological profile.
| Parameter | Knoflach et al. (2001) | Sheffler & Conn (2008) |
| Cell Line | HEK293 cells expressing rat mGluR1a | BHK cells stably expressing mGluR1a |
| Potentiation of Glutamate-induced Calcium Release (EC50) | 60.1 nM | 185.8 ± 45.6 nM[1] |
| Agonist Activity on ERK1/2 Phosphorylation (EC50) | Not Reported | 163.3 ± 44.8 nM[1] |
| Potentiation of Glutamate-induced cAMP Accumulation (EC50) | Not Reported | 17.7 ± 0.2 µM[1] |
Note on Species Specificity: It is crucial to note that this compound is highly selective for the rat mGluR1 and displays no activity at the human mGluR1 receptor. This species-specific activity is a critical consideration for the translational relevance of studies employing this compound.
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 receptor that is distinct from the glutamate binding site.[2] This binding enhances the receptor's response to glutamate. Interestingly, while this compound potentiates glutamate-induced calcium mobilization, it acts as a direct agonist in stimulating the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This demonstrates that the compound can differentially modulate distinct signaling pathways coupled to the same receptor.
Below is a diagram illustrating the signaling pathways modulated by this compound at the mGluR1 receptor.
Experimental Protocols
To facilitate the replication and comparison of findings, this section outlines the general methodologies employed in the cited studies for key assays.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the potentiation of glutamate-induced responses by this compound.
-
Cell Culture: Cells (e.g., HEK293 or BHK) stably expressing the rat mGluR1a receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Compound Addition: A baseline fluorescence reading is taken. Various concentrations of this compound are then added to the wells, followed by a sub-maximal (EC20) concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescent plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value for the potentiation of the glutamate response by this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the direct agonist effect of this compound on a specific signaling pathway.
-
Cell Treatment: Cells expressing rat mGluR1a are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Analysis: The protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK1/2 phosphorylation.
The following diagram illustrates a typical experimental workflow for characterizing this compound.
References
A Comparative Guide to Ro 67-7476 and Ro 67-4853 in Potentiating Glutamate Response
For researchers and professionals in drug development, understanding the nuanced differences between tool compounds is critical for advancing neuroscience research. This guide provides a detailed comparison of Ro 67-7476 and Ro 67-4853, two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While both compounds enhance the receptor's response to glutamate, they exhibit distinct pharmacological profiles, particularly concerning their species selectivity and efficacy across different signaling pathways.
Mechanism of Action and Target Receptor
Both this compound and Ro 67-4853 are classified as positive allosteric modulators of mGluR1.[1][2][3] They bind to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[2][4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous ligand, glutamate. This potentiation of glutamate signaling leads to an amplification of the downstream cellular responses mediated by mGluR1.
It is important to note that while some literature may broadly discuss glutamate receptor modulators, this compound and Ro 67-4853 are selective for the metabotropic glutamate receptor subtype 1 (mGluR1) and are not reported to act on ionotropic glutamate receptors like the NMDA receptor.[5][6][7][8][9][10][11][12][13][14]
Quantitative Comparison of In Vitro Efficacy
The efficacy of this compound and Ro 67-4853 has been evaluated in various in vitro assays, primarily measuring calcium mobilization, ERK1/2 phosphorylation, and cAMP accumulation in cell lines expressing mGluR1. The following tables summarize the key quantitative data from these studies.
Potentiation of Glutamate-Induced Calcium Release
| Compound | Cell Line | Receptor | EC₅₀ | Fold Shift in Glutamate EC₅₀ | Reference |
| This compound | HEK293 | rat mGluR1a | 60.1 nM | ~3- to 5-fold | [1][15][16] |
| Ro 67-4853 | BHK | rat mGluR1a | 10.0 ± 2.4 nM | ~15-fold | [4] |
Agonist Activity on ERK1/2 Phosphorylation
| Compound | Cell Line | Receptor | EC₅₀ (agonist activity) | Reference |
| This compound | Not Specified | rat mGluR1a | 163.3 nM | [1][16][17] |
| Ro 67-4853 | BHK | rat mGluR1a | 9.2 nM | [15] |
Potentiation of Glutamate-Induced cAMP Accumulation
| Compound | Cell Line | Receptor | EC₅₀ (potentiation) | Fold Shift in Glutamate EC₅₀ | Reference |
| This compound | BHK | rat mGluR1a | 17.7 ± 1.2 µM | Not Specified | [4][18] |
| Ro 67-4853 | BHK | rat mGluR1a | 11.7 ± 2.4 µM | ~15-fold | [2][4] |
Key Differentiator: Species Selectivity
A critical distinction between the two compounds is their activity at human versus rat mGluR1. This compound displays no significant activity at human mGluR1 receptors , making it a tool compound primarily for studies involving rat models or receptors.[15][19][20] In contrast, Ro 67-4853 is active at both rat and human mGluR1 , as well as rat mGluR5, indicating broader species applicability but lower selectivity compared to this compound's specificity for rat mGluR1.[2][15][21]
Signaling Pathways and Experimental Workflows
The potentiation of mGluR1 by these PAMs engages multiple downstream signaling cascades. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for assessing compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors | Semantic Scholar [semanticscholar.org]
- 9. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. news-medical.net [news-medical.net]
- 20. rndsystems.com [rndsystems.com]
- 21. pnas.org [pnas.org]
Ro 67-7476: A Case Study in Biased Agonism at the mGluR1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of receptor modulators is paramount. Ro 67-7476, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), serves as a compelling example of biased agonism, a phenomenon where a ligand differentially activates downstream signaling pathways of a single receptor. This guide provides a comparative analysis of this compound's effects on distinct mGluR1-mediated signaling cascades, supported by experimental data and detailed methodologies.
The concept of biased agonism, also referred to as functional selectivity, has significant implications for drug discovery, offering the potential to develop therapeutics that selectively engage desired signaling pathways while avoiding those that may lead to adverse effects. Evidence suggests that this compound exhibits such a profile at the mGluR1 receptor, acting as a PAM for G-protein-mediated signaling while displaying agonist activity in other pathways.[1][2][3]
Comparative Analysis of this compound's Functional Activity at mGluR1
This compound demonstrates distinct functional activities depending on the signaling pathway being assayed. While it enhances the potency of the endogenous ligand glutamate in Gq-mediated calcium mobilization, it acts as a direct agonist in stimulating extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and cyclic adenosine (B11128) monophosphate (cAMP) production.[1][2] This differential modulation of independent signaling pathways is the hallmark of a biased agonist.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data on the potency and efficacy of this compound in various functional assays at the rat mGluR1a receptor, primarily in Baby Hamster Kidney (BHK) and Human Embryonic Kidney (HEK293) cell lines.
| Signaling Pathway | Parameter | This compound Value | Cell System | Reference |
| Gq/11 Pathway | ||||
| Glutamate-induced Calcium Mobilization | EC50 (Potentiation) | 60.1 nM | HEK293 | [4][5][6] |
| Fold Shift | ~4.5-fold leftward shift in glutamate concentration-response | BHK | [1] | |
| ERK1/2 Phosphorylation | ||||
| Basal ERK1/2 Phosphorylation | EC50 (Agonist) | 163.3 nM | BHK | [1][4][5][7] |
| Gs/Adenylyl Cyclase Pathway | ||||
| Basal cAMP Production | Agonist Activity | ~8% increase | - | [4][7] |
| Glutamate-induced cAMP Accumulation | EC50 (Potentiation) | 17.7 µM | BHK | [1][4][7] |
| Fold Shift | ~3-fold leftward shift in glutamate concentration-response | BHK | [1] |
Experimental Methodologies
The data presented above were generated using standard in vitro pharmacological assays. The following are generalized protocols for the key experiments cited.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of Gq/11-coupled receptors like mGluR1.
-
Cell Culture: HEK293 or BHK cells stably expressing the rat mGluR1a receptor are seeded into 96- or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: A fluorescent plate reader with automated injection capabilities is used. For assessing PAM activity, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) before the addition of a range of glutamate concentrations.[1] To assess for direct agonist activity, the compound is added alone.
-
Signal Detection: The plate reader measures fluorescence intensity before and after the addition of the compounds. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the agonist (glutamate) in the presence and absence of the PAM (this compound). EC50 values and fold shifts are calculated from the resulting concentration-response curves.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream effector in many GPCR signaling cascades.
-
Cell Treatment: BHK cells expressing mGluR1a are serum-starved and then treated with varying concentrations of this compound alone or in the presence of an antagonist for a specified time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting, which is then probed with antibodies specific for phosphorylated ERK1/2 (P-ERK1/2) and total ERK1/2. Alternatively, a quantitative ELISA can be used.
-
Data Analysis: The P-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are then plotted against the concentration of this compound to determine its EC50 for agonist-induced ERK1/2 phosphorylation.[1]
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, typically mediated by the activation of Gs-coupled receptors. While mGluR1 primarily couples to Gq/11, it can also couple to Gs.[1][8]
-
Cell Stimulation: BHK cells expressing mGluR1a are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with this compound in the presence of a sub-maximal concentration of glutamate (e.g., EC20).[1]
-
Cell Lysis: The reaction is stopped, and the cells are lysed.
-
cAMP Detection: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to determine its potentiation effect.
Visualizing Biased Agonism and Experimental Workflow
The following diagrams illustrate the concept of biased agonism at mGluR1 by this compound and a typical experimental workflow for assessing this phenomenon.
References
- 1. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 298690-60-5 | 5-HT Receptor | MOLNOVA [molnova.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ro 67-7476 and Novel mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the evolving landscape of mGluR1 positive allosteric modulators (PAMs), benchmarking the first-generation compound Ro 67-7476 against newer, more translationally relevant alternatives. This document provides a detailed comparison of in vitro and in vivo pharmacological data, experimental methodologies, and key signaling pathways.
The metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing mGluR1 function by potentiating the effects of the endogenous agonist, glutamate. This guide focuses on the comparative pharmacology of the early mGluR1 PAM, this compound, and more recently developed modulators, highlighting advancements in potency, selectivity, and species cross-reactivity.
Quantitative Pharmacological Comparison of mGluR1 PAMs
The following tables summarize the key pharmacological parameters of this compound and a selection of newer mGluR1 PAMs. Data is compiled from various in vitro assays to facilitate a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency of mGluR1 PAMs
| Compound | Class | Species | Assay | EC50 (nM) | Reference |
| This compound | First-Generation | Rat | Ca2+ Mobilization | 60.1 | [1] |
| Human | Ca2+ Mobilization | Inactive | [1] | ||
| Ro 01-6128 | First-Generation | Rat | Ca2+ Mobilization | 104.2 | [1] |
| Human | Ca2+ Mobilization | Inactive | [1] | ||
| Ro 67-4853 | First-Generation | Rat | Ca2+ Mobilization | 10.7 | [1] |
| Human | Ca2+ Mobilization | Active | [2] | ||
| VU0483605 | Newer Generation | Rat | Ca2+ Mobilization | 356 | [1] |
| Human | Ca2+ Mobilization | 390 | [1] |
Table 2: In Vitro Efficacy and Selectivity of mGluR1 PAMs
| Compound | Efficacy (Fold Shift of Glutamate CRC) | Agonist Activity at ERK1/2 Phosphorylation (EC50, nM) | Selectivity Profile | Reference |
| This compound | ~3- to 5-fold | Full Agonist (163.3) | Selective for mGluR1 | [1] |
| Ro 01-6128 | ~3-fold (cAMP assay) | Full Agonist (247.9) | Inactive at human mGluR1 | [1] |
| Ro 67-4853 | ~15-fold (cAMP assay) | Full Agonist (9.2) | Active at mGluR5, indicating lower selectivity | [1][2] |
| VU0483605 | 113 ± 5% of max glutamate response | Not reported as a direct agonist | Inactive at mGluR4 (EC50 >10 µM) and other mGluRs | [1] |
Key Insights from Comparative Data
A critical takeaway from the comparative data is the species-specific activity of this compound. While potent at the rat mGluR1, its inactivity at the human receptor severely limits its translational potential and utility in clinical research.[1] This highlights a significant advancement in newer PAMs like VU0483605, which exhibits comparable potency at both rat and human mGluR1, making it a more viable tool for preclinical and translational studies.[1]
Furthermore, while first-generation PAMs like Ro 67-4853 show high potency, they may lack selectivity, with activity at other mGluR subtypes such as mGluR5.[1][2] Newer compounds like VU0483605 have been developed with a focus on improved selectivity, reducing the potential for off-target effects.[1] Another important distinction is the agonist activity of the first-generation compounds at the ERK1/2 signaling pathway, a feature that may not be desirable for all therapeutic applications.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these PAMs, it is essential to visualize the mGluR1 signaling cascade and the experimental workflows used for their characterization.
References
Confirming the On-Target Effects of Ro 67-7476 as a Positive Allosteric Modulator of mGluR1
Initial Target Identification: While some initial sources may have classified Ro 67-7476 as a cholecystokinin-A (CCK-A) receptor antagonist, extensive research has since characterized it as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1)[1][2][3][4][5]. This guide will focus on its well-established role as an mGluR1 PAM and detail the experimental approaches using antagonists to confirm its on-target effects.
This compound enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site[6]. This allosteric modulation makes it a valuable tool for studying mGluR1 function. To ensure that the observed effects of this compound are indeed mediated by mGluR1, it is crucial to demonstrate that these effects can be blocked by known mGluR1 antagonists.
Comparison with Antagonists: Experimental Data
The on-target effects of this compound are confirmed by demonstrating that its potentiation of mGluR1 signaling can be attenuated or completely blocked by selective mGluR1 antagonists. Two primary types of antagonists are used for this purpose:
-
Orthosteric Antagonists: These compounds, such as LY341495, compete with the endogenous ligand (glutamate) at the orthosteric binding site[7][8].
-
Negative Allosteric Modulators (NAMs): These molecules, like R214127, bind to an allosteric site on the receptor to inhibit its function[7][9].
The following table summarizes the quantitative data from key experiments demonstrating the on-target effects of this compound and their blockade by mGluR1 antagonists.
| Experimental Assay | Compound | Concentration | Effect | Antagonist | Antagonist Concentration | Result |
| Glutamate-Induced Calcium Release | This compound | Potentiates glutamate-induced calcium release (EC50 = 60.1 nM)[2][5] | R214127 | Not specified | Blocks the potentiating effect of this compound[7] | |
| ERK1/2 Phosphorylation | This compound | 1 µM | Induces ERK1/2 phosphorylation (EC50 = 163.3 nM)[2][4] | R214127 | 100 nM | Completely inhibits this compound-induced ERK1/2 phosphorylation[7] |
| ERK1/2 Phosphorylation | This compound | Not specified | Induces ERK1/2 phosphorylation | LY341495 | Not specified | Fully inhibits this compound-induced ERK1/2 phosphorylation[7] |
| cAMP Production | This compound | 500 nM | Increases basal cAMP production by ~8%[7] | LY341495 | IC50 = 5.95 ± 0.91 µM | Inhibits this compound-induced cAMP production[7] |
| [3H]Quisqualate Binding | This compound | 10 µM | Increases the affinity of [3H]quisqualate for the mGluR1a receptor (2.3-fold decrease in KD)[10] | Not Applicable | Not Applicable | Demonstrates allosteric modulation of the orthosteric site |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding affinity of a radiolabeled agonist (e.g., [3H]quisqualate) to the mGluR1 receptor[10].
-
Membrane Preparation: Prepare cell membranes from cells expressing the mGluR1 receptor.
-
Incubation: Incubate the cell membranes with various concentrations of the radiolabeled agonist in the presence or absence of this compound.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) in the presence and absence of this compound.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium upon mGluR1 activation, which is a hallmark of Gq-coupled GPCR signaling[11].
-
Cell Culture: Plate cells expressing mGluR1 in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add this compound, followed by a sub-maximal concentration of glutamate. To confirm on-target effects, pre-incubate the cells with an mGluR1 antagonist before adding this compound and glutamate.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Calculate the EC50 of glutamate in the presence and absence of this compound, and determine the inhibitory effect of the antagonist.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following mGluR1 activation[7].
-
Cell Culture and Starvation: Culture cells expressing mGluR1 and serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with this compound alone or in combination with an mGluR1 antagonist for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting or ELISA: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or an ELISA-based method.
-
Data Analysis: Quantify the ratio of phosphorylated ERK1/2 to total ERK1/2 and compare the effects of different treatments.
Visualizations
mGluR1 Signaling Pathway and Modulation
Caption: mGluR1 signaling pathway and points of modulation.
Experimental Workflow for On-Target Confirmation
Caption: Workflow for confirming on-target effects of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 10. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ro 67-7476 and Other First-Generation mGluR1 Positive Allosteric Modulators in Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM) Ro 67-7476 with other first-generation mGluR1 modulators, Ro 01-6128 and Ro 67-4853. The comparative data is supported by experimental details from key functional assays.
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a G-protein coupled receptor involved in various neurological processes.[1][2] Its primary mechanism of action is to enhance the receptor's response to the endogenous ligand, glutamate.[3] Notably, this compound exhibits species selectivity, showing high potency at the rat mGluR1 while being inactive at the human receptor in some assays.[3][4] This guide will delve into its performance in key functional assays alongside its counterparts, Ro 01-6128 and Ro 67-4853.
Quantitative Data Summary
The following tables summarize the head-to-head performance of this compound, Ro 01-6128, and Ro 67-4853 in crucial in vitro functional assays.
Table 1: Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGluR1a receptor.
| Compound | EC₅₀ (Potentiation of Glutamate Response) | Fold Shift in Glutamate EC₅₀ (at 1 µM) | Agonist Activity (in the absence of glutamate) |
| This compound | 185.8 ± 45.6 nM[5] | ~4.5-fold[5] | None observed[5] |
| Ro 01-6128 | 223.8 ± 32.6 nM[5] | ~2-fold[5] | None observed[5] |
| Ro 67-4853 | 10.0 ± 2.4 nM[5] | ~15-fold[5] | None observed[5] |
Table 2: ERK1/2 Phosphorylation Assay
This assay assesses the direct agonist activity of the compounds on the ERK1/2 signaling pathway, a downstream effector of mGluR1 activation.
| Compound | EC₅₀ (P-ERK1/2 Activation) | Efficacy (% of maximal glutamate response) |
| This compound | 163.3 ± 44.8 nM[5] | Full agonist (~120.4%)[5] |
| Ro 01-6128 | 247.9 ± 50.6 nM[5] | Full agonist (~119.5%)[5] |
| Ro 67-4853 | 9.2 ± 6.2 nM[5] | Full agonist (~114.4%)[5] |
Table 3: cAMP Accumulation Assay
This assay measures the potentiation of glutamate-induced cyclic AMP production.
| Compound | EC₅₀ (Potentiation of Glutamate Response) | Fold Shift in Glutamate EC₅₀ (at 500 nM) | Basal Agonist Activity |
| This compound | 17.7 ± 1.2 µM[5] | ~3-fold[5] | ~8% increase[6] |
| Ro 01-6128 | 21.5 ± 1.8 µM[5] | ~3-fold[5] | Minimal |
| Ro 67-4853 | 11.7 ± 2.4 µM[5] | ~16-fold[5] | Partial agonist activity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR1 signaling cascade and the general workflow of the functional assays.
Figure 1. Simplified mGluR1 signaling cascade.
Figure 2. General workflow for in vitro functional assays.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This high-throughput assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.[4]
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well plates.[4]
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the assay buffer for about 1 hour at 37°C.[4]
-
Compound Preparation: Test compounds are prepared in a serial dilution format in the assay buffer.[4]
-
Fluorescence Measurement: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is established.[4]
-
PAM Incubation: The test PAMs at various concentrations are added to the wells, and the plate is incubated for a defined period (e.g., 2-15 minutes).[4]
-
Glutamate Stimulation: An EC₂₀ concentration of glutamate is added to the wells to stimulate the mGluR1 receptor.[5]
-
Data Acquisition: The fluorescence intensity is measured over time to capture the calcium transient.
-
Data Analysis: The peak fluorescence response is normalized to the maximal response induced by a saturating concentration of glutamate. EC₅₀ values for potentiation are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
ERK1/2 Phosphorylation Assay
This Western blot-based assay determines the intrinsic agonist activity of the compounds on the ERK1/2 signaling pathway.[5]
-
Cell Culture and Serum Starvation: BHK cells stably expressing mGluR1a are plated in 6-well plates. Twenty-four hours prior to the assay, the cells are incubated overnight. On the day of the assay, the media is replaced with serum-free DMEM containing 20 mM HEPES, and the cells are incubated for 3 hours at 37°C to reduce basal ERK1/2 phosphorylation.[5]
-
Compound Treatment: Cells are treated with a concentration range of the test compounds for 5 minutes.[5]
-
Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (P-ERK1/2) and total ERK1/2.
-
Detection and Quantification: The bands are visualized using a chemiluminescent substrate. The net pixel intensities of the P-ERK1/2 bands are normalized to the total ERK1/2 bands.[5]
-
Data Analysis: The data are expressed as a percentage of the maximal P-ERK1/2 phosphorylation induced by the compound. EC₅₀ values are calculated from the concentration-response curves.[5]
cAMP Accumulation Assay
This assay measures the ability of the compounds to potentiate glutamate-induced cAMP production.[5]
-
Cell Culture: BHK cells stably expressing mGluR1a are plated in 96-well plates.
-
Compound Incubation: On the day of the assay, the growth medium is removed, and cells are incubated with a fixed concentration of the test compound for 1 minute and 25 seconds before the addition of a range of glutamate concentrations.[5]
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit, which typically involves a competitive binding assay with a labeled cAMP tracer.
-
Data Analysis: The cAMP response is normalized as a percentage of the maximum response to a high concentration of glutamate. The fold-shift in the glutamate EC₅₀ in the presence of the PAM is calculated. For determining the EC₅₀ of potentiation, cells are treated with an EC₂₀ concentration of glutamate in the presence of varying concentrations of the PAM.[5]
References
- 1. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Ro 67-7476 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ro 67-7476, a positive allosteric modulator of mGlu1 receptors used in laboratory research.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] It has been assigned the following hazard ratings:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet, 2025.[4]
While this compound is not classified as hazardous, it is imperative to handle all research chemicals with caution as they may present unknown hazards.[4] General protective and hygienic measures for handling chemicals should always be followed.[4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemically resistant gloves. The SDS for this compound does not specify a particular glove material, so it is advisable to consult general laboratory safety guidelines or the glove manufacturer's recommendations.[4]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from potential splashes.
Disposal Procedures for this compound
The disposal method for this compound depends on the quantity and local regulations.
For Small Quantities:
The Safety Data Sheet for this compound states that smaller quantities can be disposed of with household waste.[4] However, in a professional laboratory setting, it is best practice to follow institutional and environmental regulations for all chemical waste.[5]
Step-by-Step Disposal for Small Quantities:
-
Consult Institutional Guidelines: Always check your institution's specific policies for chemical waste disposal. Many research institutions have dedicated chemical safety offices and established procedures.[6][7]
-
Decontamination (if necessary): If the compound is in a solution, it may need to be treated before disposal. However, given its non-hazardous classification, this is unlikely to be required.
-
Collection: Collect the waste in a designated, properly labeled, and sealed container.[8]
-
Disposal: Follow your institution's protocol for non-hazardous chemical waste. This may involve placing it in a specific waste stream for incineration or landfill.
For Large Quantities and Uncleaned Packaging:
For larger quantities of this compound or its uncleaned packaging, disposal must be conducted in accordance with official regulations.[4]
Step-by-Step Disposal for Large Quantities and Packaging:
-
Waste Characterization: The waste must be characterized. Although this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it will determine the appropriate waste stream.
-
Containerization: Use a sturdy, leak-proof container that is compatible with the waste. The container must be kept closed except when adding waste.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (if applicable, based on other components) and include the full chemical name(s) and concentration(s).[8]
-
Segregation: Store the waste container in a designated area, segregated from incompatible materials.[5][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[6][8]
Spill Response
In the event of a spill:
-
Alert personnel in the immediate area.[5]
-
Don appropriate PPE.
-
Contain the spill using absorbent materials.
-
Clean the area and collect the contaminated materials into a sealed container for disposal as chemical waste.
-
Report the spill to your laboratory supervisor.[5]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Ro 67-7476
Essential Safety and Handling of Ro 67-7476
For researchers, scientists, and drug development professionals handling this compound, this guide provides immediate safety, operational, and disposal information. The following procedures are based on the available Safety Data Sheet (SDS) for the compound.
Chemical Identifier:
-
Trade Name: this compound
-
Synonym: 2S-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine
-
CAS Number: 298690-60-5
Hazard Assessment: According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[1] However, it is crucial to handle all chemicals with caution as they may present unknown hazards.[1]
Personal Protective Equipment (PPE)
While the substance is not classified as hazardous, standard laboratory precautions should always be observed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses or goggles. | Standard laboratory practice to protect eyes from any potential splashes or airborne particles. |
| Hand Protection | Impermeable and resistant gloves. | The SDS states that no specific glove material recommendation can be given due to a lack of testing.[1] Therefore, selecting a generally resistant glove material is a prudent measure. |
| Respiratory Protection | Not required under normal handling conditions.[1] | The substance is not classified as a respiratory hazard.[1] |
| Skin and Body Protection | Standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
Operational and Handling Procedures
Safe Handling:
-
No special handling measures are required.[1]
-
Follow usual precautionary measures for handling chemicals.[1]
-
Avoid inhalation, ingestion, and contact with eyes and skin.
-
Ensure adequate ventilation in the work area.
Storage:
-
Keep the container tightly closed.
-
Store according to the information provided on the product insert.[1]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
|---|---|
| Inhalation | Move to fresh air. Consult a doctor if complaints arise.[1] |
| Skin Contact | The product is generally not an irritant.[1] Wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Accidental Release and Disposal Plan
Accidental Release:
-
Personal precautions are not required.[1]
-
For containment and cleanup, pick up the material mechanically.[1]
-
Prevent the substance from entering sewers, surface water, or ground water.[1]
Disposal:
-
Smaller quantities can be disposed of with household waste.[1]
-
For larger quantities, disposal must be in accordance with official regulations.[1]
-
Dispose of uncleaned packaging according to official regulations.[1]
Visual Guide for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
